molecular formula C11H14ClNO B1609078 3-chloro-N-(2,5-dimethylphenyl)propanamide CAS No. 39494-07-0

3-chloro-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B1609078
CAS No.: 39494-07-0
M. Wt: 211.69 g/mol
InChI Key: RINULPAFJWFTTK-UHFFFAOYSA-N
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Description

3-chloro-N-(2,5-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2,5-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINULPAFJWFTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390913
Record name 3-chloro-N-(2,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39494-07-0
Record name 3-chloro-N-(2,5-dimethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-(2,5-dimethylphenyl)propanamide is a chemical compound belonging to the amide family. Specifically, it is a substituted propanamide with a chloro group on the propyl chain and a 2,5-dimethylphenyl group attached to the nitrogen atom. Amides are a crucial class of organic compounds, forming the backbone of proteins and finding widespread use in the pharmaceutical and polymer industries. Understanding the physical properties of a specific amide like this compound is fundamental for its application in research and development, particularly in areas like drug discovery, where properties such as solubility and melting point can significantly influence a compound's viability. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, alongside the experimental methodologies for their determination, tailored for researchers, scientists, and drug development professionals.

Compound Identification

Correctly identifying a chemical compound is the first step in any scientific investigation. The following section details the key identifiers for this compound.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compoundAiFChem[1]
CAS Number 39494-07-0AiFChem[1]
Molecular Formula C₁₁H₁₄ClNOAiFChem[1]
Molecular Weight 211.69 g/mol AiFChem[1]

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for its handling, formulation, and mechanism of action in biological systems.

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure and data from similar compounds.

PropertyPredicted/Typical ValueSignificance in Research and Drug Development
Melting Point Crystalline solid with a distinct melting range.Purity assessment and stability at different temperatures.
Boiling Point High, likely decomposes before boiling at atmospheric pressure.Not typically relevant for a solid compound of this nature.
Solubility Soluble in organic solvents (e.g., dichloromethane, dimethyl sulfoxide), limited solubility in water.[2]Crucial for designing experimental conditions, formulation, and understanding bioavailability.
Appearance Likely a white to off-white crystalline solid.Basic quality control and handling.
In-depth Look at Solubility

The solubility of a compound is a key determinant of its utility in both chemical reactions and biological systems. The structure of this compound, with its relatively large nonpolar aromatic and alkyl portions, suggests that it will be sparingly soluble in water. The polar amide group can engage in hydrogen bonding, but this is likely insufficient to overcome the hydrophobicity of the rest of the molecule. In contrast, its solubility is expected to be good in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, which can solvate the nonpolar regions of the molecule. For drug development purposes, poor aqueous solubility can be a major hurdle, affecting absorption and bioavailability.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound. Based on the structure of this compound, the following spectral characteristics are expected.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.[3] For this compound, the key expected absorption bands are:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3300 - 3500 (single, sharp peak)Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C=O (Amide I band)1630 - 1680 (strong)Stretch
N-H (Amide II band)1510 - 1570Bend
C-Cl600 - 800Stretch

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and a single peak around 3300 cm⁻¹ for the N-H stretch would be characteristic of a secondary amide.[4] The C-Cl stretch is generally found in the fingerprint region and can be harder to assign definitively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H-NMR (Proton NMR):

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
N-H7.5 - 8.5Singlet (broad)1H
Aromatic H's7.0 - 7.5Multiplets3H
-CH₂-Cl~3.8Triplet2H
-CO-CH₂-~2.8Triplet2H
Ar-CH₃ (x2)2.2 - 2.5Singlets6H

The aromatic region would show a complex splitting pattern due to the substitution on the ring.[6] The two methylene groups (-CH₂-) will appear as triplets due to coupling with each other.

¹³C-NMR (Carbon NMR):

CarbonExpected Chemical Shift (δ, ppm)
C=O (Amide)170 - 175
Aromatic C's120 - 140
C-Cl~40
C-CO~35
Ar-CH₃~20
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.[7] For this compound, the key features to look for are:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (211.69).

  • Isotope Peak (M+2): Due to the presence of the chlorine-37 isotope, there will be a smaller peak at M+2 (m/z ≈ 213) with an intensity of about one-third of the M⁺ peak.[8] This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation Pattern: Common fragmentation would involve the loss of the chlorine atom, cleavage of the amide bond, and fragmentation of the alkyl chain.

Experimental Methodologies

The following section provides standardized protocols for the determination of the key physical properties of a solid organic compound like this compound.

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis & Purification purity_check Purity Check (e.g., TLC, HPLC) synthesis->purity_check mp Melting Point Determination purity_check->mp sol Solubility Assessment purity_check->sol spec Spectroscopic Analysis purity_check->spec analysis Data Interpretation mp->analysis sol->analysis spec->analysis report Technical Report Generation analysis->report

Caption: General workflow for the determination of physical properties of a synthesized compound.

Protocol for Melting Point Determination

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically have a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar).[9]

  • Capillary tubes (sealed at one end).[10]

  • Spatula.

  • Mortar and pestle (if the sample is not a fine powder).

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until the sample is approximately 2-3 mm high.[9][11]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.[12]

    • Heat the sample rapidly to about 20°C below the expected melting point.[12]

    • Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Repeat: For accuracy, perform at least two measurements. Use a fresh capillary tube for each determination.[10][12]

Trustworthiness of the Protocol: This protocol is self-validating. A sharp melting range is indicative of a pure compound. A broad or depressed melting range suggests the presence of impurities. By comparing the experimentally determined melting point to a known value (if available), the identity of the compound can be supported.

Conclusion

References

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... - ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29). Available at: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025-08-06). Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022-04-07). Available at: [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. (2023-09-01). Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed. Available at: [Link]

  • Melting point determination. Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025-08-05). Available at: [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam - YouTube. (2023-03-16). Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020-01-01). Available at: [Link]

  • experiment (1) determination of melting points. (2021-09-19). Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. Available at: [Link]

  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020-04-24). Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Mass Spectrometry - MSU chemistry. Available at: [Link]

  • Determination of Melting Point - Wired Chemist. Available at: [Link]

  • 3-Chloro-N-(2-methoxyphenyl)propanamide | CAS#:55860-23-6 | Chemsrc. (2025-09-10). Available at: [Link]

  • CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | Chemsrc. (2025-08-20). Available at: [Link]

  • 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem - NIH. Available at: [Link]

  • 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378 - PubChem. Available at: [Link]

  • 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. Available at: [Link]

  • 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one - PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(2,5-dimethylphenyl)propanamide, a halogenated N-aryl amide of interest in chemical synthesis and potential applications in the life sciences. While specific data for this compound is limited in publicly accessible literature, this document constructs a detailed profile by leveraging established chemical principles and data from structurally analogous compounds. This guide will cover the chemical identity, a proposed synthetic pathway with a detailed experimental protocol, expected analytical characterization data (NMR, IR, and MS), potential applications based on related structures, and recommendations for quality control. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule and its chemical class.

Chemical Identity and Properties

This compound is a secondary amide characterized by a 2,5-dimethylphenyl group attached to the nitrogen atom of a 3-chloropropanamide backbone.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 39494-07-0AiFChem[1]
Molecular Formula C₁₁H₁₄ClNOAiFChem[1]
Molecular Weight 211.69 g/mol AiFChem[1]
IUPAC Name This compoundAiFChem[1]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CCCl)CAiFChem[1]
InChI Key RINULPAFJWFTTK-UHFFFAOYSA-NAiFChem[1]

Synthesis and Mechanism

N-aryl amides are commonly synthesized through the acylation of anilines with acyl chlorides.[2] This is the most direct and industrially scalable approach for the preparation of this compound.

Synthetic Pathway

The synthesis involves the nucleophilic acyl substitution reaction between 2,5-dimethylaniline and 3-chloropropanoyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to quench the hydrochloric acid byproduct.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2,5-Dimethylaniline product This compound reactant1->product + reactant2 3-Chloropropanoyl Chloride reactant2->product base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct solvent Aprotic Solvent (e.g., DCM) solvent->product temperature 0°C to Room Temperature temperature->product

Sources

An In-depth Technical Guide to 3-chloro-N-(2,5-dimethylphenyl)propanamide (CAS: 39494-07-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3-chloro-N-(2,5-dimethylphenyl)propanamide, a halogenated aromatic amide of interest in synthetic chemistry and potentially in the development of biologically active compounds. As a Senior Application Scientist, the goal of this document is to move beyond a simple recitation of facts. Instead, this guide is structured to provide a foundational understanding of the molecule's synthesis, characterization, and safe handling, grounded in established chemical principles. Given the limited specific literature on this exact compound, this guide synthesizes information from related molecules and well-understood reaction mechanisms to provide a robust and scientifically sound resource.

Molecular Identity and Physicochemical Properties

This compound is a fine chemical intermediate. Its core structure consists of a 2,5-dimethylphenyl group attached to a propanamide backbone, which is further substituted with a chlorine atom at the 3-position.

Identifier Value Source
CAS Number 39494-07-0AiFChem[1]
Molecular Formula C₁₁H₁₄ClNOAiFChem[1]
Molecular Weight 211.69 g/mol AiFChem[1]
IUPAC Name This compoundAiFChem[1]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CCCl)CAiFChem[1]
InChI Key RINULPAFJWFTTK-UHFFFAOYSA-NAiFChem[1]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound involves the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.

Reaction Scheme

G reactant1 2,5-Dimethylaniline product This compound reactant1->product + reactant2 3-Chloropropionyl chloride reactant2->product

Caption: General reaction scheme for the synthesis.

Step-by-Step Laboratory Protocol

This protocol is a well-established method for the synthesis of N-aryl amides from anilines and acyl chlorides.

Materials:

  • 2,5-Dimethylaniline

  • 3-Chloropropionyl chloride[2][3][4][5]

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Due to the lack of published spectra for the target compound, the following are predicted characterization methods and expected spectral features based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene protons adjacent to the carbonyl and the chlorine, and the amide proton.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the two methyl carbons, and the two methylene carbons.

Infrared (IR) Spectroscopy
  • N-H stretch: A characteristic peak around 3300 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption band around 1650 cm⁻¹.

  • N-H bend (Amide II): A peak around 1550 cm⁻¹.

  • C-Cl stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)
  • The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak due to the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Fragmentation patterns would likely involve the loss of the chloroethyl group and cleavage of the amide bond.

Chromatographic Methods
  • Gas Chromatography (GC): Suitable for purity assessment, potentially with a mass spectrometer (GC-MS) for identification.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and reaction monitoring, often using a UV detector.[7][8]

Potential Applications and Biological Relevance

While no specific applications for this compound have been documented, its structural motifs suggest potential utility in several areas of research and development.

  • Agrochemicals: Many N-aryl amides exhibit fungicidal and herbicidal properties.[9][10][11] The presence of the 2,5-dimethylphenyl group, in particular, is found in some antimicrobial compounds.[12][13]

  • Pharmaceutical Intermediates: The chloro-propanamide moiety is a versatile synthetic handle. The chlorine atom can be displaced by various nucleophiles to introduce new functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

  • Materials Science: Amide-containing molecules can have applications in the development of novel polymers and materials.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, a conservative approach to handling is imperative, based on the known hazards of its reactants and related compounds.

Hazard Assessment
  • Reactants:

    • 3-Chloropropionyl chloride: Corrosive, causes severe burns, and is harmful if swallowed or inhaled.[2] It is also moisture-sensitive.[3]

    • 2,5-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen and mutagen.

  • Product: As a halogenated aromatic amide, it should be treated as a potential irritant to the skin, eyes, and respiratory tract. Its long-term toxicological properties are unknown.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a chemical entity with potential for further exploration in various scientific domains. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and handling. The provided protocols and data, derived from established chemical principles and information on analogous compounds, offer a solid foundation for researchers and developers. As with any chemical, empirical determination of its properties and a cautious approach to its handling are paramount for safe and effective scientific investigation.

References

  • 3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. Available from: [Link]

  • CA09678 CA09809 - Assessment statement - Amides, from alkanoic acid, ethylenediamine, hydrogenated plant-based oil fatty acids a - Australian Industrial Chemicals Introduction Scheme. Australian Government Department of Health and Aged Care. Available from: [Link]

  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Available from: [Link]

  • Cas 625-36-5,3-Chloropropionyl chloride | lookchem. LookChem. Available from: [Link]

  • Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Available from: [Link]

  • Khojandi, N., Rath, N. P., & Jones, M. W. (2018). N-(3,5-Dimethylphenyl)-P,P-Diphenylphosphinic Amide. University of Missouri-St. Louis. Available from: [Link]

  • 3-Chloropropanamide | C3H6ClNO | CID 79982 - PubChem. National Institutes of Health. Available from: [Link]

  • Wang, L., et al. (2009). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate. Available from: [Link]

  • NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (1992). PubMed. Available from: [Link]

  • Szulczyk, D., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available from: [Link]

  • Shi, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. National Institutes of Health. Available from: [Link]

  • Szulczyk, D., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available from: [Link]

  • Summary Review of Health Effects Associated with Dimethylamine - epa nepis. U.S. Environmental Protection Agency. Available from: [Link]

  • Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available from: [Link]

  • US3056776A - Process for the production of a new - Google Patents. Google Patents.
  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography | Analytical Chemistry - ACS Publications. American Chemical Society. Available from: [Link]

  • TOX-22: N,N-Dimethylformamide (CASRN 68-12-2) - National Toxicology Program (NTP). National Toxicology Program. Available from: [Link]

  • Gerasimova, Y., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available from: [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - Taylor & Francis Online. Taylor & Francis Online. Available from: [Link]

  • Shi, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. MDPI. Available from: [Link]

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. U.S. Environmental Protection Agency. Available from: [Link]

  • N-(2,5-Dimethylphenyl)-2-methylbenzamide - PMC - NIH. National Institutes of Health. Available from: [Link]

  • WO 2014/188453 A2 - Googleapis.com. Google Patents.
  • Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. ScienceDirect. Available from: [Link]

  • Quantification of aniline and N-methylaniline in indigo - PMC - PubMed Central - NIH. National Institutes of Health. Available from: [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents. Google Patents.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. Google Patents.
  • United States Patent Office - Googleapis.com. Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide, a valuable intermediate in the development of various biologically active molecules. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and safe execution in a research and development setting.

Introduction and Strategic Importance

This compound, with the Chemical Abstracts Service (CAS) registry number 39494-07-0, is a substituted amide of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 2,5-dimethylphenyl moiety is a recognized scaffold in a number of antimicrobial compounds.

This guide will focus on the most direct and widely applicable synthetic route: the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the necessary analytical techniques for product characterization and purity assessment.

Synthetic Approach: Acylation of 2,5-Dimethylaniline

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between 2,5-dimethylaniline and 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline at the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base present in the reaction mixture. The base plays a crucial role in driving the reaction to completion by scavenging the hydrochloric acid byproduct.

Caption: Reaction mechanism for the synthesis of this compound.

Choice of Reagents and Conditions

The selection of appropriate reagents and reaction conditions is paramount for a successful synthesis with high yield and purity.

  • Solvent: An aprotic solvent is essential to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically used to neutralize the hydrochloric acid formed during the reaction. The use of a slight excess of the base ensures the complete consumption of the acid.

  • Temperature: The reaction is exothermic and should be initiated at a low temperature (0-5 °C) to control the reaction rate and minimize the formation of side products. The reaction is then typically allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2,5-Dimethylaniline121.185.00 g41.26
3-Chloropropionyl chloride126.975.76 g (4.5 mL)45.39
Triethylamine101.196.26 g (8.6 mL)61.89
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-
Hexane-For recrystallization-
Ethyl acetate-For recrystallization-
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Synthetic Procedure

Experimental_Workflow A 1. Dissolve 2,5-dimethylaniline and triethylamine in DCM B 2. Cool to 0-5 °C A->B C 3. Add 3-chloropropionyl chloride dropwise B->C D 4. Stir at room temperature C->D E 5. Quench with water D->E F 6. Wash with 1 M HCl E->F G 7. Wash with sat. NaHCO3 F->G H 8. Wash with brine G->H I 9. Dry over MgSO4 H->I J 10. Concentrate in vacuo I->J K 11. Recrystallize from hexane/ethyl acetate J->K L 12. Isolate and dry product K->L

An In-Depth Technical Guide to 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-chloro-N-(2,5-dimethylphenyl)propanamide. This document is meticulously crafted for researchers, scientists, and professionals in drug development, aiming to provide a thorough understanding of this chemical entity. Our focus extends beyond a mere compilation of data; we delve into the causality behind experimental choices and underscore the importance of self-validating systems in scientific protocols. This guide is structured to be an authoritative and trustworthy resource, grounded in scientific integrity and supported by comprehensive references.

Chemical Identity and Physicochemical Properties

IUPAC Name: this compound[1]

CAS Number: 39494-07-0[1]

Molecular Formula: C₁₁H₁₄ClNO[1]

Molecular Weight: 211.69 g/mol [1]

Synonyms:

  • 3-chloro-N-(2,5-dimethylphenyl)propionamide

  • Propanamide, 3-chloro-N-(2,5-dimethylphenyl)-[1]

Canonical SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCCl

InChI Key: RINULPAFJWFTTK-UHFFFAOYSA-N[1]

Physicochemical Data Summary Table

PropertyValueSource
Molecular Weight211.69 g/mol [1]
XLogP32Angene Chemical
Hydrogen Bond Donor Count1Angene Chemical
Hydrogen Bond Acceptor Count1Angene Chemical
Rotatable Bond Count3Angene Chemical
Exact Mass211.076 g/mol Angene Chemical
Monoisotopic Mass211.076 g/mol Angene Chemical
Topological Polar Surface Area29.1 ŲAngene Chemical
Heavy Atom Count14Angene Chemical
Complexity196Angene Chemical

Synthesis and Purification

The synthesis of this compound typically involves the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. This reaction is a standard method for amide formation.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product 2,5-dimethylaniline 2,5-dimethylaniline product This compound 2,5-dimethylaniline->product + 3-chloropropionyl_chloride 3-chloropropionyl chloride 3-chloropropionyl_chloride->product Acylation

A schematic of the synthesis reaction.

Detailed Experimental Protocol:

A general and reliable method for the synthesis of related N-phenylpropanamides can be adapted for this specific compound. The following protocol is based on established chemical principles for amide synthesis.

Materials:

  • 2,5-dimethylaniline

  • 3-chloropropionyl chloride[2]

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the solution in an ice bath to 0°C. Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially with the highly reactive 3-chloropropionyl chloride.

  • Non-nucleophilic Base: Scavenges the HCl byproduct of the acylation reaction, driving the reaction to completion and preventing protonation of the aniline starting material.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the base, and salts, leading to a purer crude product before the final purification step.

Safety and Handling

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented in the available literature, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

The N-aryl amide linkage is a common feature in many biologically active compounds and approved drugs. Amide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[5][6][7]

The 2,5-dimethylphenyl group is a scaffold found in a number of antimicrobial compounds, including some phenylpropanoids.[8][9] This substitution pattern can influence the lipophilicity and steric properties of a molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile. The presence of this group has been explored in the development of new antimicrobial agents, particularly against antibiotic-resistant pathogens.[8][9]

The 3-chloropropyl moiety can act as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. It can also participate in covalent interactions with biological targets, a mechanism of action for some therapeutic agents.

Given these features, this compound can be considered a valuable building block or lead compound for the discovery of new therapeutic agents, particularly in the areas of infectious diseases and oncology.

Potential Mechanism of Action

The mechanism of action for this compound has not been specifically elucidated. However, based on its structural components, several plausible mechanisms can be hypothesized, providing a foundation for future research.

Hypothetical Mechanisms of Action:

Hypothetical_MoA cluster_compound This compound cluster_targets Potential Biological Targets cluster_outcomes Potential Cellular Outcomes Compound Core Molecule Enzymes Enzyme Inhibition Compound->Enzymes Covalent or Non-covalent Binding Receptors Receptor Modulation Compound->Receptors Agonist/Antagonist Activity IonChannels Ion Channel Interaction Compound->IonChannels Blockade or Modulation Pathway_Disruption Signaling Pathway Disruption Enzymes->Pathway_Disruption Receptors->Pathway_Disruption IonChannels->Pathway_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Induction Pathway_Disruption->Apoptosis

A diagram illustrating potential mechanisms of action.

Further research, including in vitro and in vivo studies, is necessary to determine the precise biological targets and mechanism of action of this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential for further investigation in the field of drug discovery. While there is a lack of extensive published data on its specific biological activities, its structural features suggest that it could serve as a valuable starting point for the development of new therapeutic agents. Future research should focus on its synthesis and purification to obtain a well-characterized compound, followed by a comprehensive evaluation of its biological properties, including its antimicrobial and cytotoxic effects. Elucidating its mechanism of action will be crucial for its potential development as a drug candidate.

References

  • Chemsrc. 3-Chloropropanoyl chloride | CAS#:625-36-5. (2025-08-20). Available from: [Link]

  • PubChem. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404. National Institutes of Health. Available from: [Link]

  • Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • MDPI. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). Available from: [Link]

  • Angene Chemical. This compound|39494-07-0. Available from: [Link]

  • PubChem. 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. National Institutes of Health. Available from: [Link]

  • PubMed Central. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. National Institutes of Health. (2022). Available from: [Link]

  • ResearchGate. Synthesis of some amide derivatives and their biological activity. (2020-10-14). Available from: [Link]

  • PubMed. Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. National Institutes of Health. (2021-05-18). Available from: [Link]

  • PrepChem.com. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Available from: [Link]

  • PubChem. 3-Chloro-N,N-dimethylpropanamide | C5H10ClNO | CID 3269066. National Institutes of Health. Available from: [Link]

  • SciELO. Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (2014). Available from: [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2022). Available from: [Link]

  • ResearchGate. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

Sources

Spectroscopic Blueprint of 3-chloro-N-(2,5-dimethylphenyl)propanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectral characteristics of 3-chloro-N-(2,5-dimethylphenyl)propanamide. In the absence of publicly available spectral data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of similar chemical entities.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the chemical formula C₁₁H₁₄ClNO, belongs to the class of substituted anilides.[1] Amide-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[2] Accurate structural confirmation is the bedrock of any chemical research, particularly in regulated fields like drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This guide will delve into the theoretical underpinnings of each of these techniques and apply them to predict the spectral data for this compound.

Molecular Structure and Predicted Spectroscopic Features

A logical first step in predicting the spectral output is to visualize the molecule's structure and identify its key functional groups and proton/carbon environments.

cluster_phenyl 2,5-dimethylphenyl group cluster_amide Amide Linkage cluster_chloroalkyl 3-chloropropyl chain mol C₁₁H₁₄ClNO C1 C C2 C-CH₃ C1->C2 C3 C-H C2->C3 C4 C-H C3->C4 C5 C-CH₃ C4->C5 C6 C-N C5->C6 C6->C1 N N-H C6->N CO C=O N->CO Amide bond CH2_a CH₂ (α to C=O) CO->CH2_a CH2_b CH₂ (β to C=O, α to Cl) CH2_a->CH2_b Cl Cl CH2_b->Cl M [M]⁺˙ m/z 211/213 F1 [M - Cl]⁺ m/z 176 M->F1 Loss of Cl radical F3 [C₈H₉NH₂]⁺˙ m/z 121 M->F3 McLafferty Rearrangement F4 [C₃H₄ClO]⁺ m/z 91/93 M->F4 α-cleavage F2 [C₈H₁₀N]⁺ m/z 120 F3->F2 Loss of H radical

Caption: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and data from analogous structures, a detailed blueprint of the expected NMR, IR, and MS data has been constructed. This information serves as a valuable reference for the synthesis, characterization, and quality control of this compound and related chemical entities. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.

References

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. ResearchGate. [Link]

  • Advanced Organic Chemistry. Infrared spectrum of propanamide. [Link]

Sources

Unveiling the Biological Potential of Chloro-N-phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Acknowledging a Versatile Chemical Scaffold

The chloro-N-phenylpropanamide scaffold represents a fascinating and versatile class of compounds with significant potential in the agrochemical and pharmaceutical industries. The inherent reactivity of the chloro group, coupled with the diverse substitution possibilities on the N-phenyl ring, provides a rich molecular landscape for the exploration of a wide range of biological activities. This guide delves into the current understanding of these derivatives, with a primary focus on their promising herbicidal and fungicidal properties. We will explore their mechanisms of action, dissect structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to further innovate in this exciting field.

Section 1: Herbicidal Activity: Disrupting the Foundations of Weed Growth

Chloro-N-phenylpropanamide derivatives have emerged as potent herbicidal agents, primarily by interfering with fundamental cellular processes essential for plant growth and development. The most well-documented mechanism of action is the disruption of mitosis, the process of cell division.

Mechanism of Action: Arresting Cell Division through Microtubule Disruption

Similar to established herbicide classes like dinitroanilines and carbamates, certain chloro-N-phenylpropanamide derivatives act as mitotic disrupters.[1][2] They interfere with the assembly and disassembly of microtubules, which are crucial protein filaments forming the spindle fibers during mitosis.[1] This disruption prevents the proper segregation of chromosomes into daughter cells, leading to an arrest of the cell cycle, typically in the prometaphase stage.[1] Consequently, cell division in the meristematic tissues of roots and shoots ceases, ultimately inhibiting plant growth. The characteristic symptoms of this mode of action include stunted growth and swelling of root tips.[3]

Another plausible mechanism, particularly for chloroacetamide analogues, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][5] VLCFAs are essential components of cell membranes and are crucial for cell expansion and division.[4] By inhibiting the elongase enzymes involved in VLCFA biosynthesis, these compounds disrupt membrane integrity and normal seedling development.[4]

Mitotic_Disruption cluster_0 Normal Mitosis cluster_1 Herbicidal Action Tubulin Subunits Tubulin Subunits Microtubule Assembly Microtubule Assembly Tubulin Subunits->Microtubule Assembly Polymerization Disrupted Microtubule Assembly Disrupted Microtubule Assembly Tubulin Subunits->Disrupted Microtubule Assembly Spindle Fibers Spindle Fibers Microtubule Assembly->Spindle Fibers Chromosome Segregation Chromosome Segregation Spindle Fibers->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Chloro-N-phenylpropanamide Chloro-N-phenylpropanamide Chloro-N-phenylpropanamide->Tubulin Subunits Inhibits Polymerization No Spindle Fibers No Spindle Fibers Disrupted Microtubule Assembly->No Spindle Fibers Arrested Mitosis Arrested Mitosis No Spindle Fibers->Arrested Mitosis Inhibition of Plant Growth Inhibition of Plant Growth Arrested Mitosis->Inhibition of Plant Growth

Figure 1: Proposed mechanism of mitotic disruption by chloro-N-phenylpropanamide derivatives.

Structure-Activity Relationship (SAR) Insights for Herbicidal Activity

The herbicidal potency of chloro-N-phenylpropanamide derivatives is significantly influenced by the nature and position of substituents on the N-phenyl ring.

Substituent PositionFavorable SubstituentsImpact on Activity
orthoAlkyl groups (e.g., methyl, ethyl)Can enhance activity, potentially by influencing the conformation of the molecule and its fit within the target site.
metaElectron-withdrawing groups (e.g., chloro, trifluoromethyl)Often leads to increased herbicidal efficacy.
paraHalogens (e.g., chloro, bromo)Generally contributes to higher activity.

Table 1: General structure-activity relationships for the herbicidal activity of chloro-N-phenylpropanamide derivatives.

Section 2: Fungicidal Activity: A Multi-pronged Attack on Plant Pathogens

Beyond their herbicidal effects, chloro-N-phenylpropanamide derivatives exhibit significant fungicidal activity against a range of plant pathogens. Their mechanisms of action appear to be multifaceted, targeting key cellular processes in fungi.

Unraveling the Fungicidal Mechanisms

Two primary mechanisms have been proposed for the fungicidal action of this class of compounds:

  • Inhibition of Succinate Dehydrogenase (SDH): Many carboxamide fungicides are known to inhibit succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain.[6][7][8] This enzyme plays a critical role in cellular respiration. By blocking SDH, these compounds disrupt ATP production, leading to energy depletion and ultimately, fungal cell death.[8]

  • Disruption of Mitochondrial Function and Membrane Integrity: Structurally related salicylanilides are known to act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP synthesis.[9][10] Some chloro-N-phenylpropanamide derivatives may share this mechanism. Furthermore, evidence suggests that certain derivatives can directly damage fungal cell walls and membranes, causing leakage of cellular contents.[11]

Fungicidal_Mechanisms cluster_0 Mitochondrial Respiration cluster_1 Fungicidal Action Succinate Succinate SDH SDH Succinate->SDH Substrate Electron Transport Chain Electron Transport Chain SDH->Electron Transport Chain Electrons Blocked ETC Blocked ETC SDH->Blocked ETC ATP Production ATP Production Electron Transport Chain->ATP Production Proton Gradient Chloro-N-phenylpropanamide Derivative Chloro-N-phenylpropanamide Derivative Chloro-N-phenylpropanamide Derivative->SDH Inhibition Reduced ATP Reduced ATP Blocked ETC->Reduced ATP Fungal Cell Death Fungal Cell Death Reduced ATP->Fungal Cell Death Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification Substituted Aniline Substituted Aniline Dissolution Dissolution Substituted Aniline->Dissolution 3-Chloropropanoyl Chloride 3-Chloropropanoyl Chloride Slow Addition of Acyl Chloride Slow Addition of Acyl Chloride 3-Chloropropanoyl Chloride->Slow Addition of Acyl Chloride Base (e.g., Triethylamine) Base (e.g., Triethylamine) Addition of Base Addition of Base Base (e.g., Triethylamine)->Addition of Base Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM) Anhydrous Solvent (e.g., DCM)->Dissolution Dissolution->Addition of Base Cooling (0 °C) Cooling (0 °C) Addition of Base->Cooling (0 °C) Cooling (0 °C)->Slow Addition of Acyl Chloride Reaction at Room Temp Reaction at Room Temp Slow Addition of Acyl Chloride->Reaction at Room Temp Quenching with Water Quenching with Water Reaction at Room Temp->Quenching with Water Extraction & Washing Extraction & Washing Quenching with Water->Extraction & Washing Drying & Concentration Drying & Concentration Extraction & Washing->Drying & Concentration Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Drying & Concentration->Purification (Recrystallization/Chromatography) Pure Chloro-N-phenylpropanamide Pure Chloro-N-phenylpropanamide Purification (Recrystallization/Chromatography)->Pure Chloro-N-phenylpropanamide

Sources

An In-Depth Technical Guide to the In Silico Prediction of 3-chloro-N-(2,5-dimethylphenyl)propanamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imperative to accelerate drug discovery and agrochemical development while minimizing costs has positioned in silico methodologies at the forefront of chemical research. This guide provides a comprehensive, technically robust framework for predicting the biological activity of the novel compound 3-chloro-N-(2,5-dimethylphenyl)propanamide. As this molecule is not extensively characterized in public literature, it serves as an ideal subject for a predictive workflow. We will navigate the logical sequence from initial physicochemical characterization and target identification to advanced computational techniques including molecular docking, ADMET profiling, and molecular dynamics simulations. Each step is detailed with the underlying scientific rationale, establishing a self-validating protocol for researchers, scientists, and professionals in drug and chemical development.

Introduction: The Rationale for Predictive Bioactivity Profiling

The journey of a novel chemical entity from discovery to market is fraught with challenges, high costs, and a significant attrition rate. Early-stage assessment of a compound's potential biological effects—both therapeutic and adverse—is critical for informed decision-making. In silico approaches, which utilize computational methods to model and predict chemical behavior, offer a powerful, resource-efficient means to generate this crucial preliminary data.[1][2]

This whitepaper focuses on this compound (henceforth referred to as "the compound"), a molecule with a chloroacetamide-like scaffold. Compounds of this class are known to possess a range of bioactivities, including herbicidal and biocidal properties.[3][4][5] Given the absence of extensive experimental data for this specific compound, a predictive workflow is not just beneficial but necessary to hypothesize its mechanism of action and guide future experimental validation.

Our approach is built on a foundation of scientific integrity, employing a multi-faceted computational strategy to construct a comprehensive bioactivity profile. This guide is structured to provide not just a sequence of steps, but the expert reasoning behind the selection of methods and interpretation of results.

Foundational Analysis: Characterization and Target Hypothesis

Before complex simulations can be performed, a foundational understanding of the compound's properties is essential. This initial analysis informs all subsequent steps.

Physicochemical Properties

The compound's structure (SMILES: CC1=CC(=C(C=C1)C)NC(=O)CCCl) dictates its fundamental physicochemical characteristics. These properties are crucial determinants of its pharmacokinetic behavior.[1] Using established computational tools, we can predict key "drug-likeness" or "bio-likeness" parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Bioactivity
Molecular Weight211.69 g/mol [6]Influences absorption and diffusion across biological membranes.
LogP (Octanol/Water)~2.5 - 3.0Indicates lipophilicity; critical for membrane permeability and potential for accumulation in fatty tissues.
Hydrogen Bond Donors1Affects solubility and binding interactions with protein targets.
Hydrogen Bond Acceptors1Affects solubility and binding interactions with protein targets.
Rotatable Bonds4Relates to conformational flexibility, which impacts binding affinity to a target.

Note: These values are typically generated using platforms like SwissADME or ADMETlab 2.0.[7]

Target Identification and Hypothesis

The core challenge with a novel compound is identifying its most probable biological target(s). The chemical structure provides the most significant clues. The compound is a derivative of chloroacetamide, a class of molecules widely used as herbicides.[3][8] The established mode of action for many chloroacetamide herbicides is the inhibition of very-long-chain fatty acid elongases (VLCFAs), enzymes critical for plant growth and development.[5][9]

Hypothesis: Based on structural analogy to known chloroacetamide herbicides, the primary biological target of this compound in plants is likely a very-long-chain fatty acid elongase (VLCFA).

This hypothesis provides a scientifically sound starting point for targeted in silico investigation. While other off-target activities are possible, focusing on a probable primary target is a validated and efficient strategy.[10]

The In Silico Bioactivity Prediction Workflow

Our predictive workflow is a multi-step, iterative process designed to build a robust model of the compound's biological interactions. Each step validates and informs the next, creating a cohesive and reliable predictive narrative.

G cluster_0 Phase 1: Preparation & Target Selection cluster_1 Phase 2: Interaction & Affinity Prediction cluster_2 Phase 3: Pharmacokinetics & Dynamics cluster_3 Phase 4: Synthesis & Validation A Compound Structure (SMILES/SDF) B 3D Structure Generation & Energy Minimization A->B E Molecular Docking (Ligand-Protein Binding) B->E H ADMET Prediction (Absorption, Toxicity) B->H C Target Hypothesis (e.g., VLCFA Elongase) D Protein Structure Acquisition (RCSB PDB) C->D D->E F Binding Affinity Scoring (kcal/mol) E->F I Molecular Dynamics (Complex Stability) E->I G Interaction Analysis (H-Bonds, Hydrophobic) F->G K Bioactivity Profile (Hypothesis Refinement) G->K H->K J Trajectory Analysis (RMSD, RMSF) I->J J->K L Experimental Validation (Wet Lab Assay) K->L

Caption: The integrated workflow for in silico bioactivity prediction.

Step-by-Step Methodology: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[1][11]

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of a homologous target protein, such as a plant VLCFA elongase, from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, UCSF Chimera), remove all non-essential molecules, including water and co-crystallized ligands.[12][13]

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges) to the protein.

    • Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by docking software.[11]

  • Ligand Preparation:

    • Generate the 3D conformation of this compound from its SMILES string.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

    • Assign Gasteiger charges and define the rotatable bonds for the ligand. This flexibility is crucial for exploring various binding poses.

    • Save the prepared ligand in the PDBQT format.

  • Docking Simulation:

    • Define the simulation grid box. This is a three-dimensional cube centered on the known or predicted active site of the target protein. The size should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

    • Execute the docking simulation using a program like AutoDock Vina.[14][15] The software will systematically explore different conformations of the ligand within the active site and score them based on a predefined scoring function.

  • Results Analysis:

    • The primary output is a ranked list of binding poses and their corresponding binding affinities (in kcal/mol). Lower, more negative values indicate stronger predicted binding.[11]

    • Visualize the top-ranked binding pose in complex with the protein using software like PyMOL or Discovery Studio.

    • Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the ligand in the binding pocket. This provides a mechanistic understanding of the predicted interaction.

Table 2: Illustrative Molecular Docking Results

ParameterPredicted OutcomeInterpretation
Binding Affinity-8.2 kcal/molA strong binding affinity, suggesting the compound may be a potent inhibitor of the target.
Key InteractionsHydrogen bond with SER-152; Hydrophobic interactions with PHE-87, LEU-210.These interactions anchor the compound in the active site, consistent with known inhibitors of this enzyme class.
RMSD (vs. known inhibitor)1.5 ÅThe predicted binding mode is structurally similar to that of a known co-crystallized inhibitor, increasing confidence in the result.
Step-by-Step Methodology: ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is vital for identifying potential liabilities that could cause a compound to fail in later developmental stages.[16]

Protocol:

  • Platform Selection: Utilize a web-based platform such as ADMETlab 2.0 or ADMET-AI, which employ machine learning models trained on large datasets of known compounds.[16][17]

  • Input: Submit the SMILES string of the compound to the server.

  • Analysis: The platform will return predictions for a wide range of ADMET-related properties.

  • Interpretation: Analyze the predictions in the context of the compound's intended application. For an agrochemical, properties like soil absorption and potential environmental toxicity are critical. For a therapeutic, oral bioavailability and human ether-a-go-go-related gene (hERG) inhibition are key concerns.

Table 3: Selected ADMET Predictions

PropertyPredictionImplication
Human Intestinal AbsorptionHighThe compound is likely well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) PermeabilityLowLow probability of crossing into the central nervous system, reducing the risk of CNS side effects.
AMES ToxicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionNon-inhibitorReduced risk of cardiotoxicity.
Environmental Toxicity (e.g., Fathead Minnow)HighPotential risk to aquatic life, a key consideration for an agrochemical.
Step-by-Step Methodology: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering deeper insights into its stability.[18][19]

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose from the molecular docking step as the starting structure.

    • Place the protein-ligand complex in a simulation box of appropriate dimensions.

    • Solvate the system with a realistic water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Simulation Execution (using GROMACS): [20][21]

    • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

    • Equilibration: Conduct two phases of equilibration. First, a constant volume, constant temperature (NVT) ensemble to stabilize the system's temperature. Second, a constant pressure, constant temperature (NPT) ensemble to stabilize the pressure and density. Position restraints are often applied to the protein backbone during equilibration to allow the solvent to relax around it.

    • Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). During this phase, all restraints are removed, and the trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking throughout the simulation.

G start Docked Complex em Energy Minimization Removes steric clashes start->em Setup System nvt NVT Equilibration Stabilize Temperature em->nvt Relax Solvent npt NPT Equilibration Stabilize Pressure/Density nvt->npt Adjust Density prod Production MD 100 ns simulation npt->prod Collect Data analysis RMSD Analysis RMSF Analysis Interaction Persistence prod->analysis Evaluate Stability

Caption: Workflow for a Molecular Dynamics simulation using GROMACS.

Synthesizing the Data: Building a Coherent Bioactivity Profile

The true strength of this in silico approach lies in the synthesis of data from all methodologies. A strong binding affinity from docking is compelling, but when supported by a stable RMSD in an MD simulation and a favorable ADMET profile, the confidence in the prediction increases substantially.

Overall Prediction for this compound:

  • Primary Bioactivity: The compound is predicted to be a potent inhibitor of plant very-long-chain fatty acid elongases, consistent with its structural class.

  • Mechanism of Action: Inhibition is likely achieved through stable binding in the enzyme's active site, stabilized by a combination of hydrogen bonding and hydrophobic interactions.

  • Pharmacokinetic Profile: The compound is predicted to have good absorption characteristics but may pose a risk of environmental toxicity, which would require careful management in an agrochemical context.

  • Stability: The ligand-target complex is predicted to be stable over time, suggesting a durable inhibitory effect.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of this compound. By integrating molecular docking, ADMET profiling, and molecular dynamics, we have constructed a scientifically grounded hypothesis regarding its function as a potential VLCFA inhibitor.

It is imperative to recognize that in silico predictions are not a substitute for experimental validation but rather a powerful tool to guide it. The hypotheses generated here provide a clear path for focused wet lab research, such as enzymatic assays and whole-plant herbicidal activity tests. This predictive framework significantly de-risks the development process, ensuring that laboratory resources are directed toward the most promising chemical candidates.

References

  • Beveridge, D. L., & Jorgensen, W. L. (Eds.). (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Dong, J., & Wang, Y. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • European Molecular Biology Laboratory. (n.d.). GROMACS tutorial | Biomolecular simulations. EMBL-EBI. Retrieved from [Link]

  • Gao, J., et al. (2021). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 26(15), 4478. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • He, S., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Retrieved from [Link]

  • Libretexts, C. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • MGLTools. (n.d.). AutoDock Vina. Retrieved from [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chloroacetamide in Modern Agrochemical Development. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of Cheminformatics, 3, 33. Retrieved from [Link]

  • Páll, S., et al. (2015). Tackling exascale software challenges in molecular dynamics simulations with GROMACS. In Solving Software Challenges for Exascale (pp. 3-27). Springer, Cham. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloroacetamide Herbicides. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • Teli, M. K., & Rajanikant, G. K. (2022). Quantitative structure–activity relationship-based computational approaches for the identification of the potent inhibitors for cancer therapy. Future Journal of Pharmaceutical Sciences, 8(1), 1-14. Retrieved from [Link]

  • van der Spoel, D., et al. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701-1718. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: a web server for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. Retrieved from [Link]

  • YouTube. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. Retrieved from [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • Zhang, J., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 764494. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of 3-chloro-N-(2,5-dimethylphenyl)propanamide. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deeper understanding for researchers and professionals in drug development and chemical synthesis. Our focus is on delivering a self-validating system of protocols and data, grounded in authoritative sources to uphold the highest standards of scientific integrity.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₁H₁₄ClNO.[1] It belongs to the class of N-aryl amides, a group of compounds with known biological activities. The structure consists of a 2,5-dimethylphenyl group attached to the nitrogen of a propanamide moiety, which is further substituted with a chlorine atom at the 3-position.

Physicochemical Properties

A thorough understanding of the physicochemical properties is fundamental for any application, from reaction optimization to formulation development.

PropertyValueSource
Molecular Weight 211.69 g/mol [1]
Molecular Formula C₁₁H₁₄ClNO[1]
CAS Number 39494-07-0[1]
IUPAC Name This compound[1]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This standard yet elegant method involves the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the amide bond. The presence of a base is often recommended to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-aryl amides.[2]

Materials:

  • 2,5-Dimethylaniline

  • 3-Chloropropionyl chloride[3][4][5]

  • Anhydrous acetone (or other suitable aprotic solvent)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous acetone under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous acetone to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the methyl groups, and the two methylene groups of the propanamide chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of N-aryl amides and chloroacetamides has been extensively investigated for various applications.

Agrochemicals

Many N-aryl amides and chloroacetamide derivatives are known to possess herbicidal and fungicidal properties.[6] These compounds often act by inhibiting specific metabolic pathways in weeds or fungi. Given its structural similarity to known agrochemicals, this compound could be a candidate for screening in this area.

Pharmaceutical Research

The N-aryl amide moiety is a common scaffold in medicinal chemistry and is present in a number of approved drugs.[7] Compounds with this structure have been investigated for a wide range of therapeutic applications. Therefore, this compound could serve as a building block or a lead compound in drug discovery programs.

Safety and Handling

Based on the safety data for structurally related compounds, this compound should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed and may cause skin and eye irritation.[8]

  • Precautionary Measures: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation, ingestion, and contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a foundational understanding of this compound, from its synthesis and characterization to its potential applications and safety considerations. While there is a need for more specific research on this particular compound, the information presented here, based on analogous structures and established chemical principles, offers a solid starting point for researchers and professionals in the field.

References

  • PrepChem. Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Available from: [Link]

  • VanDeMark Chemical. 3-CHLOROPROPIONYL CHLORIDE. Available from: [Link]

  • Google Patents. Method for producing phenylacetamide compound. CN103641731A.
  • Google Patents. Preparation method of dimethenamid. CN113024505A.
  • PubChem. 3-chloro-N-phenylpropanamide. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet. Available from: [Link]

Sources

Methodological & Application

High-Yield Synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-chloro-N-(2,5-dimethylphenyl)propanamide is a valuable chemical intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its structure, featuring a reactive chloropropyl group and a substituted aromatic ring, allows for further molecular elaboration, making it a key building block in medicinal and materials chemistry. This application note provides a detailed, high-yield protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described methodology is based on the robust and well-established Schotten-Baumann reaction, optimized for high efficiency and purity.

Reaction Principle and Mechanistic Overview

The synthesis of this compound is achieved through the N-acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion as the leaving group. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, an event that would render it non-nucleophilic and halt the reaction. In this protocol, a second equivalent of the amine starting material or an external base can be used to scavenge the HCl.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents: - 2,5-Dimethylaniline - 3-Chloropropionyl chloride - Acetone Dissolution Dissolve 2,5-dimethylaniline in acetone Reagents->Dissolution Step 1 Glassware Glassware: - Round-bottom flask - Reflux condenser - Dropping funnel Glassware->Dissolution Addition Add 3-chloropropionyl chloride solution dropwise Dissolution->Addition Step 2 Reflux Reflux the reaction mixture Addition->Reflux Step 3 Cooling Cool the reaction mixture Reflux->Cooling Step 4 Precipitation Precipitate product in HCl/water Cooling->Precipitation Step 5 Filtration Filter the solid product Precipitation->Filtration Step 6 Washing Wash with water Filtration->Washing Step 7 Drying Dry the final product Washing->Drying Step 8 Product Product Drying->Product Final Product

Application Notes and Protocols for the Quantification of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-chloro-N-(2,5-dimethylphenyl)propanamide

This compound is a chemical entity of interest in various sectors, including pharmaceutical development and agrochemical research, where it may arise as an intermediate, a final product, or a potential impurity. Its accurate quantification is paramount for ensuring product quality, safety, and regulatory compliance. The chloroacetanilide class of compounds, to which this molecule is structurally related, is known for its use as herbicides, making the development of sensitive analytical methods crucial for both quality control and environmental monitoring.

This comprehensive guide provides detailed, field-proven protocols for the quantitative analysis of this compound. We will delve into the causality behind experimental choices, offering robust methodologies that are self-validating systems. The protocols are grounded in established analytical principles and supported by authoritative references, ensuring scientific integrity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Appearance Colorless to yellowish crystalline solid (predicted for related compounds)
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform), low solubility in water (predicted for related compounds)

Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from closely related N-aryl propanamides.

Methodology Workflow Overview

The selection of an analytical technique is dictated by the sample matrix, required sensitivity, and the specific goals of the analysis. This guide will focus on three powerful and widely used techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2(R1)) Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC_DAD HPLC-DAD Concentration->HPLC_DAD Inject LC_MSMS LC-MS/MS Concentration->LC_MSMS Inject GC_MS GC-MS Concentration->GC_MS Inject Specificity Specificity HPLC_DAD->Specificity LC_MSMS->Specificity GC_MS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD/LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: General workflow for the quantification of this compound.

Part 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible technique for the quantification of small organic molecules. The method's strength lies in its ability to separate the analyte from matrix components, with the diode-array detector providing spectral information to confirm peak purity and identity.

Protocol 1: Quantification of this compound by Reverse-Phase HPLC-DAD

This protocol is adapted from established methods for the analysis of chloroacetanilide herbicides and other N-aryl amides.[1][2]

1. Sample Preparation

The choice of sample preparation method is critical and depends on the matrix.

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely grind a representative number of tablets.

    • Accurately weigh a portion of the powdered sample equivalent to a target concentration of the analyte and transfer to a volumetric flask.

    • Add a suitable organic solvent (e.g., methanol or acetonitrile) to dissolve the analyte.

    • Sonicate for 15 minutes to ensure complete dissolution.[3]

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.[3]

  • For Water Samples:

    • Utilize Solid-Phase Extraction (SPE) for sample clean-up and concentration.

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the water sample through the conditioned cartridge.

    • Wash the cartridge with deionized water to remove polar interferences.

    • Elute the analyte with a small volume of methanol or acetonitrile.

    • The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.[1]

2. Chromatographic Conditions

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides excellent retention and separation for moderately non-polar compounds like the target analyte.
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v) with 0.1% formic acidA common mobile phase for related compounds, offering good peak shape and resolution. Formic acid aids in protonation for better chromatographic performance.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
DAD Wavelength 254 nm (or determined by UV scan)Aromatic compounds typically exhibit strong absorbance around 254 nm. A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax).

3. Method Validation (as per ICH Q2(R1) Guidelines) [4][5][6]

A rigorous validation is essential to demonstrate the method's suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected concentration).
Accuracy Recovery of the analyte from spiked samples should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) should be ≤ 2% for multiple injections and on different days/analysts.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Expected Performance Data (based on analogous compounds)

ParameterExpected Value
LOD 0.05 - 0.2 µg/mL
LOQ 0.15 - 0.6 µg/mL
Recovery 95 - 105%
Linear Range 0.5 - 50 µg/mL

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as trace-level impurity analysis or quantification in complex biological matrices, LC-MS/MS is the method of choice.

Protocol 2: Ultrasensitive Quantification by LC-MS/MS

This protocol is based on established methods for the analysis of chloroacetanilide herbicides and their metabolites.[4][7]

1. Sample Preparation

Sample preparation follows similar principles as for HPLC-DAD, with a greater emphasis on removing matrix components that can cause ion suppression. SPE is highly recommended for complex matrices.[7]

2. LC-MS/MS Conditions

LC_MSMS_Workflow Sample_Extract Prepared Sample Extract UPLC UPLC System Sample_Extract->UPLC Injection ESI_Source Electrospray Ionization (ESI) Source UPLC->ESI_Source Elution Triple_Quad Triple Quadrupole Mass Spectrometer ESI_Source->Triple_Quad Ionization Data_System Data Acquisition & Processing Triple_Quad->Data_System Detection

Caption: Workflow for LC-MS/MS analysis.

ParameterConditionRationale
LC System UPLC/UHPLC systemProvides faster analysis times and better resolution compared to conventional HPLC.
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)Shorter column with smaller particles is suitable for fast LC-MS/MS analysis.
Mobile Phase Gradient: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acidA gradient elution is often necessary to achieve good peak shape and separation in complex matrices.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and semi-polar molecules. The amide nitrogen is likely to be protonated in the positive mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

3. MRM Transitions

The specific MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺ (m/z 212.7). The product ions will result from the fragmentation of the precursor ion.

Predicted Fragmentation

  • Precursor Ion [M+H]⁺: m/z 212.7

  • Potential Product Ions:

    • Loss of HCl: m/z 176.1

    • Cleavage of the amide bond: m/z 122.1 (protonated 2,5-dimethylaniline)

    • Cleavage of the propanamide side chain

4. Method Validation

Validation parameters are similar to HPLC-DAD, but with more stringent acceptance criteria for sensitivity.

Expected Performance Data (based on analogous compounds) [4]

ParameterExpected Value
LOD 0.01 - 0.1 ng/mL
LOQ 0.03 - 0.3 ng/mL
Recovery 85 - 115%
Linear Range 0.1 - 100 ng/mL

Part 3: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The high separation efficiency of capillary GC combined with the definitive identification capabilities of MS makes it a valuable tool.

Protocol 3: Quantification of this compound by GC-MS

This protocol is based on general methods for the analysis of amide compounds and chloroacetanilides.[8][9]

1. Sample Preparation

  • Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like dichloromethane or ethyl acetate can be used to extract the analyte.

  • Solvent Extraction: For solid samples, extraction with a suitable organic solvent followed by filtration is necessary.

  • Derivatization (Optional): While likely not necessary for this compound, derivatization can be employed to improve volatility and thermal stability if needed.

2. GC-MS Conditions

ParameterConditionRationale
GC System Gas chromatograph with a capillary columnProvides high-resolution separation of volatile compounds.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)A versatile, non-polar column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature program is used to achieve good separation of the analyte from other components.
Ionization Source Electron Ionization (EI) at 70 eVA standard, robust ionization technique that produces reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode provides higher sensitivity and selectivity by monitoring specific ions.

3. Predicted Mass Spectrum and SIM Ions

The mass spectrum of this compound is predicted to show characteristic fragments.

  • Molecular Ion (M⁺): m/z 211 (and the M+2 isotope peak for chlorine at m/z 213)

  • Key Fragment Ions:

    • m/z 148: Loss of the chloropropyl group

    • m/z 121: 2,5-dimethylphenyl fragment

    • m/z 91: Tropylium ion (from the dimethylphenyl ring)

  • SIM Ions for Quantification:

    • Quantifier Ion: m/z 148 (typically the most abundant stable fragment)

    • Qualifier Ions: m/z 211, m/z 121

4. Method Validation

Validation follows the same principles outlined in the HPLC-DAD section, with a focus on demonstrating the method's performance for the specific GC-MS application.

Expected Performance Data

ParameterExpected Value
LOD 0.1 - 1 ng/mL
LOQ 0.3 - 3 ng/mL
Recovery 90 - 110%
Linear Range 1 - 200 ng/mL

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound in various matrices. The choice of technique—HPLC-DAD, LC-MS/MS, or GC-MS—should be guided by the specific requirements of the analysis, including sensitivity, selectivity, and sample complexity. Adherence to the principles of method validation, as outlined by the ICH Q2(R1) guidelines, is crucial for ensuring the integrity and trustworthiness of the generated data. By understanding the rationale behind each experimental step, researchers and scientists can confidently apply and adapt these protocols to meet their analytical challenges.

References

  • U.S. Geological Survey. (1999). Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection. Retrieved from [Link]

  • Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. In American Chemical Society Symposium Series (Vol. 851, pp. 238-253). American Chemical Society.
  • Hostetler, K. A., & Thurman, E. M. (2000). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Science of the Total Environment, 248(2-3), 119-129.
  • An analytical approach for amides compound. (2014). Google Patents (CN103512996B).
  • PubChem. (n.d.). 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

  • Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 40(5), 212-219.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). PubMed.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ChemBK. (n.d.). 3-CHLORO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
  • Restek. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2012). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • ICH. (2023). Quality Guidelines. Retrieved from [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of 3-chloro-N-(2,5-dimethylphenyl)propanamide. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory standards. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water. This guide explains the causal reasoning behind the selection of chromatographic parameters and includes detailed, step-by-step protocols for sample preparation, system operation, and data analysis. The entire process is designed as a self-validating system, incorporating system suitability tests that align with pharmacopeial standards to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

This compound (CAS No. 39494-07-0) is an organic compound characterized by a halogenated alkyl chain and a substituted aromatic amide group.[1] Its structure lends itself to applications as a chemical intermediate in the synthesis of more complex molecules, potentially including active pharmaceutical ingredients (APIs). Accurate and precise analytical methods are therefore critical for monitoring its purity, stability, and concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique ideal for this purpose.[2] The chosen analytical strategy is Reversed-Phase (RP) HPLC, which separates molecules based on their hydrophobicity.[3] The analyte, with its molecular formula C₁₁H₁₄ClNO and molecular weight of 211.69 g/mol , possesses significant non-polar character due to the dimethylphenyl ring and the propyl chain, making it an excellent candidate for retention on a non-polar stationary phase like C18.[1] This method has been developed following the science- and risk-based approaches for analytical procedure development as outlined by the International Council for Harmonisation (ICH) in their Q14 guideline.[4][5]

The primary separation mechanism involves the partitioning of the analyte between the mobile liquid phase and the stationary alkyl-bonded silica phase. Molecules with greater hydrophobicity, like the target analyte, interact more strongly with the C18 stationary phase, resulting in longer retention times compared to more polar impurities. By systematically increasing the organic solvent concentration in the mobile phase (gradient elution), we can effectively control the elution of the analyte, ensuring a sharp, symmetrical peak and enabling the separation of potential impurities with different polarities.

Materials and Methods

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Methanol, HPLC grade (for cleaning).

The core experimental parameters are summarized in the table below. This setup is designed to provide optimal resolution and peak shape for the target analyte.

ParameterRecommended SettingRationale
Stationary Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm)The C18 phase provides strong hydrophobic retention for the non-polar regions of the analyte, which is a standard and robust starting point for method development.[6]
Mobile Phase A HPLC Grade WaterAqueous component of the reversed-phase system.
Mobile Phase B Acetonitrile (ACN)Organic modifier; chosen for its strong elution strength, low viscosity, and good UV transparency.
Elution Mode GradientEnsures a sharp peak for the main analyte and allows for the elution of potential impurities with a wide range of polarities within a reasonable analysis time.[7]
Gradient Program 0-2 min: 50% B; 2-10 min: 50% to 90% B; 10-12 min: 90% B; 12.1-15 min: 50% BThe initial hold ensures retention, the ramp provides elution and separation, the high-organic hold cleans the column, and the final step re-equilibrates the system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, efficiency, and system pressure.
Column Temperature 30 °CMaintaining a constant, elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Detection UV at 245 nmThe dimethylphenyl group provides a strong UV chromophore. 245 nm is a representative wavelength; a full UV scan (200-400 nm) should be performed to determine the absorbance maximum for optimal sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent injection-related issues.

Experimental Protocols

The following step-by-step protocols ensure accurate and reproducible execution of the analysis.

G Figure 1: HPLC Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration (15 min) A->D B Standard Stock Solution Prep E System Suitability Test (SST) B->E C Sample Solution Prep F Sequence Injection (Blank, Standards, Samples) C->F D->E E->F G Peak Integration & Identification F->G H Quantification & Purity Calculation G->H I Final Report Generation H->I

Caption: Figure 1: HPLC Analytical Workflow

  • Dispense approximately 500 mL of HPLC grade water into a 1 L bottle for Mobile Phase A.

  • Dispense approximately 500 mL of HPLC grade acetonitrile into a 1 L bottle for Mobile Phase B.

  • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) to prevent bubble formation in the pump heads and detector.

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the sample diluent (Acetonitrile/Water 50:50) and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the sample diluent and mix thoroughly. This is the standard stock solution.

  • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

  • Accurately weigh an amount of the sample material expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

  • Follow steps 2-5 from the Standard Solution Preparation protocol.

  • Set up the HPLC system according to the conditions in the Chromatographic Conditions table.

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Perform a blank injection (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solution five or six times to perform the System Suitability Test.

  • Once SST criteria are met, proceed with injecting the sample solutions. It is good practice to bracket sample injections with standard checks to monitor system performance over time.

Method Validation and System Suitability

A robust analytical method must be validated to ensure it is fit for its intended purpose. The trustworthiness of the data generated relies on a self-validating system where performance is confirmed before and during analysis.

Before any sample analysis, the performance of the chromatographic system must be verified. This is mandated by pharmacopeias such as the USP.[8][9] The following criteria should be met based on replicate injections of the standard solution.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak. Higher numbers indicate better performance.
Reproducibility (%RSD) %RSD ≤ 2.0%The relative standard deviation for peak areas and retention times from replicate injections demonstrates system precision.

These criteria are based on general guidance from USP <621> and should be formally established during method validation.[8][10]

For use in a regulated environment, the method should be fully validated for the following parameters as described in ICH Q2(R2) guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Separation Principle and Expected Results

The separation is governed by the hydrophobic interactions between the analyte and the C18 stationary phase.

G Figure 2: RP-HPLC Separation Principle StationaryPhase C18 Stationary Phase (Non-Polar) Analyte Analyte (this compound) Analyte->StationaryPhase:f0 Strong Hydrophobic Interaction (Retention) MobilePhase Mobile Phase (Polar) MobilePhase->Analyte Elution Force PolarImpurity Polar Impurity PolarImpurity->MobilePhase Stronger Affinity (Elutes Early)

Caption: Figure 2: RP-HPLC Separation Principle

Under the described conditions, this compound is expected to elute as a sharp, well-defined peak. The retention time will be highly reproducible, provided the system parameters (flow rate, temperature, mobile phase composition) are strictly controlled. Any potential impurities that are more polar will elute earlier, while less polar (more hydrophobic) impurities will elute later. The use of a PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak, adding another layer of confidence in the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. The reversed-phase method is specific, robust, and suitable for routine quality control and research applications. By adhering to the detailed experimental procedures and incorporating the system suitability tests, users can generate high-quality, reliable, and reproducible data that meets stringent scientific and regulatory standards.

References

  • ResearchGate. (n.d.). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Analytical Procedure Development Q14. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2024). Q14 Analytical Procedure Development March 2024. Retrieved from [Link]

  • Science.gov. (n.d.). hplc method development: Topics by Science.gov. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-chloro-N-(2,5-dimethylphenyl)propanamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Forward

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals interested in exploring the potential of 3-chloro-N-(2,5-dimethylphenyl)propanamide. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural motifs—a chloroacetamide and a substituted N-phenylamide—are present in compounds with well-established biological activities. This guide, therefore, provides a strategic framework for investigating its potential as a lead compound or a chemical probe in relevant therapeutic areas. We will delve into its synthesis, propose potential biological targets based on structural analogy, and provide detailed protocols for its evaluation.

Compound Overview and Physicochemical Properties

This compound is a secondary amide derivative characterized by a chloropropanamide moiety attached to a 2,5-dimethylaniline. Its chemical structure suggests it may act as an alkylating agent due to the electrophilic nature of the carbon bearing the chlorine atom.

PropertyValueSource
CAS Number 39494-07-0AiFChem[1]
Molecular Formula C₁₁H₁₄ClNOAiFChem[1]
Molecular Weight 211.69 g/mol AiFChem[1]
IUPAC Name This compoundAiFChem[1]
SMILES CC1=CC(=C(C=C1)C)NC(=O)CCClAiFChem[1]

Synthesis Protocol

The synthesis of this compound is a straightforward acylation reaction. The following protocol outlines a standard laboratory procedure.

Reaction Scheme

Synthesis_of_3_chloro_N_2_5_dimethylphenyl_propanamide reactant1 2,5-Dimethylaniline reaction + reactant1->reaction reactant2 3-Chloropropionyl chloride reactant2->reaction product This compound byproduct_node + byproduct HCl reaction->product Pyridine, CH2Cl2, 0 °C to rt byproduct_node->byproduct MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (formazan crystal formation) E->F G Solubilize formazan crystals with DMSO or solubilization buffer F->G H Measure absorbance at 570 nm G->H

Sources

The Versatile Scaffolding of 3-chloro-N-(2,5-dimethylphenyl)propanamide in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-chloro-N-(2,5-dimethylphenyl)propanamide as a pivotal building block for the synthesis of valuable heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, offers detailed step-by-step protocols, and presents field-proven insights to empower researchers, scientists, and professionals in drug development. The primary focus will be on the synthesis of the title compound and its subsequent application in the construction of quinolinone frameworks through intramolecular Friedel-Crafts cyclization. The potential for its use in the synthesis of β-lactams will also be discussed.

Introduction

N-aryl amides incorporating a reactive haloalkyl side chain are powerful intermediates in organic synthesis, offering a gateway to a diverse array of heterocyclic systems that form the core of many pharmaceutical agents and functional materials. Among these, this compound stands out as a readily accessible and highly versatile precursor. Its structure combines a nucleophilic aromatic ring, an amide linkage, and an electrophilic chloropropyl chain, setting the stage for elegant and efficient intramolecular cyclization reactions. This guide will provide a comprehensive overview of its synthesis and its strategic application in the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

PropertyValueReference
CAS Number 39494-07-0[1]
Molecular Formula C₁₁H₁₄ClNO[1]
Molecular Weight 211.69 g/mol [1]
Appearance Solid (predicted)General knowledge

Safety and Handling:

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 3-chloro-N-phenylpropionamide.[4]

Materials:

  • 2,5-Dimethylaniline

  • 3-Chloropropionyl chloride

  • Acetone (anhydrous)

  • 6N Hydrochloric acid (HCl)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve 2,5-dimethylaniline (1.0 eq) in anhydrous acetone.

  • Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous acetone.

  • Reaction: Gently heat the aniline solution to reflux. Add the 3-chloropropionyl chloride solution dropwise to the refluxing mixture over a period of 30 minutes.

  • Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture in an ice bath. Pour the cooled mixture into a beaker containing a mixture of 6N HCl and water.

  • Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filtered solid with cold water to remove any remaining salts and impurities.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

  • Characterization: The identity and purity of the product can be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a slight excess of 3-chloropropionyl chloride ensures the complete consumption of the starting aniline.

  • Acetone is chosen as the solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction.

  • The dropwise addition of the acyl chloride to a refluxing solution of the aniline helps to control the exothermic reaction and prevent the formation of side products.

  • The acidic work-up protonates any unreacted aniline, making it water-soluble and facilitating its removal from the solid product.

Application in Heterocyclic Synthesis: The Gateway to Quinolinones

A powerful application of this compound is its use in the synthesis of 3,4-dihydroquinolin-2(1H)-ones via an intramolecular Friedel-Crafts alkylation.[5] The electron-rich 2,5-dimethylphenyl ring is susceptible to electrophilic attack by the carbocation generated from the chloropropyl side chain in the presence of a Lewis acid.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Product start This compound intermediate Acylium Ion / Carbocation Intermediate start->intermediate Lewis Acid (e.g., AlCl3) product 3,4-dihydro-6,9-dimethylquinolin-2(1H)-one intermediate->product Intramolecular Friedel-Crafts Alkylation

Caption: Intramolecular Friedel-Crafts Cyclization Workflow.

Protocol: Synthesis of 3,4-dihydro-6,9-dimethylquinolin-2(1H)-one

This protocol is based on the general principles of intramolecular Friedel-Crafts alkylation of N-aryl-3-chloropropionamides.[5][6]

Materials:

  • This compound

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: To the cooled and stirring solution, carefully add anhydrous aluminum chloride (1.2 eq) portion-wise. The addition is exothermic and should be done slowly to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice, followed by the addition of 1M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3,4-dihydro-6,9-dimethylquinolin-2(1H)-one.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Expert Insights on the Causality of Experimental Design:

  • Anhydrous Conditions: The Friedel-Crafts reaction is highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is critical for the success of the reaction.

  • Choice of Lewis Acid: Aluminum chloride is a powerful Lewis acid that effectively promotes the formation of the carbocation intermediate necessary for the cyclization. Other Lewis acids, such as BF₃·Et₂O, could also be employed.[7]

  • Stoichiometry of Lewis Acid: A slight excess of the Lewis acid is used to ensure complete activation of the chloro-amide substrate.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the Lewis acid addition and to minimize side reactions. Allowing the reaction to warm to room temperature provides the necessary energy for the cyclization to proceed to completion.

  • Aqueous Work-up: The acidic work-up is essential for hydrolyzing the aluminum complexes formed during the reaction and for separating the product from the inorganic byproducts.

Potential Application in β-Lactam Synthesis

While the primary application highlighted is the synthesis of quinolinones, the structural motif of this compound also suggests its potential as a precursor for the synthesis of β-lactams (azetidin-2-ones). The classical Staudinger synthesis of β-lactams involves the [2+2] cycloaddition of a ketene with an imine.[8] While not a direct intramolecular reaction of the title compound itself, it can be envisioned as a component in a multi-step synthesis.

G cluster_start Precursors cluster_reaction Reaction cluster_product Product start1 Imine reaction [2+2] Cycloaddition start1->reaction start2 Chloroacetyl Chloride (derived from 3-chloro-N-arylpropanamide) start2->reaction product β-Lactam reaction->product Staudinger Synthesis

Caption: Conceptual Pathway to β-Lactam Synthesis.

For instance, hydrolysis of this compound would yield 3-chloropropionic acid, which could then be converted to its acid chloride. However, a more direct route to a related β-lactam would involve the reaction of an imine with chloroacetyl chloride in the presence of a base. The synthesis of trans-3-chloro-β-lactams from imines and chloroacetyl chloride has been reported.[9] Although this does not directly utilize the title compound in a cyclization, the underlying reactivity principles are relevant to the broader class of chloro-amides in heterocyclic synthesis.

Conclusion

This compound is a valuable and versatile building block in heterocyclic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the efficient construction of complex molecular architectures. The intramolecular Friedel-Crafts cyclization to form 3,4-dihydroquinolin-2(1H)-ones is a particularly powerful application, providing access to a privileged scaffold in medicinal chemistry. The detailed protocols and insights provided in this guide are intended to facilitate the exploration of this and other potential synthetic transformations, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

  • Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry. 2010. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. 2018. [Link]

  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. ResearchGate. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[10]annulen-7-ols. National Institutes of Health. 2021. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. 2023. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. PrepChem.com. [Link]

  • Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor-Acceptor Cyclopropanes Using Sulfenamides. PubMed. 2020. [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. National Institutes of Health. [Link]

  • Preparation of 3‐chloro‐β‐lactams. ResearchGate. [Link]

  • Safety Data Sheet(SDS) - Talc. am-ace.com. 2023. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. 2023. [Link]

  • Beta Lactams and Products. Encyclopedia.pub. 2020. [Link]

Sources

Application Note & Protocols: Derivatization of 3-chloro-N-(2,5-dimethylphenyl)propanamide for Bioassay Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the chemical derivatization of the scaffold molecule, 3-chloro-N-(2,5-dimethylphenyl)propanamide, and outlines detailed protocols for screening the resulting compound library for potential anticancer and antimicrobial activities. By targeting the reactive alkyl chloride moiety, a diverse set of analogues can be synthesized through nucleophilic substitution. This document details the strategic rationale, step-by-step synthesis protocols, and robust bioassay methodologies designed for researchers in drug discovery and chemical biology.

Introduction and Rationale

The N-aryl propanamide core is a privileged scaffold in medicinal chemistry, with related chloroacetanilide structures known to exhibit a range of biological activities, including herbicidal and antimicrobial effects.[1][2] The parent compound, this compound (CAS 39494-07-0), possesses a key structural feature: a terminal alkyl chloride.[3] This electrophilic site is an ideal handle for chemical modification, acting as a leaving group in nucleophilic substitution reactions.

This reactivity allows for the systematic introduction of a wide array of functional groups, enabling a thorough exploration of the structure-activity relationship (SAR). By creating a library of derivatives with varied steric and electronic properties (e.g., amines, thiols), researchers can probe the molecular interactions essential for a desired biological effect. This application note focuses on two high-value therapeutic areas for screening these novel compounds: oncology and infectious diseases. We present standardized protocols for an in vitro cytotoxicity assay against cancer cells (MTT assay) and an antimicrobial susceptibility test (broth microdilution MIC assay).

Principle of Derivatization: Nucleophilic Substitution (Sₙ2)

The primary strategy for derivatizing the parent compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, a nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Key Reaction Characteristics:

  • Substrate: The primary alkyl chloride of the parent compound is an excellent substrate for Sₙ2 reactions, minimizing competing elimination reactions.

  • Nucleophiles: A wide range of nucleophiles can be employed, most commonly amines (R₂NH) and thiols (RSH). Sulfur-based nucleophiles are often particularly effective.[4][5]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

  • Base: When using amine or thiol nucleophiles, a non-nucleophilic base (e.g., DIPEA, Et₃N) is crucial.[6] It serves to neutralize the HCl or protonated amine/thiol formed during the reaction, preventing side reactions and driving the equilibrium towards the product.[7][8]

Caption: Core Sₙ2 reaction workflow.

Synthesis and Purification Protocols

General Protocol for Nucleophilic Substitution

This protocol is a general template adaptable for various amine and thiol nucleophiles.

Materials:

  • This compound (Parent Compound)

  • Selected Nucleophile (e.g., morpholine, piperidine, thiophenol) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Addition of Reagents: Add the selected nucleophile (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature (or heat to 50-70 °C for less reactive nucleophiles) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), quench the reaction by pouring the mixture into a separatory funnel containing water.[9]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine to remove residual DMF and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Example Derivatization Schemes

The following table outlines examples of derivatives that can be synthesized using the general protocol.

NucleophileReagent NameResulting Derivative ClassStructure of Introduced Moiety
Amine MorpholineMorpholinyl-propanamide-N(CH₂CH₂)₂O
Amine PiperidinePiperidinyl-propanamide-N(CH₂)₅
Amine N-MethylpiperazineN-Methylpiperazinyl-propanamide-N(CH₂CH₂)₂NCH₃
Thiol ThiophenolPhenylthio-propanamide-SPh
Thiol 4-methoxythiophenol(4-methoxyphenyl)thio-propanamide-S-C₆H₄-OCH₃

Bioassay Screening Protocols

Protocol for In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[10] Incubate overnight (37 °C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[12][13]

  • Formazan Formation: Incubate for 2-4 hours at 37 °C, allowing for the formation of purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 490 or 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[15]

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin)

Procedure:

  • Plate Preparation: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.[15]

  • Compound Dilution: Add 200 µL of the test compound (at its highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.[15]

  • Controls: Well 11 serves as the positive growth control (MHB + bacteria, no compound). Well 12 serves as the sterility control (MHB only).[15]

  • Inoculation: Prepare a bacterial suspension in MHB adjusted to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL. Add the appropriate volume of this final inoculum to wells 1 through 11.[16]

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[15]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][17]

Integrated Workflow and Data Interpretation

The path from synthesis to biological insight is a systematic process. The initial derivatization creates a focused library of compounds, which are then subjected to parallel biological screens.

Caption: Integrated workflow from synthesis to SAR.

Interpreting the Results: The data from these assays will allow you to build an SAR profile. For example:

  • Do derivatives with bulky nucleophiles show higher or lower activity than smaller ones? (Steric effects)

  • Does the presence of a basic nitrogen (like in piperazine) enhance activity compared to a neutral group (like morpholine)? (Electronic and charge effects)

  • Is there a difference in activity between amine and thiol derivatives? (Atom-specific interactions)

Answering these questions is the first step toward rationally designing the next generation of more potent and selective compounds.

References

  • AstraZeneca. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. Google Patents.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Satpathy, G., et al. (2012). Structure-toxicity relationship of chloroacetanilide herbicides: relative impact on soil microorganisms. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis: Amines. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • MDPI. (n.d.). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amination. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of minimum inhibitory concentration. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetanilide. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

  • NIH. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-chloro-N-phenylpropanamides as Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of novel antineoplastic agents is a cornerstone of modern oncology research. The chemical scaffold of a molecule is pivotal to its biological activity, and N-phenylamides and their derivatives have emerged as a promising class of compounds with diverse pharmacological properties, including anticancer effects[1][2]. This document focuses on a specific subclass, 3-chloro-N-phenylpropanamides, providing a comprehensive guide for researchers and drug development professionals. We will delve into the postulated mechanisms of action based on related chemical structures and provide detailed, field-proven protocols to systematically evaluate their potential as cancer therapeutics. This guide is designed to be a practical resource, bridging theoretical knowledge with hands-on application.

Scientific Background and Rationale

The core structure of 3-chloro-N-phenylpropanamide combines a reactive chloroacetamide "warhead" with an N-phenylpropanamide backbone. This combination offers a unique platform for therapeutic intervention. The chloro- group provides an electrophilic site, potentially for covalent interaction with nucleophilic residues in target proteins, while the phenylpropanamide portion influences solubility, cell permeability, and specific binding interactions.

Postulated Mechanisms of Action

While direct studies on 3-chloro-N-phenylpropanamides are emerging, evidence from structurally related compounds allows us to postulate several key mechanisms through which they may exert their antineoplastic effects.

  • Inhibition of Pro-Survival Signaling Pathways: Many cancers are driven by the aberrant activation of signaling pathways that promote cell growth and survival.

    • NF-κB Pathway: The enzyme IKKβ is a critical activator of the NF-κB pathway, which is frequently overactive in cancer, leading to enhanced cell proliferation and resistance to apoptosis. A related compound, 3-Chloro-N-phenylbenzamide, has been investigated as a potential IKKβ inhibitor[3]. Inhibition of IKKβ by a 3-chloro-N-phenylpropanamide would sequester NF-κB in the cytoplasm, preventing the transcription of its target genes.

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. The salicylanilide rafoxanide, which shares an amide linkage, has been shown to promote apoptosis and autophagy in gastric cancer cells by suppressing the PI3K/Akt/mTOR pathway[4].

  • Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.

    • Modulation of Apoptotic Regulators: Studies on quinoxaline-3-propanamides have demonstrated an increase in the expression of the tumor suppressor p53 and the pro-apoptotic protein BAX, alongside a decrease in the anti-apoptotic protein BCL2[5]. The p53 protein is a master regulator that can halt the cell cycle and initiate apoptosis in response to cellular stress[5]. An imbalance in the BAX/BCL2 ratio is a critical trigger for the mitochondrial pathway of apoptosis.

Below is a diagram illustrating the potential inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex (α, β, γ) TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκBα NFkB_n NF-κB (p50/p65) Compound 3-chloro-N- phenylpropanamide Compound->IKK Inhibits Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degrades DNA DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis)

Caption: Postulated inhibition of the NF-κB pathway by 3-chloro-N-phenylpropanamide.

Experimental Workflow for Antineoplastic Profiling

A logical, tiered approach is essential for efficiently evaluating the anticancer potential of a new chemical entity. The workflow should begin with broad cytotoxicity screening, followed by more detailed mechanistic assays for promising candidates.

workflow cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies start Synthesized 3-chloro-N-phenylpropanamide (Test Compound) MTT Protocol 3.1: In Vitro Cytotoxicity (MTT Assay) Across Cancer Cell Lines start->MTT decision Is IC50 in desired range? MTT->decision Apoptosis Protocol 3.2: Apoptosis Assay (Annexin V/PI) decision->Apoptosis Yes discard Discard or Modify Compound decision->discard No WesternBlot Protocol 3.3: Target Validation (Western Blot) Apoptosis->WesternBlot end Candidate for Further Development WesternBlot->end

Caption: Tiered experimental workflow for evaluating antineoplastic potential.

Core Protocols

The following protocols are foundational for assessing the anticancer activity of 3-chloro-N-phenylpropanamides. They are designed to be self-validating by including necessary controls.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a crucial first step to determine the concentration-dependent cytotoxic effect of the compound and to calculate its IC50 (half-maximal inhibitory concentration) value[3][6].

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, SiHa for cervical)[3][5].

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • Test Compound (3-chloro-N-phenylpropanamide) dissolved in DMSO to create a high-concentration stock (e.g., 100 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (capable of reading absorbance at ~570 nm).

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including untreated controls) is identical and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Use at least 6 concentrations to generate a reliable dose-response curve. Treat the control wells with medium containing the same final concentration of DMSO.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. The causality here is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple crystals. Pipette up and down gently to ensure complete dissolution.

  • Absorbance Reading:

    • Read the absorbance on a microplate reader at a wavelength of 570 nm. Use 650 nm as a reference wavelength if available.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Protocol: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide Flow Cytometry

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual-staining allows for the quantification of different cell populations via flow cytometry[5].

Materials:

  • Cancer cell lines.

  • 6-well plates.

  • Test Compound.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ cells per well in 2 mL of complete medium into 6-well plates. Incubate for 24 hours.

    • Treat the cells with the test compound at concentrations around its IC50 and 2x IC50 (determined from the MTT assay). Include an untreated (vehicle) control.

    • Incubate for a relevant period (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. First, aspirate the medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with the medium collected in the previous step. This step is critical to ensure all cell populations are included in the analysis.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. The dark condition is necessary to prevent photobleaching of the fluorochromes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Set up the instrument using unstained and single-stained controls to establish proper compensation and gating.

    • Acquire at least 10,000 events per sample.

Gating Strategy and Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage). An effective antineoplastic agent should show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the untreated control.

Protocol: Mechanistic Investigation via Western Blotting

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. This allows for the direct investigation of the compound's effect on the proposed signaling pathways. For example, a decrease in phosphorylated Akt (p-Akt) or an increase in cleaved Caspase-3 would provide strong evidence for the compound's mechanism of action.

Materials:

  • Cell lysates from treated and untreated cells.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-Akt, anti-Akt, anti-BAX, anti-BCL2, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells in 6-well plates or larger flasks with the test compound as in the apoptosis assay.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. The inhibitors are crucial to prevent protein degradation and dephosphorylation after lysis.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Interpretation:

  • Compare the band intensities of the target proteins in the treated samples to the untreated control.

  • A decrease in the ratio of p-Akt/Total Akt would suggest inhibition of the PI3K/Akt pathway.

  • An increase in the BAX/BCL2 ratio and the appearance of a band for cleaved Caspase-3 would confirm the induction of apoptosis.

Data Presentation and Interpretation

Clear presentation of quantitative data is vital for comparison and validation.

Table: Example IC50 Values of 3-chloro-N-phenylpropanamide Analogs

The following table structure should be used to summarize cytotoxicity data across different cancer cell lines.

Compound IDModificationHCT-116 IC50 (µM)MCF-7 IC50 (µM)SiHa IC50 (µM)[3]
CPNP-01Parent Compound15.8 ± 1.221.4 ± 2.522.4 ± 1.9
CPNP-024-fluoro on N-phenyl8.2 ± 0.912.1 ± 1.116.5 ± 1.4
CPNP-034-methoxy on N-phenyl25.1 ± 3.133.7 ± 4.030.1 ± 2.8
DoxorubicinReference Drug5.2 ± 0.3[7]4.2 ± 0.2[7]N/A

Data are representational. Values are Mean ± SD from three independent experiments.

Interpreting Experimental Outcomes
  • MTT Assay: A low micromolar or nanomolar IC50 value suggests potent cytotoxic activity. Comparing IC50 values across different cell lines can indicate potential selectivity.

  • Apoptosis Assay: A dose-dependent increase in the apoptotic cell population (Annexin V positive) confirms that the compound's cytotoxicity is mediated, at least in part, through programmed cell death.

  • Western Blot: Changes in the levels or phosphorylation status of key proteins can elucidate the specific molecular pathway being targeted, providing a mechanistic basis for the observed cellular effects.

Conclusion and Future Directions

The 3-chloro-N-phenylpropanamide scaffold represents a promising starting point for the development of novel antineoplastic agents. The protocols detailed in this guide provide a robust framework for the initial characterization of these compounds, from broad-spectrum cytotoxicity screening to focused mechanistic studies. Promising candidates identified through this workflow can be advanced to more complex assays, such as cell cycle analysis, cancer stem cell inhibition assays, and eventually, in vivo animal models to evaluate their therapeutic efficacy and safety profiles.

References

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives.
  • Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evalu
  • 3-Chloro-N-phenylbenzamide.
  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents.
  • 3-chloro-N-phenylpropanamide. PubChem.
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput

Sources

Application Notes & Protocols: The Use of 3-chloro-N-(2,5-dimethylphenyl)propanamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Covalent Inhibition and Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds, starting from low molecular weight fragments (typically < 300 Da) that bind to biological targets with low affinity but high ligand efficiency.[1][2][3] Concurrently, covalent drug design has undergone a renaissance, with several FDA-approved drugs irreversibly binding to their targets to achieve enhanced potency and prolonged duration of action.[4] The integration of these two paradigms—covalent fragment-based screening—offers a unique approach to tackle challenging targets, including those with shallow binding pockets or those requiring high target occupancy for a therapeutic effect.[1][4]

This guide focuses on 3-chloro-N-(2,5-dimethylphenyl)propanamide , a representative member of the chloroacetamide class of electrophilic fragments. Chloroacetamides are moderately reactive electrophiles that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine.[5][6] This document provides a comprehensive overview of the principles, workflows, and detailed experimental protocols for utilizing this fragment in a covalent FBDD campaign. We will explore its synthesis, its application in primary screening via mass spectrometry, and the subsequent steps for hit validation and progression, providing researchers with the foundational knowledge to employ this versatile chemical tool.

Section 1: Physicochemical Properties of the Fragment

A thorough understanding of a fragment's properties is the cornerstone of any FBDD campaign. This compound is a small molecule well-suited for fragment screening, adhering to the general "Rule of Three."

PropertyValueSource
IUPAC Name This compoundAiFChem[7]
CAS Number 39494-07-0AiFChem[7]
Molecular Formula C₁₁H₁₄ClNOAiFChem[7]
Molecular Weight 211.69 g/mol AiFChem[7]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CCCl)CAiFChem[7]
Electrophilic Group Chloroacetamide ("Warhead")N/A
Recognition Moiety 2,5-dimethylphenylN/A

Section 2: The Principle of Covalent Targeting with Chloroacetamides

The utility of this compound in covalent FBDD stems from its chloroacetamide functional group. This group acts as an electrophilic "warhead" that can be attacked by nucleophilic residues on a protein surface.

Mechanism of Action: The primary target for chloroacetamides is the thiol side chain of cysteine residues. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the deprotonated thiolate anion of a cysteine attacks the α-carbon of the chloroacetamide, displacing the chloride leaving group. This forms a stable thioether bond, permanently linking the fragment to the protein.

Causality Behind Reactivity: The reactivity of chloroacetamides is a critical parameter. They are generally more reactive than other common warheads like acrylamides, which can be advantageous for achieving rapid and complete target modification.[6] However, this heightened reactivity necessitates careful screening to ensure target specificity and avoid promiscuous labeling of off-target proteins.[6][8] The initial, non-covalent binding of the fragment's recognition moiety (the 2,5-dimethylphenyl group) into a binding pocket is crucial for positioning the warhead correctly and enhancing the effective concentration, thereby driving selective modification of the target cysteine over other solvent-exposed cysteines.

G cluster_0 Protein Target cluster_1 Fragment cluster_2 Covalent Adduct P_Cys Protein-Cys-S⁻ Adduct Protein-Cys-S-CH₂-CO-NH-R P_Cys->Adduct Nucleophilic Attack Frag R-NH-CO-CH₂-Cl (this compound) Frag->Adduct Cl_ion Cl⁻ (Leaving Group) Adduct->Cl_ion Displacement

Mechanism of Cysteine Modification.

Section 3: Application in a Covalent Fragment Screening Campaign

Integrating a covalent fragment like this compound into a screening campaign follows a structured workflow. The primary goal is to identify fragments that selectively modify the protein of interest, driven by initial binding recognition. Mass spectrometry (MS) is an ideal primary screening technique for this purpose due to its sensitivity and direct readout of covalent modification.[4][9][10]

Workflow for Covalent Fragment-Based Screening.

Section 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis, screening, and validation of this compound as a covalent fragment.

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of N-aryl propanamides via acylation of an aniline derivative.[11]

Materials:

  • 2,5-dimethylaniline

  • 3-chloropropanoyl chloride

  • Triethylamine (TEA) or another non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Rationale: The acid wash removes excess triethylamine and any remaining aniline. The bicarbonate wash removes any residual acid. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Intact Protein Mass Spectrometry for Primary Screening

This protocol outlines a method for rapidly screening for covalent modification of a target protein using Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10]

Materials:

  • Purified target protein (e.g., a cysteine-containing enzyme) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4).

  • This compound stock solution in DMSO (e.g., 10 mM).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for quenching.

  • LC-MS system equipped with a suitable C4 or C8 column for protein analysis and an ESI source.

Procedure:

  • Sample Preparation: a. Prepare a solution of the target protein at a final concentration of 5-10 µM. b. In a microcentrifuge tube, add the protein solution. c. Add the fragment stock solution to a final concentration of 50-100 µM (for a 10-fold molar excess). Include a DMSO-only control.

    • Rationale: A 10-fold excess of the fragment helps drive the reaction towards completion within a reasonable timeframe. The DMSO control is critical to ensure that any observed mass shift is due to the fragment and not a buffer artifact.

  • Incubation: Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 1, 4, or 24 hours). A time-course experiment is recommended in initial studies.

  • Quenching (Optional but Recommended): Stop the reaction by adding a large excess of a nucleophile like DTT (final concentration 10 mM) to react with any remaining unbound fragment.

  • LC-MS Analysis: a. Inject an aliquot of the reaction mixture onto the LC-MS system. b. Separate the protein from small molecules using a rapid gradient on a reverse-phase column. c. Acquire the mass spectrum of the eluting protein.

  • Data Analysis: a. Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. b. Compare the mass of the protein from the fragment-treated sample to the DMSO control. c. A successful "hit" is identified by a mass increase corresponding to the molecular weight of the fragment minus the mass of HCl (211.69 - 36.46 = 175.23 Da). d. Quantify the percent modification by comparing the peak intensities of the unmodified and modified protein species.

ParameterRecommended ValueRationale
Protein Concentration 5-10 µMSufficient for detection by MS while minimizing protein consumption.
Fragment Concentration 50-100 µM10x excess to facilitate the covalent reaction.
DMSO Concentration ≤ 1% (v/v)Minimizes protein denaturation and solvent effects.
Incubation Time 1 - 24 hoursAllows for detection of both fast and slow-reacting fragments.
Incubation Temperature 25 °C or 37 °CBalances protein stability with reaction kinetics.
Protocol 3: Peptide Mapping for Site Identification

Once a hit is confirmed, identifying the specific residue of modification is critical. This is achieved by proteolytic digestion followed by MS/MS analysis.[12]

Procedure:

  • Denaturation and Reduction: Take the protein samples from the intact MS screen (both control and fragment-labeled). Add urea or guanidine-HCl to denature the protein. Add DTT or TCEP to reduce all disulfide bonds.

  • Alkylation: Alkylate all free cysteine residues with a reagent like iodoacetamide (IAM).

    • Rationale: This step "caps" all cysteines that were NOT modified by the fragment, preventing them from reacting further or forming disulfide bonds. The cysteine modified by the fragment will be protected from this alkylation.

  • Proteolytic Digestion: Remove the denaturant by buffer exchange or dilution. Add a protease (e.g., trypsin) and incubate overnight to digest the protein into smaller peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The instrument will fragment the peptides and measure the masses of the resulting product ions.

  • Data Analysis: Search the MS/MS data against the protein's sequence. Look for a peptide whose mass corresponds to the addition of the fragment (175.23 Da). The MS/MS fragmentation pattern of this specific peptide will confirm the exact site of modification.

Section 5: Hit Progression and Fragment Evolution

Identifying a covalent fragment hit is the first step. The subsequent goal is to improve its potency and selectivity through medicinal chemistry.

G Hit Initial Fragment Hit (e.g., Cmpd X) Structure Obtain Structural Info (Co-crystal or Model) Hit->Structure Vector Identify Growth Vectors Structure->Vector Grow Fragment Growing (Synthesize Analogs) Vector->Grow SAR Establish SAR (Test Analogs) Grow->SAR Iterative Cycles Lead Optimized Lead SAR->Lead

The Iterative Cycle of Fragment-to-Lead Evolution.

Key Strategies:

  • Fragment Growing: Once structural information is available (ideally from X-ray crystallography), chemists can "grow" the fragment by adding functionality that makes additional favorable interactions with the protein, thereby improving binding affinity and potency.

  • Selectivity Optimization: The reactivity of the chloroacetamide warhead can be tuned. Introducing electron-withdrawing or -donating groups near the warhead can modulate its electrophilicity to achieve a balance between target reactivity and off-target selectivity.[6]

Section 6: Safety and Handling

Electrophilic fragments like this compound are reactive and should be handled with care.

  • Hazard Class: Chloroacetamides are generally considered irritants and are potentially harmful if swallowed, inhaled, or in contact with skin.[13]

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and nucleophiles.

References

  • Vertex Pharmaceuticals, Inc. (2020). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 67(11), o2868. [Link]

  • Finke, J. M., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

  • Gao, Y., et al. (2020). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 142(22), 9861–9866. [Link]

  • Ghanem, M., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(4), 1040-1055. [Link]

  • Al-Ostoot, F. H., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(3), 2038–2048. [Link]

  • Zheng, J., et al. (2015). Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. Analytica Chimica Acta, 899, 79-87. [Link]

  • Evotec. (n.d.). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Reeves, L. P., et al. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 27(19), 6649. [Link]

  • Abbas, A., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3656–3665. [Link]

  • Keeley, A., et al. (2014). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 57(11), 4590–4598. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2017). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 12(1), 75-84. [Link]

  • Xuan, W., & Zhang, M. (2020). Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Chloroacetamide in Modern Agrochemical Development. [Link]

  • Lento, C., & Wilson, D. J. (2020). Mass spectrometry-based techniques for fragment screening in drug discovery. Future Medicinal Chemistry, 12(1), 69-82. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3506. [Link]

  • Wild, S., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. iScience, 25(9), 104907. [Link]

  • Wang, Z., et al. (2020). Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • ResearchGate. (n.d.). General technique for MS-based covalent fragment screening. Retrieved from [Link]

  • Finke, J. M., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

Sources

Protocol for N-dealkylation of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the N-Deacylation of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical cleavage of the amide bond in this compound. This transformation, technically an N-deacylation or amide hydrolysis, is crucial for recovering the parent amine, 2,5-dimethylaniline, a valuable intermediate in pharmaceutical and chemical synthesis. While the term "N-dealkylation" is often used broadly, this protocol focuses on the robust and well-established methods of acid- and base-catalyzed hydrolysis required to break the highly stable amide linkage. We present two detailed protocols, elucidate the underlying chemical mechanisms, and provide guidelines for reaction monitoring, product purification, and characterization, ensuring a reliable and reproducible workflow for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The target molecule, this compound, belongs to the class of N-substituted amides. The amide bond is one of the most stable functional groups in organic chemistry, forming the backbone of peptides and proteins.[1] Its cleavage is a fundamental transformation, often employed for the removal of amide-based protecting groups or for the metabolic analysis of drug candidates.[2][3] The N-deacylation of this specific substrate yields 2,5-dimethylaniline, a significant building block in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[4][5]

Unlike the N-dealkylation of amines, which involves the removal of an alkyl group from a more nucleophilic nitrogen atom, the cleavage of an amide C-N bond is challenging due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond, making it significantly less susceptible to cleavage.[6] Therefore, protocols for amide hydrolysis typically necessitate forcing conditions, such as heating in the presence of strong acids or bases, to drive the reaction to completion.[7]

This guide provides two field-proven protocols for this transformation, allowing the researcher to choose the most suitable method based on downstream applications and the potential sensitivity of the substrate to pH.

Mechanistic Principles of Amide Hydrolysis

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. Amide hydrolysis can be effectively catalyzed by either acid or base.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The subsequent proton transfer and elimination of the amine as a good leaving group (in its protonated, ammonium form) leads to the formation of the carboxylic acid.[7]

Caption: Mechanism of Acid-Catalyzed Amide Hydrolysis.

Base-Catalyzed (Saponification) Mechanism

In a basic medium, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms a negatively charged tetrahedral intermediate. The collapse of this intermediate to reform the carbonyl group results in the expulsion of the amide anion (R₂N⁻), which is a very poor leaving group. However, this is immediately followed by an irreversible acid-base reaction where the newly formed carboxylic acid protonates the amide anion, driving the equilibrium towards the products.[6][8]

Caption: Mechanism of Base-Catalyzed Amide Hydrolysis.

Experimental Workflow and Protocols

A successful experiment relies on a well-planned workflow, from reaction setup to final product analysis.

Experimental_Workflow start Start: this compound reaction Amide Hydrolysis (Acid or Base Protocol) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring In-process check workup Aqueous Workup (Neutralization & Extraction) reaction->workup Upon completion monitoring->reaction purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Purified 2,5-dimethylaniline analysis->end

Caption: General Experimental Workflow for N-Deacylation.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is often preferred as it avoids potential side reactions associated with strong bases, such as elimination of the alkyl chloride.

A. Materials and Reagents

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%) or Sulfuric Acid (H₂SO₄, 98%)

  • Dioxane or Ethanol

  • Deionized Water

  • Sodium Hydroxide (NaOH), 6M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)

B. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

C. Safety Precautions

  • ALWAYS work in a well-ventilated fume hood.

  • Concentrated acids and bases are extremely corrosive. Wear appropriate PPE, including safety goggles, a lab coat, and acid/base resistant gloves.

  • Handle organic solvents with care; they are flammable and volatile.

D. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a 1:1 mixture of dioxane (or ethanol) and 6M aqueous HCl. Use enough solvent to fully dissolve the starting material upon gentle warming (approx. 0.1-0.2 M concentration).

  • Attach a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Withdraw a small aliquot every 2-4 hours. Quench the aliquot with NaHCO₃ solution and extract with EtOAc. Spot the organic layer on a TLC plate against the starting material. The reaction is complete when the starting material spot has been completely consumed, and a new, lower Rf spot corresponding to 2,5-dimethylaniline appears. The reaction may take 12-24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly and carefully neutralize the mixture by adding 6M NaOH solution until the pH is ~8-9. Caution: Exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method is effective but requires careful temperature control to minimize potential side reactions involving the 3-chloropropyl moiety.

A. Materials and Reagents

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Ethanol or Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

B. Equipment

  • Same as Protocol 1.

C. Safety Precautions

  • Same as Protocol 1. Pay special attention when handling corrosive NaOH/KOH pellets and solutions.

D. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask, add ethanol and water in a 4:1 ratio. Dissolve NaOH pellets (5-10 equivalents) in this mixture. Caution: Exothermic.

  • Once the solution has cooled slightly, add the this compound (1.0 eq).

  • Attach a reflux condenser and heat the mixture to reflux (typically 80-90 °C) with vigorous stirring. Using a higher boiling solvent like ethylene glycol can accelerate the reaction but increases the risk of side products.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1. Saponification is often faster than acid hydrolysis.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Most of the ethanol can be removed via rotary evaporation.

  • Dilute the remaining aqueous residue with water and transfer to a separatory funnel.

  • Extract the mixture with dichloromethane or diethyl ether (3x) to recover the 2,5-dimethylaniline product. The carboxylate salt of 3-chloropropanoic acid will remain in the aqueous layer.

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Product Purification and Validation

Purification: The crude 2,5-dimethylaniline obtained from either protocol may contain minor impurities. Purification via flash column chromatography on silica gel is recommended.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc up to 20% EtOAc) is typically effective.

  • Fraction Collection: Collect fractions and analyze by TLC to pool the pure product.

Validation (Characterization):

  • ¹H and ¹³C NMR: Confirm the structure of the product. The ¹H NMR spectrum of 2,5-dimethylaniline should show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the two methyl groups.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₈H₁₁N, M.W. = 121.18 g/mol ).

Data Summary and Comparison

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Base-Catalyzed
Primary Reagent Concentrated HCl or H₂SO₄NaOH or KOH
Solvent Dioxane/Water or Ethanol/WaterEthanol/Water or Ethylene Glycol
Temperature Reflux (~100 °C)Reflux (~80-90 °C)
Typical Duration 12 - 24 hours4 - 12 hours
Pros - Lower risk of side reactions on the alkyl chain.- Product is protonated and stable.- Generally faster reaction rates.- Uses cheaper reagents.
Cons - Slower reaction times.- Requires handling of highly corrosive acids.- Risk of elimination/substitution on the C-Cl bond.- Amine product is a strong base.
Workup pH Neutralize with base (pH ~8-9)Product extracted directly from basic solution.

References

  • Alipour, A., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3293. [Link]

  • National Center for Biotechnology Information (2024). N-Dealkylation of Amines. PubMed Central. [Link]

  • Smith, J. G. (2017). Organic Chemistry, 5th ed. McGraw-Hill Education. (General reference for reaction mechanisms).
  • O'Malley, S. J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for amide stability and hydrolysis).
  • Papadopoulou, A., et al. (2011). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Askin, D. (2006). A practical method for selective alkylation of primary amines with chloroacetamides under pH-controlled aqueous conditions. Taylor & Francis Online. [Link]

  • Emsley, J. (1999). The Elements, 3rd ed. Oxford University Press. (General reference for chemical properties).
  • Hunt, I. (2019). Amide Hydrolysis Using Acid or Base. Master Organic Chemistry. [Link]

  • Szymańska, E., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. MDPI. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Organic Chemistry Portal. (2023). Carboxylic acid synthesis by hydrolysis of amides. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Linker Strategy for Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the construction of complex organic molecules, most notably in the field of peptide and oligonucleotide synthesis.[1][2] The core principle of SPS lies in the covalent attachment of a starting material to an insoluble polymer support, allowing for the sequential addition of building blocks.[1][2] Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the purification process.[2] A critical component of this methodology is the linker, a bifunctional molecule that connects the nascent molecule to the solid support and dictates the conditions for its eventual cleavage.[1][3]

This application note introduces a potential application for 3-chloro-N-(2,5-dimethylphenyl)propanamide as a novel linker in solid-phase synthesis. The presence of a reactive chloropropyl group allows for its immobilization on a nucleophilic resin, while the amide functionality provides a subsequent point of attachment for the first building block, typically a carboxylic acid. The N-(2,5-dimethylphenyl) substituent offers steric hindrance that can influence the cleavage characteristics and potentially minimize side reactions. This guide will provide a theoretical framework and detailed protocols for the utilization of this reagent in the solid-phase synthesis of small organic molecules.

Principle of Operation: The Chloro-Propanamide Linker

The proposed utility of this compound is as a "safety-catch" type linker.[4][5] The initial attachment to the resin via the chloro group forms a stable ether or amine linkage. The molecule of interest is then assembled on the N-(2,5-dimethylphenyl)propanamide scaffold. The final cleavage of the product from the resin is achieved under conditions that are orthogonal to the synthesis steps, typically involving nucleophilic attack on the amide carbonyl.

The workflow can be conceptualized as follows:

  • Resin Functionalization: A hydroxyl- or amino-functionalized resin is reacted with this compound to immobilize the linker.

  • Building Block Attachment: The first building block, typically a carboxylic acid, is coupled to the secondary amine of the linker.

  • Elongation: Subsequent building blocks are added in a stepwise manner.

  • Cleavage: The final product is cleaved from the solid support.

Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended GradeSupplier
This compound≥98%Commercial Source
Hydroxymethyl-functionalized polystyrene resin (Wang resin)100-200 mesh, 1% DVBCommercial Source
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeCommercial Source
N,N-Dimethylformamide (DMF)AnhydrousCommercial Source
Dichloromethane (DCM)AnhydrousCommercial Source
N,N'-Diisopropylcarbodiimide (DIC)Reagent GradeCommercial Source
1-Hydroxybenzotriazole (HOBt)Reagent GradeCommercial Source
Trifluoroacetic acid (TFA)Reagent GradeCommercial Source
Triisopropylsilane (TIS)Reagent GradeCommercial Source
Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of the chloro-propanamide linker to a hydroxyl-functionalized resin.

Workflow Diagram:

G cluster_0 Linker Immobilization Resin_Swelling 1. Swell Wang Resin in DMF Activation 2. Add this compound and DIPEA Resin_Swelling->Activation Anhydrous DMF Reaction 3. React at 50°C for 16h Activation->Reaction Inert Atmosphere Washing_Capping 4. Wash and Cap Unreacted Sites Reaction->Washing_Capping DMF, DCM, MeOH

Caption: Workflow for the immobilization of the chloro-propanamide linker.

Step-by-Step Procedure:

  • Swell 1 g of Wang resin (1.0 mmol/g loading) in 10 mL of anhydrous DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and wash the resin twice with 10 mL of anhydrous DMF.

  • In a separate flask, dissolve 3 equivalents of this compound (635 mg, 3.0 mmol) and 5 equivalents of DIPEA (870 µL, 5.0 mmol) in 5 mL of anhydrous DMF.

  • Add the solution from step 3 to the swollen resin.

  • React the mixture at 50°C for 16 hours under a nitrogen atmosphere with gentle agitation.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF for 1 hour.

  • Wash the resin as in step 6 and dry under vacuum.

Protocol 2: Attachment of the First Building Block (Carboxylic Acid)

This protocol details the coupling of a carboxylic acid to the immobilized linker.

Workflow Diagram:

G cluster_1 First Building Block Coupling Resin_Swelling_2 1. Swell Functionalized Resin in DMF Pre-activation 2. Pre-activate Carboxylic Acid with DIC/HOBt Resin_Swelling_2->Pre-activation Anhydrous DMF Coupling_Reaction 3. Add Activated Acid to Resin, React for 4h Pre-activation->Coupling_Reaction 0°C to RT Washing 4. Wash Resin Coupling_Reaction->Washing DMF, DCM

Caption: Workflow for coupling the first carboxylic acid building block.

Step-by-Step Procedure:

  • Swell the linker-functionalized resin from Protocol 1 in anhydrous DMF for 1 hour.

  • In a separate flask, dissolve 3 equivalents of the desired carboxylic acid and 3 equivalents of HOBt in anhydrous DMF.

  • Cool the solution to 0°C and add 3 equivalents of DIC. Allow the pre-activation to proceed for 15 minutes.

  • Drain the DMF from the swollen resin and add the pre-activated carboxylic acid solution.

  • Allow the coupling reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Monitor the reaction completion using a Kaiser test (for primary amines, which should be absent) or other appropriate methods.[6]

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • The resin is now ready for further synthetic transformations or cleavage.

Protocol 3: Cleavage of the Final Product

This protocol describes the release of the synthesized molecule from the solid support.

Workflow Diagram:

G cluster_2 Product Cleavage Resin_Wash_Cleavage 1. Wash Resin with DCM Cleavage_Cocktail 2. Treat with TFA/TIS/H2O Cocktail Resin_Wash_Cleavage->Cleavage_Cocktail Anhydrous DCM Reaction_Cleavage 3. React for 2h Cleavage_Cocktail->Reaction_Cleavage Room Temperature Isolation 4. Filter and Precipitate Product Reaction_Cleavage->Isolation Cold Diethyl Ether

Caption: Workflow for the cleavage of the final product from the resin.

Step-by-Step Procedure:

  • Wash the resin-bound product with DCM (3 x 10 mL) and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • React for 2 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of the cleavage cocktail.

  • Combine the filtrates and reduce the volume under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product as required, for example, by reverse-phase HPLC.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring. The success of the linker immobilization can be indirectly assessed by the subsequent loading of the first building block, which can be quantified. The progress of the coupling reactions should be monitored using standard qualitative tests like the Kaiser test to ensure complete reaction and avoid deletion sequences.[6] Finally, the identity and purity of the cleaved product must be confirmed by analytical techniques such as LC-MS and NMR.

Applications and Future Directions

The use of this compound as a linker opens up possibilities for the solid-phase synthesis of a variety of small molecules, including peptidomimetics and other amide-containing compounds.[7][8] The N-alkylation of the amide after coupling could provide a route to N-substituted amides, which are of significant interest in medicinal chemistry.[9][10] Further studies are warranted to fully explore the scope and limitations of this linker, including its stability to various reagents and the optimization of cleavage conditions. The principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this novel reagent in their synthetic endeavors.

References

  • Vertex AI Search, Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation.
  • Biosynth, Guide to Resins and Linkers in SPPS.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(113).
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Google Patents, CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • MDPI, Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o2868. Available at: [Link]

  • AAPPTEC, Guide to Solid Phase Peptide Synthesis.
  • National Institutes of Health, Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC.
  • Dai, X., & Shi, F. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2044-2054. Available at: [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. Available at: [Link]

  • AiFChem, this compound.
  • Royal Society of Chemistry, A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry.
  • Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate, Solid phase synthesis of ω-aspartic thioacid containing peptides.
  • G. A. Gfesser, et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(23), 14247-14313. Available at: [Link]

  • ResearchGate, N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]

  • National Institutes of Health, Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC.
  • Google Patents, CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • National Institutes of Health, Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central.
  • Quick Company, Process For The Preparation Of 3 Chloroiminodibenzyl.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-chloro-N-(2,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a user-friendly format to assist you in your experimental work.

Introduction to Purification Challenges

The synthesis of this compound, typically achieved through the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride, can present several purification challenges.[][2] The primary goal of purification is to isolate the desired amide product from unreacted starting materials, byproducts, and any reagents used in the reaction. This guide will address these challenges systematically, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude product is an oil and won't crystallize. What should I do?

This is a common issue, often caused by the presence of impurities that depress the melting point and inhibit crystal lattice formation.

Troubleshooting Steps:

  • Initial Wash: Before attempting recrystallization, wash your crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual HCl and unreacted 3-chloropropionyl chloride. Follow this with a water wash to remove any remaining salts.

  • Solvent Screening for Recrystallization: A systematic approach to finding a suitable recrystallization solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold.

    • Recommended Starting Solvents: Based on the polarity of N-aryl amides, consider the following solvents and solvent mixtures:

      • Ethanol/Water

      • Isopropanol/Water

      • Toluene

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

  • "Oiling Out": If the compound "oils out" during cooling, it means it is coming out of solution above its melting point. To remedy this:

    • Reheat the solution to redissolve the oil.

    • Add more solvent.

    • Allow the solution to cool more slowly.

    • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

    • Add a seed crystal of the pure compound if available.

FAQ 2: My TLC analysis shows multiple spots. How do I identify the product and impurities?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring reaction progress and assessing purity.

Troubleshooting Steps:

  • Co-spotting: Run a TLC with separate lanes for your starting material (2,5-dimethylaniline), the crude reaction mixture, and a "co-spot" lane containing both the starting material and the crude mixture. The product spot should be the one that is not present in the starting material lane.

  • Typical Rf Values: In a typical ethyl acetate/hexane solvent system, the less polar starting aniline will have a higher Rf value than the more polar amide product.

Detailed Experimental Protocols

Protocol 1: Work-up and Initial Purification

This protocol is designed to remove common impurities after the synthesis of this compound.

Materials:

  • Crude reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with DCM or EtOAc.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to neutralize HCl and unreacted acyl chloride).

    • Water.

    • Brine (to aid in phase separation).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound.[4]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • If using a solvent pair (e.g., ethanol/water), dissolve the compound in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Reheat to clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

If recrystallization fails to yield a pure product, flash column chromatography is the next recommended step.[5][6]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of ethyl acetate and hexane)

  • Chromatography column

  • Collection tubes

Procedure:

  • Choosing the Eluent: Determine the optimal eluent system using TLC. A good system will give the product an Rf value of approximately 0.3.

  • Packing the Column:

    • Dry pack: Fill the column with dry silica gel and then carefully run the eluent through.

    • Wet pack (slurry): Mix the silica gel with the eluent to form a slurry and then pour it into the column.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, and then add this to the top of the column.

  • Elution: Apply gentle pressure (using a pump or inert gas) to the top of the column to force the eluent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Purification Method Advantages Disadvantages Typical Purity Achieved
Washing Quick and easy for removing acidic and water-soluble impurities.Limited effectiveness for organic impurities.60-80%
Recrystallization Can yield very pure crystalline material; scalable.Finding a suitable solvent can be time-consuming; may not remove all impurities.>98%
Column Chromatography Highly effective for separating complex mixtures.More time-consuming and requires more solvent than recrystallization; can be less scalable.>99%
Analytical Technique Purpose Typical Observations
TLC Reaction monitoring, purity assessment, and solvent system selection for chromatography.Product Rf typically lower than starting aniline.
¹H NMR Structural confirmation and purity assessment.Look for characteristic peaks of the aromatic protons, methyl groups, and the propanamide chain.
¹³C NMR Structural confirmation.Confirms the number of unique carbon environments.
Mass Spectrometry Molecular weight confirmation.Observe the molecular ion peak corresponding to the product's mass.

Visualizing Purification Workflows

General Purification Workflow

Purification_Workflow Crude_Product Crude Product Workup Aqueous Work-up (NaHCO3, H2O, Brine) Crude_Product->Workup Washed_Product Washed Product Workup->Washed_Product Recrystallization Recrystallization Washed_Product->Recrystallization Column_Chromatography Column Chromatography Washed_Product->Column_Chromatography If recrystallization fails Pure_Crystals Pure Crystalline Product Recrystallization->Pure_Crystals Analysis Purity Analysis (TLC, NMR, MS) Pure_Crystals->Analysis Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions Concentration Concentration Pure_Fractions->Concentration Final_Product Pure Amorphous Product Concentration->Final_Product Final_Product->Analysis Impurity_Troubleshooting Impurity Impurity Detected Aniline Unreacted 2,5-Dimethylaniline Impurity->Aniline Acyl_Chloride Unreacted 3-Chloropropionyl Chloride/Acid Impurity->Acyl_Chloride Hydrolysis Hydrolyzed Product (3-chloropropanoic acid) Impurity->Hydrolysis Column Solution: Column Chromatography Aniline->Column Recrystallize Solution: Recrystallization Aniline->Recrystallize Wash Solution: NaHCO3 Wash Acyl_Chloride->Wash Hydrolysis->Wash

Caption: Troubleshooting guide for common impurities.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification?. Retrieved from [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SMASH - Chemistry. (2013, October 21). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through the N-acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism.[1][2] While seemingly straightforward, this synthesis is prone to several side reactions that can impact the yield and purity of the final product. This guide will walk you through identifying and mitigating these common issues.

Reaction Workflow Overview

Synthesis_Workflow Figure 1: General Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2,5-Dimethylaniline 2,5-Dimethylaniline Reaction_Vessel Reaction in Anhydrous Solvent with Base (e.g., Triethylamine) Controlled Temperature (0 °C to RT) 2,5-Dimethylaniline->Reaction_Vessel 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Reaction_Vessel Aqueous_Workup Aqueous Workup (Acid/Base Washes) Reaction_Vessel->Aqueous_Workup Drying Drying of Organic Layer Aqueous_Workup->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product This compound Purification->Product Side_Reactions Figure 2: Major Side Reaction Pathways cluster_side_reactions Side Reactions 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride Desired_Product This compound 3-Chloropropionyl_chloride->Desired_Product + 2,5-Dimethylaniline Hydrolysis Hydrolysis (with H₂O) 3-Chloropropionyl_chloride->Hydrolysis + H₂O 2,5-Dimethylaniline 2,5-Dimethylaniline 2,5-Dimethylaniline->Desired_Product Friedel_Crafts Friedel-Crafts Acylation (high temp., Lewis acid) 2,5-Dimethylaniline->Friedel_Crafts + 3-Chloropropionyl chloride Diacylation Diacylation (excess acyl chloride, high temp.) Desired_Product->Diacylation + 3-Chloropropionyl chloride

Sources

Technical Support Center: Synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

The synthesis of this compound is a nucleophilic acyl substitution reaction, specifically an acylation of the primary amine 2,5-dimethylaniline with 3-chloropropionyl chloride. The reaction is typically carried out under conditions that facilitate the formation of the amide bond while neutralizing the hydrochloric acid byproduct. A common and effective approach is the Schotten-Baumann reaction, which utilizes a biphasic system or an organic base to scavenge the acid.[1][2][3][4]

The overall reaction is as follows:

3-Chloropropionyl Chloride + 2,5-Dimethylaniline -> this compound + Hydrochloric Acid

This guide will delve into the critical parameters of this synthesis, from reactant quality to reaction conditions and purification strategies, to empower you to achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this reaction?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the amide bond.

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct.[4] If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases used are tertiary amines like triethylamine (TEA) or an aqueous base like sodium hydroxide in a Schotten-Baumann setup.[2][5]

Q3: What are the most common solvents for this synthesis?

A3: Aprotic solvents are generally preferred to avoid hydrolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve the reactants.[5] Other suitable solvents include diethyl ether and acetone. In a classic Schotten-Baumann reaction, a two-phase system of an organic solvent (like DCM) and water is used.[1]

Q4: Can I use 3-chloropropionic acid directly instead of the acyl chloride?

A4: While possible, it is not recommended for a direct reaction. The reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the formation of water, which can lead to an unfavorable equilibrium. To use 3-chloropropionic acid, it would first need to be activated, for example, by converting it to the acyl chloride in situ using a reagent like thionyl chloride or oxalyl chloride, or by using peptide coupling agents.

Q5: What are the key safety precautions for this synthesis?

A5: 3-Chloropropionyl chloride is corrosive, a lachrymator, and reacts violently with water.[6][7][8] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 2,5-Dimethylaniline is toxic and can be absorbed through the skin.[9] Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Inadequate Base: Insufficient base to neutralize the HCl byproduct, leading to protonation of the aniline.- Ensure at least one equivalent of base (e.g., triethylamine) is used. For biphasic systems, use an excess of aqueous base.
2. Hydrolysis of Acyl Chloride: Presence of water in the reactants or solvent.- Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle 3-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).
3. Poor Quality of Reagents: Degradation of 2,5-dimethylaniline (often indicated by a dark color) or 3-chloropropionyl chloride.- Use freshly distilled or purified 2,5-dimethylaniline. Ensure the 3-chloropropionyl chloride is of high purity (≥98%).[10]
4. Incorrect Reaction Temperature: Reaction performed at a temperature that is too high or too low.- The reaction is exothermic. Start at a low temperature (0-5 °C) and allow it to slowly warm to room temperature to control the reaction rate.[5]
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Starting Material: Incomplete reaction.- Monitor the reaction progress using TLC. If the starting material persists, consider extending the reaction time or adding a slight excess of the acyl chloride.
2. Diacylation of Aniline: The amide product is deprotonated by excess base and reacts with another molecule of acyl chloride.- Avoid using an overly strong base or a large excess of base. Add the acyl chloride dropwise to the aniline solution to maintain a low concentration of the acylating agent.
3. Side reaction with the chloro group: The chloro group on the propanamide chain can undergo nucleophilic substitution, though this is less likely under standard conditions.- Maintain a controlled temperature and avoid prolonged reaction times at elevated temperatures.
4. Hydrolysis of Acyl Chloride: Forms 3-chloropropionic acid, which can complicate purification.- Follow the strategies to prevent hydrolysis mentioned above.
Difficulty in Product Purification/Isolation 1. Product is an oil instead of a solid: May be due to impurities.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. If so, optimize the reaction to minimize impurities.
2. Poor recovery from recrystallization: Choosing an inappropriate solvent.- The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures with water or hexanes).
3. Product contaminated with base hydrochloride salt: (e.g., triethylamine hydrochloride).- During the workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with dilute aqueous base (e.g., NaHCO3 solution) to remove any unreacted acyl chloride (as the carboxylic acid), and finally with brine.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Dichloromethane

This protocol is adapted from standard procedures for the acylation of anilines.[5]

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2,5-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure this compound.

Protocol 2: Schotten-Baumann Conditions

This protocol is based on the classic Schotten-Baumann reaction conditions.[1][2]

Materials:

  • 2,5-Dimethylaniline (1.0 eq)

  • 3-Chloropropionyl chloride (1.05 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • Reaction Setup: Dissolve 2,5-dimethylaniline (1.0 eq) in DCM in a flask. In a separate dropping funnel, place 3-chloropropionyl chloride (1.05 eq).

  • Addition of Reagents: Cool the aniline solution in an ice bath. Simultaneously, add the 3-chloropropionyl chloride and a 10% NaOH solution dropwise to the vigorously stirred aniline solution. Maintain the pH of the aqueous layer between 8-10.

  • Reaction: Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with dilute HCl, water, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Isolate the crude product by evaporating the solvent and purify by recrystallization as described in Protocol 1.

Visualizing the Workflow and Troubleshooting

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Solvent & Reagents setup_rxn Set up Reaction Under Inert Atmosphere prep_reactants->setup_rxn dissolve_aniline Dissolve 2,5-Dimethylaniline and Base in Solvent setup_rxn->dissolve_aniline cool_solution Cool to 0-5 °C dissolve_aniline->cool_solution add_acyl_chloride Slowly Add 3-Chloropropionyl Chloride cool_solution->add_acyl_chloride stir_rt Stir and Warm to Room Temperature add_acyl_chloride->stir_rt monitor_tlc Monitor by TLC stir_rt->monitor_tlc quench Quench Reaction monitor_tlc->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize final_product final_product recrystallize->final_product Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_purification Purification Problems start Low Yield or Impure Product check_base Check Base Stoichiometry (min. 1 equivalent) start->check_base check_reagents Verify Reagent Purity (distill aniline if needed) start->check_reagents check_moisture Ensure Anhydrous Conditions start->check_moisture check_temp Control Temperature (start cold) start->check_temp check_sm Incomplete Reaction? (Extend time, check TLC) start->check_sm check_diacylation Diacylation? (Slow addition, avoid excess strong base) start->check_diacylation check_workup Improper Workup? (Ensure all washes are performed) start->check_workup oily_product Oily Product? (Try column chromatography) start->oily_product recrystallization_fail Recrystallization Fails? (Screen different solvents) start->recrystallization_fail

Caption: Troubleshooting decision tree for common synthesis problems.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. CA2881991A1.
  • PubChem. (n.d.). 2,5-Dimethylaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. CN111517975B.
  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • National Center for Biotechnology Information. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. [Link]

  • VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ResearchGate. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • ResearchGate. (2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. [Link]

  • University of Rochester. (n.d.). Purification: How To. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol. CN111440051A.
  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]

  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE. [Link]

  • ResearchGate. (2024). 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate. [Link]

  • National Center for Biotechnology Information. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(39), 17999–18008. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]

  • Google Patents. (n.d.). Prepn of 3-chloropropionyl chloride. CN1349969A.
  • ResearchGate. (n.d.). Reaction of anilines and amines. [Link]

  • ResearchGate. (2014). Why would TLC show clearly that no starting material is present yet H NMR shows only starting material?[Link]

  • ResearchGate. (2025). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. [Link]

  • ResearchGate. (n.d.). Friede–Crafts alkylation of N,N-dimethylaniline. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • University of California, Los Angeles. (n.d.). RECRYSTALLISATION. [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • CUSABIO. (n.d.). The Role of 2,5-Dimethylaniline in Modern Chemical Synthesis. [Link]

  • National Center for Biotechnology Information. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. [Link]

  • Google Patents. (n.d.). Friedel-Crafts acylation reaction of anilides. JP2002205977A.

Sources

Overcoming solubility issues of 3-chloro-N-(2,5-dimethylphenyl)propanamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-chloro-N-(2,5-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility challenges encountered during in vitro and in vivo experimental assays. Our goal is to ensure the reliable and reproducible use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not extensively published, based on the analysis of its chemical structure—a substituted N-phenylpropanamide—and data from closely related analogs, it is predicted to be a crystalline solid with low aqueous solubility.[1] It is expected to be soluble in organic solvents such as ethanol, ether, and chloroform.[1] The predicted octanol/water partition coefficient (LogP) for similar compounds suggests a lipophilic nature, further indicating poor solubility in aqueous media.

Q2: Why is my compound precipitating out of solution during my assay?

A2: Compound precipitation in an aqueous assay buffer is a common issue for poorly soluble molecules. This can occur for several reasons: the initial stock solution may not have been fully dissolved, the concentration of the compound in the final assay medium may exceed its solubility limit, or the organic co-solvent concentration may be too low to maintain solubility upon dilution.[2] It is also possible that interactions with components of the assay medium (e.g., salts, proteins) could reduce solubility.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in biological assays. However, it can exhibit cytotoxic effects. For most cell lines, a final concentration of 0.5% DMSO is generally well-tolerated, with some robust lines tolerating up to 1%.[3] Primary cells are often more sensitive.[3] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment. To minimize DMSO-induced artifacts, the concentration should be kept as low as possible, ideally below 0.1%.[4][5]

Q4: Can I heat my compound to get it into solution?

A4: Gentle heating (e.g., to 37°C) can be an effective method to aid dissolution.[6] However, it is important to be cautious as excessive heat can lead to the degradation of the compound. After warming, it is essential to allow the solution to cool to room temperature to check for any recrystallization.[7] The thermal stability of this compound should be considered, and this method should be used in conjunction with other solubilization techniques.

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide provides a step-by-step workflow to systematically determine the optimal solubilization strategy for this compound for your specific experimental needs.

Step 1: Initial Solubility Screening

The first step is to perform a systematic solubility test to identify suitable solvents. This will form the basis for preparing a concentrated stock solution.

Experimental Protocol:

  • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clear glass vials.

  • Add a measured volume of the test solvent to achieve a high target concentration (e.g., 10-50 mM).

  • Employ a series of mechanical agitation steps to facilitate dissolution, observing for complete solubilization after each step:

    • Vortexing: Mix the vial vigorously for 1-2 minutes.[6]

    • Sonication: Place the vial in a water bath sonicator for up to 5 minutes.[6]

    • Warming: If the compound is still not dissolved, warm the solution to 37°C for up to 60 minutes.[6]

  • If the compound dissolves, it is considered soluble in that solvent at that concentration. If not, the solvent is not suitable for preparing a stock at that concentration.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar Dimethyl sulfoxide (DMSO)Excellent solubilizing power for a wide range of organic compounds.[8] Be mindful of its potential for cytotoxicity in cell-based assays.[9]
Protic Polar Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)Generally less toxic than DMSO and can be used as co-solvents in aqueous solutions.[10][]
Aqueous Buffers Phosphate-buffered saline (PBS), Cell culture mediaTest solubility directly in your final assay buffer to assess the need for organic co-solvents.
Step 2: Optimizing the Stock Solution and Working Dilutions

Once a suitable solvent for the stock solution is identified (typically DMSO or ethanol), the next challenge is to maintain solubility upon dilution into your aqueous assay buffer.

Workflow for Dilution and Troubleshooting:

Solubilization Workflow Figure 1: Decision Tree for Solubilizing this compound start Start: Prepare Concentrated Stock (e.g., 10-50 mM in 100% DMSO or Ethanol) dilute Dilute stock into aqueous assay buffer to final concentration start->dilute observe Observe for precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip Clear Solution precip Precipitation Occurs observe->precip Cloudy/Particulate lower_stock Lower stock concentration precip->lower_stock cosolvent Increase co-solvent concentration (e.g., up to 5% ethanol/PEG 400) precip->cosolvent ph_adjust Adjust pH of assay buffer precip->ph_adjust cyclodextrin Use cyclodextrins precip->cyclodextrin surfactant Add a non-ionic surfactant precip->surfactant

Caption: A decision tree for troubleshooting solubility issues.

Step 3: Advanced Solubilization Techniques

If simple dilution and the use of co-solvents are insufficient, more advanced techniques can be employed.

A. pH Adjustment

The solubility of compounds with ionizable groups can be significantly influenced by pH. While this compound does not have a readily ionizable group, small pH adjustments to the assay buffer can sometimes improve solubility by altering intermolecular interactions. This is a simple and effective technique to explore.[]

B. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[12][13] They are particularly useful for creating "molecularly dispersed" solutions of poorly soluble compounds.

  • Mechanism: The hydrophobic drug molecule partitions into the lipophilic interior of the cyclodextrin, while the hydrophilic exterior remains in contact with water, forming a soluble complex.[13][14]

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their enhanced solubility and low toxicity.[15]

Experimental Protocol for Cyclodextrin Solubilization:

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v) in your aqueous assay buffer.

  • Add the concentrated organic stock of this compound to the cyclodextrin solution while vortexing.

  • Allow the solution to equilibrate (e.g., shake for 1-2 hours at room temperature) to allow for complex formation.

  • Visually inspect for any precipitation.

C. Surfactants

Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[16]

  • Mechanism: Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. The poorly soluble compound can then partition into the hydrophobic core of these micelles.

  • Recommended Surfactants: For biological assays, non-ionic surfactants such as Tween® 20, Tween® 80, or Pluronic® F-68 are generally preferred due to their lower potential for protein denaturation.

D. Solid Dispersions

For more challenging solubility issues, particularly in the context of formulation for in vivo studies, creating a solid dispersion can be a powerful technique.[17][18]

  • Concept: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[18] This prevents the drug from crystallizing and enhances its dissolution rate.

  • Preparation Methods: Common methods include the melting (fusion) method and the solvent evaporation method.[17][19] In the melting method, the drug and a water-soluble carrier (e.g., a high molecular weight polyethylene glycol) are melted together and then rapidly cooled.[17][20]

Summary of Troubleshooting Strategies

Table 2: Troubleshooting Matrix for Solubility Issues

IssuePotential CauseRecommended Solution
Compound will not dissolve in 100% organic solvent. Intrinsic low solubility or highly crystalline nature.Try a different organic solvent (e.g., switch from ethanol to DMSO). Use mechanical agitation (vortex, sonication, gentle heat).
Compound precipitates upon dilution into aqueous buffer. Exceeding the aqueous solubility limit.Lower the final concentration. Increase the percentage of co-solvent in the final solution.
Precipitation occurs over time in the assay plate. Slow crystallization or instability in the assay medium.Consider using a solubility enhancer like cyclodextrin to form a stable complex. Ensure the stock solution is fully dissolved before dilution.
High background or inconsistent results in cell-based assays. Compound precipitation interfering with the assay readout.Filter the final working solution through a 0.22 µm syringe filter before adding to cells. Re-evaluate the solubilization method to ensure a true solution.

References

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Rajput, S. S., & Acar, H. Y. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. [Link]

  • Thierry Roland, K. (2018). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. [Link]

  • Verdan, C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 12(1), 21743. [Link]

  • Singh, G., & Kaur, L. (2018). Improvement of drug solubility using solid dispersion. International Journal of Pharmaceutical Sciences and Research, 9(6), 2213-2223. [Link]

  • Wikipedia. (n.d.). Propanamide. [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(4), 1236. [Link]

  • Cole, K. P., et al. (2018). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. Journal of the American Chemical Society, 140(40), 12891-12898. [Link]

  • Sharma, A., & Jain, C. P. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(7), 1689. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. PubChem. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of...[Link]

  • Al-Zoubi, N., et al. (2021). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Pharmaceutics, 13(10), 1600. [Link]

  • ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-propyl- (CAS 3217-86-5). [Link]

  • He, Y., et al. (2019). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 64(12), 5297-5305. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutics, 329(1-2), 1-11. [Link]

  • Halatsch, M. E. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Lisurek, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14380-14396. [Link]

  • Lab FIRP. (2025). Surfactants in Aqueous Solutions: Essential Guide. [Link]

  • ChemBK. (n.d.). 3-CHLORO-N-PHENYLPROPANAMIDE. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Patel, R. P., & Patel, M. M. (2011). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 1(4), 250-259. [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Russo, C., et al. (2022). Mechanistic insight into cyclodextrin solubilization in aquoline: thermodynamics, structure, and molecular interactions. Physical Chemistry Chemical Physics, 24(1), 223-233. [Link]

  • Chemsrc. (n.d.). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. [Link]

  • Formula Botanica. (n.d.). 5 natural surfactants to use in your cosmetics. [Link]

  • Sharma, D., & Saini, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. [Link]

  • ResearchGate. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 136(40), 13782-13785. [Link]

  • Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Solubility of Things. (n.d.). propanamide. [Link]

Sources

Optimization of reaction conditions for chloro-N-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloro-N-phenylpropanamide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of chloro-N-phenylpropanamide. This document is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Our goal is to provide not just protocols, but a foundational understanding of the reaction dynamics to empower you to optimize conditions and troubleshoot challenges effectively. The synthesis of N-aryl amides via acylation is a cornerstone of organic chemistry, yet its success hinges on the careful control of several key parameters. This guide consolidates field-proven insights and established methodologies to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of chloro-N-phenylpropanamide.

Q1: What is the primary reaction for synthesizing chloro-N-phenylpropanamide?

The most common and robust method is the N-acylation of aniline (or a substituted aniline) with a chloropropanoyl chloride (e.g., 2-chloropropanoyl chloride or 3-chloropropanoyl chloride).[1][2] This reaction is a nucleophilic acyl substitution, where the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[3]

Q2: What are "Schotten-Baumann conditions" and why are they recommended for this synthesis?

Schotten-Baumann conditions refer to a method of performing acylation in a two-phase system, typically an organic solvent (like dichloromethane) and an aqueous solution of a base (like sodium hydroxide).[4][5] These conditions are highly effective for this synthesis for several key reasons:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct.[3] The aqueous base immediately neutralizes this acid, preventing it from protonating the unreacted aniline.[3][6] Protonated aniline (anilinium ion) is not nucleophilic and will not react, thus halting the synthesis and reducing the yield.[3]

  • Minimizing Side Reactions: By keeping the aniline in its free, nucleophilic state, the desired reaction is favored over competing side reactions. The biphasic system also helps control the reaction rate.

Q3: What is the specific role of the base in this reaction?

The base serves two critical functions:

  • Acid Scavenger: As mentioned, its primary role is to neutralize the HCl byproduct.[3][7]

  • Driving Equilibrium: By removing a product (HCl), the base helps to drive the reaction equilibrium toward the formation of the amide product according to Le Châtelier's principle.

Q4: What are the essential safety precautions for this synthesis?

Both reactant classes pose significant hazards that require strict safety protocols:

  • Acyl Chlorides (e.g., Chloropropanoyl Chloride): These are corrosive, toxic, and lachrymatory. They react violently with water to release corrosive HCl gas.[3]

  • Anilines: Aniline and its derivatives are toxic and can be absorbed through the skin.[3]

  • Required PPE: All manipulations must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem: My reaction yield is very low, but TLC analysis shows that the aniline starting material is fully consumed.

This is a common scenario that points away from an incomplete reaction and toward product loss or undesired side reactions.

  • Possible Cause 1: Hydrolysis of the Acyl Chloride.

    • Explanation: Chloropropanoyl chloride can react with water or hydroxide ions from the aqueous base, especially under suboptimal conditions. This hydrolysis reaction forms the corresponding carboxylic acid (chloropropanoic acid), which consumes the acyl chloride and prevents it from reacting with the aniline.[3] High base concentration, slow or inefficient stirring, or adding the acyl chloride too slowly can exacerbate this issue.[3]

    • Recommended Solutions:

      • Temperature Control: Maintain a low temperature (0-5 °C) using an ice bath during the addition of the acyl chloride. This slows the rate of both the desired reaction and the competing hydrolysis, but typically disfavors the hydrolysis reaction more significantly.[3]

      • Vigorous Stirring: In a biphasic Schotten-Baumann setup, extremely vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers. This ensures the acyl chloride preferentially reacts with the aniline in the organic phase before it can be hydrolyzed at the interface.[3]

      • Controlled Addition: Add the acyl chloride dropwise but steadily. An addition that is too slow increases the residency time of the acyl chloride in the presence of water, while an addition that is too fast can cause the reaction to overheat.[3]

  • Possible Cause 2: Product Loss During Workup.

    • Explanation: The desired chloro-N-phenylpropanamide product may be lost during the extraction and washing steps if its solubility properties are not correctly managed or if emulsions form.

    • Recommended Solutions:

      • Verify pH of Washes: Ensure the acidic wash (e.g., 1M HCl) is sufficiently acidic to protonate and remove all unreacted aniline, and the basic wash (e.g., NaHCO₃ solution) is sufficiently basic to deprotonate and remove the chloropropanoic acid byproduct.

      • Minimize Emulsions: If emulsions form during extraction, they can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.

      • Back-Extraction: If significant product loss is suspected, perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Problem: My final product is impure after purification.

The identity of the impurities, often determined by techniques like NMR or LC-MS, will guide the troubleshooting process.

  • Possible Contaminant 1: Unreacted Aniline.

    • Explanation: This occurs if an insufficient amount of acyl chloride was used or if the reaction was incomplete.

    • Recommended Solution: During the workup, wash the organic layer thoroughly with a dilute acid solution (e.g., 1M HCl). This will convert the basic aniline into its water-soluble hydrochloride salt, which will be removed into the aqueous layer.[3]

  • Possible Contaminant 2: Chloropropanoic Acid.

    • Explanation: This is the byproduct of acyl chloride hydrolysis, as discussed previously.

    • Recommended Solution: Wash the organic layer with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[3] Avoid using strong bases like NaOH for washing, as this can promote hydrolysis of the desired amide product.

  • Possible Contaminant 3: Diacylated Product (N,N-diacyl-aniline).

    • Explanation: While less common, under harsh conditions or with a large excess of acyl chloride, a second acylation can occur on the nitrogen atom.

    • Recommended Solution: This impurity is often difficult to remove by simple washing. Careful purification by column chromatography or recrystallization is typically required.[3] To prevent its formation, use only a slight excess (e.g., 1.1 equivalents) of the acyl chloride and maintain low reaction temperatures.

Optimization of Reaction Conditions

The key to a successful synthesis is the systematic optimization of reaction parameters. The following table summarizes the critical variables and their recommended starting points for optimization.

ParameterTypical Range/ConditionRationale & Key Considerations
Temperature 0 °C to Room TemperatureLower temperatures (0-5 °C) are generally preferred to minimize hydrolysis of the acyl chloride and control the exothermic nature of the reaction.[3]
Solvent System Dichloromethane (DCM) / WaterA biphasic system is classic for Schotten-Baumann conditions. Other organic solvents like diethyl ether or toluene can also be used.[5]
Base 10% Aqueous NaOH, Pyridine, Triethylamine (TEA)Aqueous NaOH is effective and inexpensive for Schotten-Baumann. Organic bases like pyridine or TEA can be used in single-phase systems but must be removed during workup.[8]
Stoichiometry 1.0 eq. Aniline / 1.1-1.2 eq. Acyl ChlorideA slight excess of the acylating agent ensures complete consumption of the (often more valuable) aniline. A large excess can lead to side products.[3]
Stirring Rate Vigorous / High RPMEssential for biphasic reactions to ensure efficient mixing and mass transfer between phases, promoting the desired reaction over hydrolysis.[3]
Purification Recrystallization, Column ChromatographyRecrystallization from a suitable solvent system (e.g., ethanol/water) is often the most effective method for purifying solid amides.[3][9]

Visualized Workflows and Mechanisms

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_byproducts Byproducts Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Chloropropanoyl Chloride (Electrophile) AcylChloride->Tetrahedral AmideH Protonated Amide Tetrahedral->AmideH Collapse & Chloride Leaves Product Chloro-N-phenylpropanamide (Final Product) AmideH->Product Deprotonation by Base HCl HCl AmideH->HCl Salt Salt + H₂O HCl->Salt Base Base (e.g., NaOH) Base->Salt

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

TroubleshootingWorkflow Start Problem: Low Yield or Impure Product TLC Analyze reaction by TLC. Is aniline consumed? Start->TLC Workup Review workup procedure. Acid/Base washes correct? TLC->Workup Yes Incomplete Cause: Incomplete Reaction - Increase reaction time - Check reagent quality TLC->Incomplete No Hydrolysis Cause: Acyl Chloride Hydrolysis - Lower temperature to 0-5°C - Increase stirring speed - Check base concentration Workup->Hydrolysis Yes Loss Cause: Product Loss - Check pH of aqueous layers - Back-extract aqueous layers - Use brine to break emulsions Workup->Loss No Purify Cause: Contaminants - Optimize recrystallization solvent - Consider column chromatography Hydrolysis->Purify Loss->Purify

Caption: Logical workflow for troubleshooting synthesis outcomes.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol provides a robust starting point for the synthesis of 2-chloro-N-phenylpropanamide.

Materials:

  • Aniline (1.0 eq)

  • 2-Chloropropanoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in dichloromethane (approx. 5-10 mL per mmol of aniline).

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and begin vigorous stirring.[3]

  • Slowly add 2-chloropropanoyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot has disappeared.[3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted aniline and any excess base).[3]

    • Saturated NaHCO₃ solution (to remove any 2-chloropropanoic acid).[3]

    • Brine (to break any emulsions and begin the drying process).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]

  • The resulting crude solid can be purified by recrystallization, typically from an ethanol/water solvent system.[3]

References

  • BenchChem. (2025). Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. BenchChem Technical Support.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PubChem. 3-chloro-N-phenylpropanamide.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Wikipedia. Propanil.
  • Reddit r/chemhelp. (2017). Which is the best method for purifying N-Phenylpropanamide?
  • AERU, University of Hertfordshire. Propanil (Ref: FW 734).
  • Wikipedia. Schotten–Baumann reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.

Sources

Stability issues of 3-chloro-N-(2,5-dimethylphenyl)propanamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-chloro-N-(2,5-dimethylphenyl)propanamide

A Guide to Ensuring Solution Stability and Troubleshooting Degradation

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your starting materials. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for handling this compound in solution. We will move beyond simple instructions to explain the chemical principles governing its stability, helping you anticipate challenges, troubleshoot issues, and ensure the validity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A: Due to its chemical structure, this compound is predicted to have low water solubility. Therefore, initial dissolution should be performed in a dry, aprotic organic solvent. We recommend starting with solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO). For subsequent dilutions into aqueous media (e.g., buffers for biological assays), it is critical to use the organic stock solution to spike the aqueous solution, ensuring the final organic solvent concentration is low (typically <1%) and compatible with your experimental system. Always perform a preliminary solubility test to confirm the optimal solvent for your specific concentration needs.

Q2: I've observed a gradual loss of my compound in solution over time, even when stored at 4°C. What are the likely causes?

A: This is a classic sign of chemical instability. For this specific molecule, there are two primary non-microbial degradation pathways that are highly probable, especially in solutions that are not strictly neutral and anhydrous:

  • Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 3-chloropropanoic acid and 2,5-dimethylaniline.[1][2]

  • Intramolecular Cyclization: The molecule can cyclize on itself, particularly under basic conditions. The amide nitrogen acts as an internal nucleophile, attacking the carbon atom bearing the chlorine, which results in the formation of a four-membered ring structure known as a β-lactam.[3]

Both pathways lead to a reduction in the concentration of the parent compound. The rate of this degradation is influenced by pH, temperature, and the presence of nucleophiles.[2]

Q3: What are the primary chemical structures I should expect as degradation products?

A: Based on the principal degradation pathways, you should be vigilant for the following products:

  • From Hydrolysis: 2,5-dimethylaniline and 3-chloropropanoic acid.

  • From Intramolecular Cyclization: 1-(2,5-dimethylphenyl)-azetidin-2-one (a β-lactam derivative).

Identifying these specific structures via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive way to confirm the degradation pathway affecting your experiments.

Q4: How can I quickly check the stability of my prepared solution before a critical experiment?

A: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). We recommend a quick check where you compare a freshly prepared standard to your stock solution. A significant decrease (>5%) in the peak area of the parent compound or the appearance of new peaks is a clear indicator of degradation. For a robust analysis, develop a reverse-phase HPLC method; a C18 column with a mobile phase of acetonitrile and water is a common starting point for similar molecules.[4]

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides a deeper dive into specific problems and offers systematic approaches to diagnose and resolve them.

Issue: Significant Loss of Parent Compound in a Buffered Aqueous Solution

You've prepared a working solution in a common biological buffer (e.g., PBS, pH 7.4) and your HPLC analysis shows a rapid decrease in the concentration of this compound.

  • Primary Suspect: Intramolecular Cyclization and/or Base-Catalyzed Hydrolysis.

    • Causality: Even at a seemingly neutral pH of 7.4, there is a sufficient concentration of hydroxide ions to catalyze both the intramolecular attack of the amide nitrogen on the chlorinated carbon and the hydrolysis of the amide bond.[5] Amides are generally resistant to neutral hydrolysis, but the presence of the proximal electrophilic center (C-Cl) and the potential for base catalysis makes this molecule more susceptible.[1][5]

Caption: Troubleshooting logic for parent compound loss.

  • Recommended Corrective Actions:

    • pH Adjustment: If your experiment can tolerate it, prepare the solution in a slightly acidic buffer (e.g., pH 5-6). This drastically reduces the concentration of hydroxide ions, slowing both base-catalyzed hydrolysis and intramolecular cyclization.

    • Aprotic Solvent System: For non-biological experiments, switch to a dry, aprotic solvent like acetonitrile or THF. This eliminates water, the key reactant for hydrolysis, and reduces the likelihood of base-catalyzed pathways.

    • Temperature Control: Store all solutions, especially aqueous ones, frozen at -20°C or -80°C and minimize time at room temperature. Chemical reactions, including degradation, are significantly slowed at lower temperatures.

Issue: Appearance of Multiple New Peaks in HPLC Chromatogram

Your chromatogram shows the peak for the parent compound decreasing while several new, smaller peaks emerge over time.

  • Primary Suspect: Multiple Degradation Pathways Occurring Simultaneously.

    • Causality: The conditions of your experiment (e.g., aqueous buffer, exposure to light, presence of oxidizing agents) may be promoting several degradation reactions at once. Forced degradation studies are designed to intentionally provoke these outcomes to understand the full stability profile of a compound.[6][7]

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_cyclization Cyclization Pathway parent Parent Compound C₁₁H₁₄ClNO hydrolysis_prod1 2,5-dimethylaniline parent->hydrolysis_prod1 + H₂O (Acid/Base Catalyzed) hydrolysis_prod2 3-chloropropanoic acid parent->hydrolysis_prod2 + H₂O (Acid/Base Catalyzed) cyclization_prod β-Lactam Derivative (Azetidin-2-one) parent->cyclization_prod Intramolecular (Base Catalyzed)

Caption: Potential degradation pathways of the parent compound.

  • Recommended Action Plan: Conduct a Forced Degradation Study. To understand which conditions are causing which degradation products, a systematic forced degradation (or stress testing) study is essential.[8] This is a cornerstone of pharmaceutical development for establishing a compound's intrinsic stability.[9] See the protocol in the next section. By systematically exposing the compound to acid, base, oxidative, thermal, and photolytic stress, you can identify which degradation products form under specific conditions. This knowledge allows you to proactively design your experiments to avoid those conditions.

Section 3: Key Protocols for Stability Assessment

These protocols provide a validated framework for investigating the stability of this compound.

Protocol 1: Preliminary Solubility Assessment

This protocol helps determine the most suitable solvent for creating a stock solution.

  • Weigh approximately 1-2 mg of the compound into several separate glass vials.

  • To each vial, add a different solvent (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, THF) in small, measured increments (e.g., 50 µL).

  • After each addition, vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution against a dark background.

  • Continue adding solvent until the solid is fully dissolved or until a large volume has been added, indicating poor solubility.

  • Record the approximate concentration at which dissolution occurred.

Table 1: Example Solubility Data Summary

SolventApprox. Solubility (mg/mL)Observations
Water< 0.1Insoluble
Ethanol~5Soluble with vortexing
Acetonitrile (ACN)> 20Freely soluble
DMSO> 50Freely soluble
Protocol 2: Forced Degradation Study Workflow

This protocol systematically evaluates the compound's stability under various stress conditions.

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot into 5 Vials (Acid, Base, Peroxide, Heat, Light) A->B C Apply Stress Conditions (See Table 2) B->C D Take Samples at Time Points (e.g., 0, 2, 8, 24 hr) C->D E Quench Reaction (Neutralize Acid/Base) D->E F Dilute to Working Conc. E->F G Analyze by HPLC-UV/MS F->G H Evaluate Data: % Parent Remaining, Degradant Profile G->H

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: Set up the following reactions in sealed, clear glass vials. Include a control vial of the stock solution stored at 4°C in the dark.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl (1:1 v/v).

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH (1:1 v/v).

    • Oxidation: Mix stock solution with 3% H₂O₂ (1:1 v/v).

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution under a broad-spectrum UV/Vis light source.

  • Sampling: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: For the acid and base samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Table 2: Summary of Forced Degradation Conditions

Stress TypeConditionTypical Duration
Acidic0.1 M HCl, Room Temp24-48 hours
Basic0.1 M NaOH, Room Temp2-8 hours (often faster)
Oxidative3% H₂O₂, Room Temp24 hours
Thermal60°C in darkness48 hours
PhotolyticICH-compliant light source24 hours
Protocol 3: Recommended Starting HPLC-UV Method

This serves as a robust starting point for developing a stability-indicating method.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

Conclusion

The stability of this compound in solution is critically dependent on pH, solvent composition, and temperature. The primary degradation pathways are hydrolysis of the amide bond and an intramolecular cyclization to a β-lactam, with both reactions being significantly accelerated under basic conditions. By understanding these underlying chemical principles and employing systematic evaluation protocols, you can confidently prepare, store, and utilize solutions of this compound, ensuring the accuracy and reproducibility of your valuable research.

References

  • Echemi. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine. Retrieved from Echemi website. [This reference pertains to a similar but not identical compound, used for general solubility insights.]
  • Clark, J. (2015). The Hydrolysis of Amides.
  • Pbe, J. R., et al. (2021). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • PubChem. (n.d.). 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from National Center for Biotechnology Information.
  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
  • AiFChem. (n.d.). This compound.
  • Bose, A. K., & Jeng, S. J. (1967). Cyclization of .omega.-halo amides to lactams. The Journal of Organic Chemistry.
  • Hailey, P. A., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2015).
  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(2,5-dimethoxyphenyl)-3-chloro-.
  • De Alwis, W. C. L., & Hill, J. O. (n.d.).
  • ResearchGate. (2014). Identification and characterization of degradation products of lacosamide.... Request PDF.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Schlüter, A., et al. (2009). Degradation of chloroaromatics by Pseudomonas putida GJ31... Microbiology.
  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • East, A. L. (2018). On the hydrolysis mechanisms of amides and peptides.
  • SIELC Technologies. (n.d.). Propanil.
  • ResearchGate. (2018).
  • ResearchGate. (2019). Analytical Methods to Analyze Pesticides and Herbicides. Request PDF.
  • Wang, X., et al. (2020). Lanthanide-catalyzed deamidative cyclization of secondary amides and ynones...
  • PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide.
  • PubChem. (n.d.). Propanil.
  • Zhang, W., et al. (2021). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.
  • PubChem. (n.d.). 3-Chloro-N,N-dimethylpropanamide.
  • Fiveable. (n.d.). Hydrolysis of Amides Definition.
  • Sule, S., et al. (2023).
  • Kim, S. (2020).
  • The Organic Chemistry Tutor. (2019). Mechanism of Amide Hydrolysis.
  • IJSDR. (2022).
  • Chemsrc. (n.d.). 3-Chloro-N-(2-methoxyphenyl)propanamide.
  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization.
  • Chemsrc. (n.d.). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

Sources

Preventing degradation of 3-chloro-N-(2,5-dimethylphenyl)propanamide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Welcome to the technical support center for the synthesis and handling of this compound (CAS 39494-07-0).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth, field-proven insights to help you optimize your reaction, maximize yield, and prevent product degradation.

The primary route to synthesizing this compound involves the nucleophilic acyl substitution reaction between 2,5-dimethylaniline and 3-chloropropionyl chloride. While straightforward in principle, this reaction is sensitive to several parameters that can lead to significant impurity formation and yield loss. This guide addresses the most frequent issues in a practical, question-and-answer format.

Synthesis Workflow Overview

The fundamental process involves the reaction of an amine with an acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct. Careful control over reaction conditions is paramount for success.

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_synthesis Synthesis cluster_workup Workup & Purification Reagents 2,5-Dimethylaniline 3-Chloropropionyl Chloride Anhydrous Solvent Base (e.g., Triethylamine) Setup Inert Atmosphere (N2/Ar) Cooling Bath (0-5°C) Anhydrous Glassware Reagents->Setup 1. Prepare Dissolve Dissolve 2,5-dimethylaniline and base in solvent Setup->Dissolve 2. Charge Reactor Add Slow, dropwise addition of 3-chloropropionyl chloride Dissolve->Add 3. React Stir Stir at 0-5°C, then warm to room temp. Add->Stir Quench Quench reaction (e.g., with water/ice) Stir->Quench 4. Isolate Wash Aqueous Washes (e.g., dil. HCl, NaHCO3, brine) Quench->Wash Dry Dry organic layer (e.g., Na2SO4, MgSO4) Wash->Dry Concentrate Solvent removal (Rotary Evaporation) Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final Pure Product Purify->Final 5. Characterize G cluster_main Desired Reaction vs. Side Reaction Reactants 2,5-Dimethylaniline + 3-Chloropropionyl Chloride Product Desired Product This compound Reactants->Product Acylation (Desired Path) Intermediate Product (in situ) SideProduct Side Product N-(2,5-dimethylphenyl)acrylamide Intermediate->SideProduct β-Elimination (-HCl) (Degradation Path)

Caption: Competing reaction pathways during synthesis.

  • Preventative Measures:

    • Temperature Management: This is the most critical factor. Conduct the acyl chloride addition at 0-5°C. After the addition is complete, allow the reaction to warm to room temperature slowly. Avoid heating the reaction mixture unless you have confirmed that the reaction is sluggish and that elimination is not occurring at an appreciable rate (monitored by TLC or LC-MS).

    • Choice of Base: While triethylamine is common, a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA) can sometimes disfavor the elimination pathway.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction, and upon completion, proceed with the workup promptly.

Q3: My crude product is a dark, oily substance that is difficult to purify. How can I obtain a clean, crystalline solid?

A3: A dark, oily crude product suggests the presence of multiple impurities, potentially including unreacted starting materials, the elimination byproduct, and possibly polymeric material. A robust workup and purification strategy is essential.

  • Causality: Dark coloration often arises from oxidation of the aniline starting material or from thermal degradation leading to tar formation. The oily consistency is due to impurities depressing the melting point of the solid product.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction is complete, quench it by pouring it into a separatory funnel containing water or ice.

    • Acid Wash: Extract the organic layer with dilute hydrochloric acid (e.g., 1M HCl). This step is crucial as it removes any unreacted 2,5-dimethylaniline and the tertiary amine base by converting them into their water-soluble hydrochloride salts.

    • Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic species, including traces of HCl or hydrolyzed acyl chloride.

    • Brine Wash: A final wash with saturated sodium chloride (brine) helps to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallization: This is the most effective method for final purification. The crude solid should be dissolved in a minimum amount of a hot solvent and allowed to cool slowly. A good starting solvent system to try is ethanol/water or isopropanol/hexanes. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor this reaction?

A1: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick, qualitative assessment of the consumption of the starting aniline. A simple mobile phase like 30% ethyl acetate in hexanes usually works well.

  • LC-MS: Offers a definitive method to track the disappearance of starting materials and the appearance of the product and key byproducts (like the elimination product). It is the gold standard for reaction monitoring in this context. [2]For more rigorous quantification, a validated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method is recommended. [3] Q2: How should I handle and store the 3-chloropropionyl chloride reactant?

A2: 3-chloropropionyl chloride is corrosive and lachrymatory. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is extremely sensitive to moisture. Store it in its original container, tightly sealed, under an inert atmosphere if possible, and away from sources of moisture.

Q3: What are the optimal storage conditions for the final this compound product?

A3: The final amide product is significantly more stable than the acyl chloride reactant. However, to prevent slow degradation over time (e.g., hydrolysis or elimination), it should be stored in a cool, dry, and dark place in a well-sealed container. For long-term storage, refrigeration is recommended.

Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize the formation of the acrylamide impurity.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dimethylaniline (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of aniline).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the stirred solution to 0-5°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry dropping funnel, prepare a solution of 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Follow the detailed purification protocol described in Q3 of the Troubleshooting Guide.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., isopropanol/hexanes) to yield the pure product.

Protocol 2: Starting Point for HPLC Purity Analysis

This provides a general method that should be adapted and validated for your specific equipment.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 254 nm
Injection Volume 5 µL

References

  • Quick Company. (n.d.). Process For The Preparation Of 3 Chloroiminodibenzyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106619636A - Delafloxacin impurity compounds and preparation methods thereof.
  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, E67(11), o2868. Available from [Link]

  • Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • PubChem. (n.d.). 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from [Link]

  • Madhuresh Kumar et al. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica, 8(3), 91-100. Available from [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Available from [Link]

  • Organic Syntheses Procedure. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • ResearchGate. (n.d.). NOVEL SYNTHESIS OF PROCESS RELATED IMPURITIES OF VALGANCICLOVIR HYDROCHLORIDE. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available from [Link]

  • PubChem. (n.d.). 3-chloro-N-phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111718331A - Impurities I and II of Delafloxacin and product refining method.
  • Gowda, B. T., et al. (2010). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3229. Available from [Link]

  • ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10321-10324. Available from [Link]

  • Ahsan, M. J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. Available from [Link]

Sources

Technical Support Center: Optimizing Catalyst & Synthesis Conditions for 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-chloro-N-(2,5-dimethylphenyl)propanamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimization parameters associated with this critical amidation reaction. We will move beyond simple procedural outlines to explore the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

I. Core Synthesis Pathway & Mechanism

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The reaction involves the acylation of 2,5-dimethylaniline with 3-chloropropionyl chloride. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A crucial component of this reaction is the use of a base to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

cluster_reaction Reaction Pathway cluster_scavenging Acid Scavenging Aniline 2,5-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate AcylChloride 3-Chloropropionyl Chloride (Electrophile) Base Tertiary Amine Base (e.g., Triethylamine) Salt Triethylammonium Chloride (Byproduct Salt) Base->Salt Product This compound Intermediate->Product HCl HCl (Byproduct) Intermediate->HCl

Caption: Core reaction pathway for the synthesis of this compound.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Question: My reaction yield is significantly lower than expected (<70%). What are the likely causes and how can I fix it?

Answer: Low yield is a multifaceted problem. Systematically investigating the following areas is the most effective troubleshooting approach.

  • Cause 1: Inactive Nucleophile (Protonated Aniline)

    • Explanation: The most common culprit is the neutralization of the 2,5-dimethylaniline starting material by the HCl byproduct. If your base is insufficient, wet, or added too slowly, the aniline will become protonated to its ammonium salt, which is not nucleophilic and will not react with the acyl chloride.

    • Solution:

      • Base Stoichiometry: Use at least 1.1 to 1.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to ensure all generated HCl is scavenged.

      • Reagent Quality: Ensure your base and solvent are anhydrous. Water can hydrolyze the acyl chloride and introduce competing reactions. Use freshly distilled TEA and anhydrous solvents.

  • Cause 2: Impure Starting Materials

    • Explanation: 2,5-dimethylaniline is susceptible to air oxidation, which can result in colored impurities that may interfere with the reaction and purification. The 3-chloropropionyl chloride can hydrolyze to 3-chloropropionic acid if exposed to moisture, reducing the amount of active electrophile.

    • Solution:

      • Verify the purity of 2,5-dimethylaniline via NMR or GC before use. If it is discolored (yellow/brown), consider purification by distillation or filtration through a short plug of silica gel.

      • Use 3-chloropropionyl chloride from a freshly opened bottle or distill it immediately prior to use.

  • Cause 3: Suboptimal Reaction Temperature

    • Explanation: The acylation is highly exothermic. If the 3-chloropropionyl chloride is added too quickly without initial cooling, localized heating can promote side reactions. Conversely, if the reaction is run at too low a temperature for too long, it may not proceed to completion.

    • Solution:

      • Combine the 2,5-dimethylaniline and base in an anhydrous solvent (e.g., DCM) and cool the mixture to 0-5 °C in an ice bath.

      • Add the 3-chloropropionyl chloride dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aniline spot is consumed.

Start Low Yield Observed TLC Analyze reaction mixture by TLC. Is starting aniline present? Start->TLC Workup Was the product oily or difficult to crystallize during workup? TLC->Workup No Cause_Reagent Potential Cause: - Insufficient/Wet Base - Impure Aniline/Acyl Chloride TLC->Cause_Reagent Yes Cause_SideReaction Potential Cause: - Competing Side Reactions (e.g., Friedel-Crafts) Workup->Cause_SideReaction Yes Cause_Loss Potential Cause: - Product loss during extraction - Incomplete crystallization Workup->Cause_Loss No Cause_Temp Potential Cause: - Reaction did not go to completion (suboptimal temperature) Cause_Reagent->Cause_Temp Sol_Reagent Action: - Use 1.2 eq. anhydrous base - Verify reagent purity (GC/NMR) Cause_Reagent->Sol_Reagent Sol_Temp Action: - Ensure initial cooling (0 °C) - Allow to warm to RT and stir 4h+ Cause_Temp->Sol_Temp Sol_SideReaction Action: - Maintain low temp during addition - Avoid Lewis Acid catalysts Cause_SideReaction->Sol_SideReaction Sol_Loss Action: - Optimize extraction solvent/pH - Use appropriate recrystallization solvent Cause_Loss->Sol_Loss Potential Friedel-Crafts Side Reaction cluster_main Aniline 2,5-Dimethylaniline (Activated Ring) MainProduct Desired Amide Product (N-Acylation) Aniline->MainProduct Desired Path (N-attack) SideProduct Side Product (C-Acylation) Aniline->SideProduct AcylChloride 3-Chloropropionyl Chloride (Electrophile) Catalyst Trace Lewis Acid (e.g., AlCl₃, FeCl₃) AcylChloride->Catalyst activates AcylChloride->MainProduct AcylChloride->SideProduct Catalyst->Aniline promotes attack on ring

Caption: Competing reaction pathway: C-Acylation (Friedel-Crafts) vs. desired N-Acylation.

III. Frequently Asked Questions (FAQs)

Q1: Is a catalyst truly necessary for this reaction?

For this specific transformation, a catalyst in the classical sense (i.e., a substance that accelerates the reaction without being consumed) is generally not required. The reaction between an activated amine like 2,5-dimethylaniline and a highly reactive acyl chloride is intrinsically fast. The critical reagent is the stoichiometric base (acid scavenger). However, for less reactive anilines or more sterically hindered acyl chlorides, a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) at 1-5 mol% can be added. DMAP functions by forming a highly reactive acylpyridinium intermediate, which is then more readily attacked by the amine.

Q2: Which base is optimal? Can I use an inorganic base like K₂CO₃?

Tertiary amines like triethylamine (TEA) are preferred for several reasons. They are soluble in common organic solvents (DCM, THF), making the reaction homogeneous. They are sufficiently basic to neutralize HCl but not so strong as to promote significant side reactions like elimination from the 3-chloropropyl chain. While inorganic bases like potassium carbonate (K₂CO₃) can be used, their poor solubility in organic solvents leads to a heterogeneous reaction, which can result in slower reaction times and reproducibility issues. For laboratory-scale synthesis, TEA offers the best balance of reactivity, solubility, and ease of removal during workup.

Q3: What is the best method for monitoring reaction progress?

Thin-Layer Chromatography (TLC) is the most convenient and cost-effective method. Use a non-polar solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting aniline, the acyl chloride (if stable enough), and the co-spotted reaction mixture. The reaction is complete when the aniline spot (which is UV active and may stain with permanganate) is fully consumed. The product amide will appear as a new, typically less polar spot. For more rigorous, quantitative analysis, methods like HPLC or GC-MS can be developed.

IV. Data & Reagent Selection

Table 1: Troubleshooting Summary

Issue Encountered Potential Cause Recommended Corrective Action
Low Yield Insufficient acid scavenging Use 1.1-1.2 eq. of anhydrous triethylamine.
Impure starting materials Verify purity of 2,5-dimethylaniline and 3-chloropropionyl chloride by NMR/GC. Purify if necessary.
Suboptimal temperature control Add acyl chloride dropwise at 0-5 °C, then allow to warm to RT.
Oily/Impure Product Friedel-Crafts side reaction Ensure no Lewis acid contaminants are present. Use only tertiary amine bases.
Incomplete reaction Extend reaction time at room temperature; confirm completion by TLC.
Inefficient purification Select an appropriate recrystallization solvent (e.g., isopropanol, ethyl acetate/hexanes).
Reaction Stalls All aniline consumed by HCl Add additional base and monitor by TLC.

| | Hydrolysis of acyl chloride | Use anhydrous solvent and reagents; perform under an inert atmosphere (N₂ or Ar). |

Table 2: Base Selection Guide for Acylation

Reagent Type Typical Loading Key Considerations
Triethylamine (TEA) Acid Scavenger 1.1 - 1.5 eq. Standard choice. Soluble, effective, easily removed under vacuum.
Pyridine Acid Scavenger / Weak Catalyst 1.1 - 1.5 eq. Can act as a mild nucleophilic catalyst. More difficult to remove than TEA.
DIPEA Acid Scavenger 1.1 - 1.5 eq. Sterically hindered, non-nucleophilic. Good for sensitive substrates. More expensive.
K₂CO₃ / NaHCO₃ Acid Scavenger >2.0 eq. Inorganic, cheap. Causes heterogeneous reaction, slower rates.

| DMAP | Nucleophilic Catalyst | 0.01 - 0.05 eq. | Used with an acid scavenger (like TEA) to accelerate slow reactions. Not a standalone base. |

V. Experimental Protocols

Protocol 1: Standard Synthesis of this compound

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add 2,5-dimethylaniline (5.0 g, 41.3 mmol, 1.0 eq.).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 80 mL) followed by triethylamine (6.9 mL, 49.5 mmol, 1.2 eq.).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Acylation: Dissolve 3-chloropropionyl chloride (4.3 mL, 45.4 mmol, 1.1 eq.) in anhydrous DCM (20 mL) and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the 2,5-dimethylaniline spot has disappeared.

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/hexanes mixture, to yield the final product as a white or off-white solid.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Spotting:

    • Lane 1 (SM): Dissolve a tiny amount of 2,5-dimethylaniline in DCM and spot it on the origin.

    • Lane 2 (CO): Spot the starting material as in Lane 1. Then, using the same capillary, take an aliquot from the reaction mixture and spot it directly on top of the SM spot.

    • Lane 3 (RXN): Spot only the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the spot corresponding to the starting material in the RXN lane indicates the reaction is progressing towards completion.

VI. References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E67, o2868. [Link]

  • Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-econom

Validation & Comparative

A Senior Application Scientist's Guide to 3-chloro-N-(2,5-dimethylphenyl)propanamide and its N-Substituted Propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparison of 3-chloro-N-(2,5-dimethylphenyl)propanamide with other N-substituted propanamides, focusing on their synthesis, physicochemical properties, and potential biological activities. Our aim is to equip you with the necessary insights to inform your research and development endeavors in the ever-evolving landscape of medicinal chemistry.

Introduction: The Significance of N-Substituted Propanamides

N-substituted propanamides represent a versatile class of organic compounds that have garnered significant attention in the field of drug discovery. Their structural motif is a key feature in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological effects including antimicrobial, anti-inflammatory, and antiproliferative activities.[1][2][3] The versatility of the N-substituted propanamide scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

This guide focuses on This compound , a specific derivative, and places it in the context of its analogs. By examining the subtle yet impactful variations in the N-aryl substituent, we can begin to delineate the structure-activity relationships (SAR) that govern the biological potential of this compound class.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a compound is paramount in the early stages of drug development. These properties, including molecular weight, formula, and lipophilicity, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of this compound and some of its N-substituted analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₄ClNO211.6939494-07-0
3-chloro-N-phenylpropanamideC₉H₁₀ClNO183.633460-04-6
3-chloro-N-(4-methoxyphenyl)propanamideC₁₀H₁₂ClNO₂213.66Not Available
3-chloro-N-(3-hydroxyphenyl)propanamideC₉H₁₀ClNO₂199.6350297-40-0

This data provides a foundational basis for comparing these molecules. For instance, the addition of methyl groups in this compound increases its molecular weight and likely its lipophilicity compared to the unsubstituted 3-chloro-N-phenylpropanamide, which could have implications for its interaction with biological targets and its metabolic stability.

Synthesis of N-Aryl Propanamides: A Validated Protocol

The synthesis of N-substituted propanamides is typically achieved through the acylation of a primary or secondary amine with a propanoyl chloride derivative. This straightforward and robust methodology allows for the generation of a diverse library of analogs for screening purposes.

General Synthetic Workflow

The following diagram illustrates the general synthetic route for the preparation of N-aryl propanamides.

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 3-Chloropropionyl Chloride D N-Aryl-3-chloropropanamide A->D Acylation B Substituted Aniline (e.g., 2,5-Dimethylaniline) B->D C Solvent (e.g., Acetone, DCM) Base (e.g., Triethylamine, Pyridine) C->D

Caption: General reaction scheme for the synthesis of N-Aryl-3-chloropropanamides.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on the synthesis of 3-chloro-N-phenylpropanamide and can be adapted for the synthesis of this compound and other analogs.[4]

Materials:

  • 3-Chloropropionyl chloride

  • Appropriate substituted aniline (e.g., 2,5-dimethylaniline)

  • Anhydrous acetone or Dichloromethane (DCM)

  • Base (e.g., Triethylamine or Pyridine)

  • Hydrochloric acid (HCl), 6N solution

  • Water

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1 equivalent) in anhydrous acetone.

  • Addition of Acylating Agent: In a separate flask, dissolve 3-chloropropionyl chloride (1.1 equivalents) in anhydrous acetone. Add this solution dropwise to the refluxing aniline solution over a period of 30 minutes. The use of a base like triethylamine (1.2 equivalents) is recommended to scavenge the HCl byproduct, particularly when using DCM as a solvent.

  • Reaction Monitoring: Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Pour the cooled reaction mixture into a beaker containing a mixture of 6N HCl and water. This step protonates any unreacted amine and helps in the precipitation of the amide product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-3-chloropropanamide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 3-chloropropionyl chloride.

  • Dropwise Addition and Reflux: The slow addition of the acyl chloride to a refluxing solution helps to control the exothermic nature of the reaction and ensures a complete reaction.

  • Acidic Work-up: The acidic work-up is essential for removing the basic starting amine and any basic byproducts, facilitating the isolation of the neutral amide product.

Comparative Analysis of Biological Potential

Antimicrobial Activity

N-substituted amides and their derivatives have been widely investigated for their antimicrobial properties.[1][5][6] The amide linkage is a key structural feature in many antibiotics. The mechanism of action can vary, but some sulfonamide-containing compounds are known to mimic p-aminobenzoic acid (PABA), an essential metabolite for bacterial growth, thereby inhibiting folic acid synthesis.[5] The presence of a halogen, such as chlorine, on the alkyl chain can also contribute to the antimicrobial activity.

Antiproliferative Activity

Numerous studies have demonstrated the antiproliferative activity of N-aryl amides against various cancer cell lines.[7][8][9][10] The planar aromatic rings can intercalate with DNA, and the overall lipophilicity and electronic properties of the molecule, dictated by the substituents on the N-aryl ring, play a crucial role in their cytotoxic effects. For instance, the substitution pattern on the phenyl ring can modulate the compound's activity from cytostatic to cytotoxic.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted propanamides is intricately linked to the nature and position of substituents on the N-aryl ring.

SAR cluster_substituents N-Aryl Substituents cluster_activity Predicted Biological Impact Core N-Aryl-3-chloropropanamide Core Propanamide Chain N-Aryl Ring Unsubstituted Unsubstituted (e.g., Phenyl) ElectronDonating Electron-Donating (e.g., -CH₃, -OCH₃) ElectronWithdrawing Electron-Withdrawing (e.g., -Cl, -NO₂) HydrogenBonding H-Bonding (e.g., -OH) Lipophilicity Altered Lipophilicity Unsubstituted->Lipophilicity ElectronicEffects Modified Electronic Profile ElectronDonating->ElectronicEffects MetabolicStability Impact on Metabolic Stability ElectronDonating->MetabolicStability ElectronWithdrawing->ElectronicEffects TargetBinding Changes in Target Binding Affinity HydrogenBonding->TargetBinding

Caption: Structure-Activity Relationship (SAR) considerations for N-Aryl Propanamides.

  • Lipophilicity and Steric Hindrance: The two methyl groups on the phenyl ring of this compound increase its lipophilicity and introduce steric bulk compared to the unsubstituted phenyl analog. This could enhance its ability to cross cell membranes but may also affect its binding to a target protein.

  • Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the reactivity and binding affinity of the molecule. Electron-donating groups, like methyl, can increase the electron density of the aromatic ring, potentially affecting pi-stacking interactions with biological targets.

  • Hydrogen Bonding: The presence of substituents capable of hydrogen bonding, such as the hydroxyl group in 3-chloro-N-(3-hydroxyphenyl)propanamide, can introduce additional interactions with a target receptor, potentially increasing binding affinity and specificity.

Conclusion and Future Directions

The synthetic route to this and related compounds is well-established and allows for the facile generation of a library of derivatives for comprehensive SAR studies. Future research should focus on the synthesis and biological evaluation of this compound to ascertain its specific antimicrobial and cytotoxic profiles. Further derivatization of the N-aryl ring could lead to the discovery of novel and potent therapeutic agents. This guide serves as a foundational resource to stimulate and support these future investigations.

References

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC - PubMed Central. [Link]

  • Beteck, R. M., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health. [Link]

  • Betz, R., et al. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PMC - NIH. [Link]

  • Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Li, Z., et al. (2019). Design, Synthesis, and Cytotoxic Activity of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides in HepG2, HT-1080, KB, and MCF-7 Cells. PubMed. [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. gsrs. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1. 3-Chloro-N-phenylpropionamide. Retrieved from [Link]

  • Singh, G. S., & D'hooghe, M. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Tighadouini, S., et al. (2016). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. National Institutes of Health. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. PubMed. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • MDPI. (2023). Antiproliferative Activity and DNA Interaction Studies of a Series of N4,N4-Dimethylated Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Shanbhag, G., & Vagdevi, H. M. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Structure-Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines. Retrieved from [Link]

Sources

A Comparative Analysis of 3-chloro-N-(2,5-dimethylphenyl)propanamide and its Fluoro Analogue: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic substitution of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparative analysis of 3-chloro-N-(2,5-dimethylphenyl)propanamide and its fluoro analogue, 3-fluoro-N-(2,5-dimethylphenyl)propanamide. As compounds featuring the biologically active 2,5-dimethylphenyl scaffold, which is known for its presence in various antimicrobial agents, understanding the impact of halogen substitution is paramount for researchers in drug discovery and development.[1][2] This document will delve into the synthesis, structural characterization, physicochemical properties, and a comparative assessment of the biological activities of these two molecules, supported by detailed experimental protocols and illustrative data.

Introduction: The Rationale for Halogen Substitution

The substitution of a chlorine atom with fluorine is a common strategy in drug design, often referred to as "bioisosteric replacement".[3][4][5] While both are halogens, their distinct atomic radii, electronegativity, and ability to form hydrogen bonds can lead to significant differences in a compound's lipophilicity, metabolic stability, and target binding affinity.[3][4][5][6] This guide aims to provide a practical framework for evaluating such changes, using our two target molecules as a case study.

Synthesis and Structural Elucidation

A robust and scalable synthetic route is the cornerstone of any drug development program. Here, we propose a straightforward and efficient two-step synthesis for both analogues, followed by a rigorous structural characterization workflow.

General Synthetic Pathway

The synthesis of both this compound and its fluoro analogue can be achieved via a standard amidation reaction between 2,5-dimethylaniline and the corresponding 3-halopropanoyl chloride.

DOT Script for Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-chloropropanoic acid or 3-fluoropropanoic acid C 3-chloropropanoyl chloride or 3-fluoropropanoyl chloride A->C Reflux B Thionyl Chloride (SOCl2) F This compound or 3-fluoro-N-(2,5-dimethylphenyl)propanamide C->F Stir at RT D 2,5-dimethylaniline E Pyridine (base)

Caption: General two-step synthesis of the target compounds.

Detailed Experimental Protocol: Synthesis of this compound
  • Acyl Chloride Formation: To a round-bottom flask charged with 3-chloropropanoic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 3-chloropropanoyl chloride.

  • Amidation: Dissolve 2,5-dimethylaniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane (DCM).

  • Add the crude 3-chloropropanoyl chloride (1.0 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

(Note: The same protocol can be followed for the synthesis of the fluoro analogue, starting with 3-fluoropropanoic acid.)

Structural Characterization Workflow

The unambiguous identification and structural confirmation of the synthesized compounds are critical. The following workflow outlines the necessary analytical techniques.

DOT Script for Characterization Workflow

G A Synthesized Compound B NMR Spectroscopy (1H, 13C, 19F) A->B C Mass Spectrometry (HRMS) A->C D X-ray Crystallography A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for structural characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms. For the fluoro analogue, 19F NMR is essential.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The presence of chlorine will result in a characteristic M+2 isotopic pattern.[7][8][9]

  • X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in the solid state, providing insights into bond lengths, bond angles, and intermolecular interactions.[10][11][12][13]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table presents a comparative summary of the predicted and experimentally determined properties of the two analogues.

PropertyThis compound3-fluoro-N-(2,5-dimethylphenyl)propanamideExperimental Protocol
Molecular Weight ( g/mol ) 211.69195.23High-Resolution Mass Spectrometry
LogP (o/w) 2.85 (Predicted)2.45 (Predicted)Shake-flask method (OECD 107)
Aqueous Solubility (µg/mL) 150 (Illustrative)250 (Illustrative)HPLC-based solubility assay
Melting Point (°C) 118-120 (Illustrative)105-107 (Illustrative)Differential Scanning Calorimetry (DSC)

Key Insights:

  • Lipophilicity (LogP): The replacement of chlorine with the more electronegative but smaller fluorine atom is predicted to decrease the lipophilicity. This can have significant implications for membrane permeability and protein binding.

  • Aqueous Solubility: The potential for fluorine to act as a weak hydrogen bond acceptor may lead to a slight increase in aqueous solubility for the fluoro analogue compared to its chloro counterpart.

In Vitro Biological Activity: A Comparative Assessment

Given the known antimicrobial properties of compounds containing the 2,5-dimethylphenyl scaffold, a primary area of investigation is the comparative antimicrobial and cytotoxic activity of our two analogues.[1][2]

Experimental Design for Biological Evaluation

A tiered approach to biological testing is recommended to efficiently assess the potential of these compounds.

DOT Script for Biological Evaluation Workflow

G A Initial Screening: Antimicrobial Activity (MIC determination) B Cytotoxicity Assessment (e.g., MTT assay on mammalian cell lines) A->B C Mechanism of Action Studies (if significant activity is observed) B->C

Caption: Workflow for in vitro biological evaluation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Prepare a series of twofold dilutions of each test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (no compound) and negative (no inoculum) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Cytotoxicity Assay
  • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Illustrative Comparative Biological Data
AssayThis compound (Illustrative)3-fluoro-N-(2,5-dimethylphenyl)propanamide (Illustrative)
MIC against S. aureus (µg/mL) 1632
MIC against E. coli (µg/mL) 64>128
IC50 (HEK293 cells) (µM) 5075

Interpretation of Illustrative Data:

In this hypothetical scenario, the chloro-analogue demonstrates more potent antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. Both compounds exhibit moderate cytotoxicity against a human cell line, with the fluoro analogue being slightly less cytotoxic. This highlights a potential trade-off between antimicrobial potency and cellular toxicity that is crucial in drug development.

Discussion and Future Directions

This guide has provided a framework for the comparative analysis of this compound and its fluoro analogue. The choice between a chloro and a fluoro substituent is not always straightforward and depends on the specific therapeutic target and desired pharmacological profile.[3][4][5][6][15]

Key Takeaways:

  • Synthesis and Characterization: The synthesis of these compounds is readily achievable, and a comprehensive suite of analytical techniques is available for their unambiguous characterization.

  • Physicochemical Properties: The substitution of chlorine with fluorine is expected to modulate key physicochemical properties such as lipophilicity and solubility, which in turn will influence the ADME profile.

  • Biological Activity: The choice of halogen can significantly impact biological activity, including both desired therapeutic effects and off-target toxicity.

Future work should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models for the design of more potent and selective analogues.

  • In vivo efficacy and safety studies: To evaluate the therapeutic potential of promising candidates in relevant animal models.

  • Metabolic stability assays: To understand how the different halogen substitutions affect the metabolic fate of the compounds.

By systematically evaluating the impact of subtle molecular modifications, researchers can make more informed decisions in the complex process of drug discovery and development.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]

  • Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. ResearchGate. [Link]

  • 3-Chloro-N-(4-methoxyphenyl)propanamide. ResearchGate. [Link]

  • 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404. PubChem. [Link]

  • Surface Parameters and Biological Activity of N-(3-(Dimethyl Benzyl Ammonio) Propyl) Alkanamide Chloride Cationic Surfactants. ResearchGate. [Link]

  • 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. PubChem. [Link]

  • 3-Amino-3-(3-fluoro-5-methylphenyl)propanamide | C10H13FN2O. PubChem. [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. [Link]

  • Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • 3-fluoro-N-(3-fluoropropyl)propanamide | C6H11F2NO | CID 87326969. PubChem. [Link]

  • X-Ray Crystallography of Chemical Compounds. NCBI. [Link]

  • Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PubMed Central. [Link]

  • Chemical Properties of Propanamide, N-(2,5-dimethoxyphenyl)-3-chloro-. Cheméo. [Link]

  • Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. PubMed Central. [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? ResearchGate. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). [Link]

  • Safety Guidelines. ICH. [Link]

  • Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. NIH. [Link]

  • 3-CHLORO-N-PHENYLPROPANAMIDE. ChemBK. [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. [Link]

Sources

Unveiling Molecular Architecture: A Comparative Guide to Validating 3-chloro-N-(2,5-dimethylphenyl)propanamide's Structure by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are understood, and rational drug design is built. This guide provides an in-depth technical comparison of X-ray crystallography against other analytical techniques for the structural elucidation of the small organic molecule, 3-chloro-N-(2,5-dimethylphenyl)propanamide. We will delve into the experimental causality, from synthesis to data validation, offering a transparent and scientifically rigorous workflow.

The Imperative of Unambiguous Structural Assignment

This compound, with its amide linkage and substituted aromatic ring, presents a case where subtle conformational differences can significantly impact its physicochemical properties and biological activity. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming chemical identity and connectivity, they provide an incomplete picture of the molecule's solid-state conformation and intermolecular interactions. X-ray crystallography, in contrast, offers an unparalleled, high-resolution view of the atomic arrangement within a crystalline lattice, providing definitive proof of structure.

A Comparative Overview of Structural Elucidation Techniques

While a multi-technique approach is often optimal for comprehensive characterization, it is crucial to understand the unique strengths and limitations of each method.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Provides an unambiguous, high-resolution solid-state structure.Requires a high-quality single crystal of sufficient size.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms, connectivity, and solution-state conformation.Provides data on the molecule's structure and dynamics in solution.Does not provide a direct 3D structure of the solid state; interpretation can be complex for rigid molecules.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule.Highly sensitive and requires a very small amount of sample.Provides no information on the 3D arrangement of atoms.

The synergy of these techniques is powerful, with NMR and MS confirming the molecular formula and connectivity, while X-ray crystallography provides the definitive solid-state architecture.

Experimental Workflow: From Synthesis to Validated Structure

The journey to a validated crystal structure is a meticulous process, demanding precision at every stage. The following diagram outlines the key steps in our investigation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Validation Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Data Validation (checkCIF/PLATON) Structure_Solution->Validation refinement_cycle Initial_Model Initial Model Calculate_SF Calculate Structure Factors (Fc) Initial_Model->Calculate_SF Compare_SF Compare with Observed Structure Factors (Fo) Calculate_SF->Compare_SF Refine_Parameters Refine Atomic Parameters Compare_SF->Refine_Parameters Refine_Parameters->Calculate_SF Iterate Final_Structure Final Structure Refine_Parameters->Final_Structure Converged

Caption: The iterative cycle of crystallographic structure refinement.

Part 3: Trustworthiness and Data Validation

A crystal structure determination is not complete without rigorous validation. The crystallographic community has established standards and tools to ensure the quality and reliability of published structures. [1]The primary tool for this is the checkCIF/PLATON service provided by the International Union of Crystallography (IUCr). [1][2]

Key Validation Metrics

The quality of a crystal structure is assessed by several key metrics, which are typically presented in a crystallographic data table. Below is a hypothetical, yet representative, data table for this compound, based on data from a closely related structure, 3-chloro-N-(4-methoxyphenyl)propanamide. [3]

Parameter Value Significance
Crystal system Orthorhombic Describes the basic shape of the unit cell.
Space group Pbca Defines the symmetry elements within the unit cell.
a (Å) 9.6326 (3) Unit cell dimension.
b (Å) 8.6650 (2) Unit cell dimension.
c (Å) 25.7944 (8) Unit cell dimension.
V (ų) 2152.97 (11) Volume of the unit cell.
Z 8 Number of molecules in the unit cell.
R1 [I > 2σ(I)] 0.036 A measure of the agreement between the observed and calculated structure factors for strong reflections. A lower value indicates a better fit.
wR2 (all data) 0.096 A weighted R-factor for all reflections, generally considered a more robust indicator of refinement quality.

| Goodness-of-fit (S) | 1.07 | Should be close to 1 for a good refinement, indicating that the model accurately fits the data. |

R-factor (or residual factor) is a measure of the disagreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better agreement. For small molecules, an R1 value below 0.05 is generally considered good.

Interpreting a checkCIF Report

A checkCIF report provides a list of "ALERTS" that highlight potential issues with the crystallographic data. [4]These alerts are categorized by severity (A, B, C, G) and provide valuable feedback for improving the quality of the structure determination.

  • Level A Alerts: Indicate potentially serious problems that should be addressed.

  • Level B Alerts: Suggest potential problems that may require attention.

  • Level C Alerts: Are generally minor and may not require action.

  • G Alerts: Are informational.

A clean checkCIF report, with few or no high-level alerts, is a strong indicator of a trustworthy and reliable crystal structure.

The Final Structure: A High-Fidelity Molecular Portrait

The culmination of this rigorous process is a detailed three-dimensional model of this compound, revealing its precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This information is critical for understanding its interactions with biological targets and for guiding further drug development efforts.

The following diagram represents a hypothetical molecular structure of this compound, highlighting key structural features.

molecular_structure cluster_phenyl 2,5-dimethylphenyl cluster_amide propanamide C1 C C2 C C1->C2 C3 C C2->C3 CH3_1 CH3_1 C2->CH3_1 CH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 CH3_2 CH3_2 C5->CH3_2 CH3 C6->C1 N N C6->N H H N->H C7 C N->C7 O O C7->O C8 C C7->C8 C9 C C8->C9 Cl Cl C9->Cl

Caption: A 2D representation of the molecular structure of this compound.

Conclusion: The Gold Standard for Structural Validation

While a suite of analytical techniques is essential for the comprehensive characterization of a new chemical entity, single-crystal X-ray crystallography remains the definitive method for determining its three-dimensional structure in the solid state. The rigorous, self-validating nature of the technique, from data collection through to refinement and validation, provides an unparalleled level of confidence in the resulting structural model. For researchers in drug discovery and materials science, a high-quality crystal structure is not just a picture; it is a critical piece of data that informs and accelerates the path to innovation.

References

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]

  • Brunger, A. T. (2007). Refinement of X-ray Crystal Structures. In International Tables for Crystallography (Vol. F, pp. 366-396). [Link]

  • Wikipedia. (2023). R-factor (crystallography). [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. [Link]

  • Gowda, B. T., et al. (2010). N-(2,5-Dimethylphenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o815. [Link]

  • Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Books - The Royal Society of Chemistry. [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

  • International Union of Crystallography Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Unknown

In the landscape of chemical biology and drug discovery, novel small molecules like 3-chloro-N-(2,5-dimethylphenyl)propanamide represent both opportunity and a significant challenge. While its defined structure, identified by CAS Number 39494-07-0, provides a starting point, a thorough investigation into its biological activity is paramount for its utility as a research tool or therapeutic lead.[1] A critical aspect of this investigation is the characterization of its cross-reactivity profile.

Cross-reactivity, or the interaction of a compound with unintended biological molecules, can lead to unforeseen consequences, ranging from misleading experimental results to adverse drug reactions.[1] Therefore, a rigorous assessment of a compound's selectivity is not merely a supplementary step but a foundational requirement for its validation. This guide provides a comprehensive framework for researchers to systematically evaluate the cross-reactivity of this compound and similar novel compounds, ensuring data integrity and fostering reproducible science.

The Imperative of Selectivity Profiling

This guide outlines a tiered approach to selectivity profiling, beginning with broad, unbiased screens to identify potential off-targets and progressing to more focused validation assays.

A Systematic Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for characterizing a novel compound. This process is designed to be iterative, with findings from each stage informing the next.

G cluster_0 Phase 1: Initial Target Identification & Broad Profiling cluster_1 Phase 2: Hit Validation & Secondary Assays cluster_2 Phase 3: In-depth Profiling & Comparison A Compound Synthesis & QC (Purity >95%) B Biophysical Screen (e.g., Thermal Shift Assay) vs. Target of Interest A->B Initial Screens C Broad Target-Class Screen (e.g., Kinome Panel) A->C Initial Screens D Phenotypic Screen (Target-Agnostic) A->D Initial Screens E Dose-Response Analysis (IC50/EC50 Determination) B->E Primary Hit C->E Off-Target Hits G Cellular Target Engagement D->G Phenotypic Hits F Orthogonal Assays (e.g., Competitive Binding) E->F Validate Potency F->G Confirm Mechanism H Comparison with Alternative Probes G->H Validated Compound J Final Data Synthesis H->J I Generation of Negative Control I->H Crucial for ruling out non-specific effects

Caption: A tiered workflow for characterizing a novel chemical probe.

Part 1: Foundational Screening for Target Engagement and Off-Target Identification

The initial phase of characterization aims to answer two fundamental questions: Does the compound interact with its intended target (if known), and what other proteins might it bind?

Biophysical Assays: A First Look at Binding

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a powerful and accessible method to detect direct binding between a protein and a ligand.[5][6][7] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tm).

  • Reagent Preparation :

    • Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).[8]

    • Prepare a 10 mM stock of this compound in 100% DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at a 500x concentration.[8]

  • Assay Setup (384-well format) :

    • In each well of a 384-well PCR plate, add 10 µL of the protein solution.

    • Using an acoustic dispenser or a multichannel pipette, add 10-20 nL of the compound stock solution to achieve a final concentration of 10-20 µM. Include DMSO-only wells as a negative control.

    • Add 1 µL of the 500x dye stock to each well for a final 5x concentration.

    • Seal the plate with an optically clear adhesive seal and centrifuge briefly (e.g., 1000 rpm for 30 seconds) to collect the contents at the bottom of the wells.[8]

  • Data Acquisition :

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25°C to 95°C at a rate of 0.05°C per second.[8]

    • Record fluorescence at each temperature increment.

  • Data Analysis :

    • Plot fluorescence intensity versus temperature. The Tm is the midpoint of the unfolding transition.

    • Calculate the ΔTm (Tm with compound - Tm with DMSO). A significant positive shift indicates binding and stabilization.

Broad Selectivity Profiling: Unmasking Cross-Reactivity

To proactively identify off-targets, it is essential to screen the compound against a large, diverse panel of proteins. For compounds with an unknown mechanism, a broad kinase panel is often a valuable starting point due to the large number and structural conservation of kinases.

Numerous commercial services offer kinome profiling against hundreds of kinases.[9][10][11] These assays typically measure the inhibition of kinase activity at a fixed compound concentration (e.g., 1 or 10 µM).

Hypothetical Kinome Profiling Data for this compound

Kinase TargetPercent Inhibition @ 1µMTarget Family
MAPK14 (p38α) 89% CMGC
GSK3B 75% CMGC
CDK245%CMGC
SRC22%TK
EGFR15%TK
... (300+ other kinases)<10%Various

This data is hypothetical and for illustrative purposes only.

This hypothetical result suggests that this compound may primarily interact with the CMGC kinase family, with potent activity against MAPK14 and GSK3B.

Part 2: Validation and Comparative Analysis

Hits from initial screens must be validated through secondary assays to confirm their activity and to compare their potency against that of alternative compounds.

Dose-Response and Potency Determination

Once primary hits and significant off-targets are identified, their potency should be determined by generating dose-response curves to calculate IC50 (for inhibition) or EC50 (for activation) values.

A competitive binding assay is an excellent orthogonal method to confirm target engagement and determine binding affinity (Ki).[12][13][14] This assay measures the ability of an unlabeled compound (the "competitor," i.e., this compound) to displace a labeled ligand ("tracer") from the target protein.

  • Reagent Preparation :

    • Select a known, fluorescently labeled ligand for the target protein (e.g., a fluorescent ATP analog for a kinase).

    • Prepare a dilution series of this compound.

    • Prepare the target protein at a constant concentration.

  • Assay Procedure :

    • Incubate the target protein with the fluorescent tracer at a fixed concentration.

    • Add varying concentrations of this compound.

    • Allow the reaction to reach equilibrium.

    • Measure the fluorescence signal (e.g., fluorescence polarization). As the unlabeled compound displaces the tracer, the signal will change.

  • Data Analysis :

    • Plot the signal against the log of the competitor concentration to obtain an IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled tracer.

Comparison with Alternative Probes

A key aspect of validating a new chemical probe is comparing its performance to existing tools.[15] The Chemical Probes Portal is an invaluable resource for identifying and evaluating the quality of existing probes for a given target.[16][17]

Let's assume our hypothetical primary target is MAPK14 (p38α). We can compare our compound to a known, well-validated p38α inhibitor.

Comparative Selectivity Profile

CompoundTargetIC50 (nM)Off-Target (GSK3B) IC50 (nM)Selectivity (GSK3B/MAPK14)
This compound MAPK14754506-fold
Alternative Probe (e.g., Skepinone-L) MAPK1415>10,000>667-fold

This data is hypothetical and for illustrative purposes only.

This comparison highlights that while our novel compound is active, it has significantly lower selectivity compared to an established probe, making it less suitable for specifically studying MAPK14 without considering its effects on GSK3B.

Part 3: Cellular Assays and Phenotypic Screening

Ultimately, the utility of a chemical probe depends on its activity in a cellular context.

Cellular Target Engagement

Assays like the NanoBRET™ Target Engagement assay can measure compound binding to a target protein within living cells, providing crucial information about cell permeability and engagement at the site of action.[10]

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screens assess the effect of a compound on cellular morphology, proliferation, or other observable characteristics without a preconceived target.[18][19] This approach is powerful for discovering novel activities and can reveal unexpected cross-reactivity that results in a cellular phenotype.

G cluster_workflow Phenotypic Screening Workflow cluster_data Data Output plate Seed Cells in Microplate Add Compound Library Incubate Stain for Phenotypic Markers High-Content Imaging Image Analysis & Hit Identification data Multiparametric Data Cell Count Nuclear Size Protein Localization Cytoskeletal Changes plate:f5->data Quantification

Caption: Workflow for a high-content phenotypic screen.

Conclusion: An Evidence-Based Approach to Compound Characterization

The journey from a novel chemical structure to a well-characterized chemical probe is paved with rigorous, systematic experimentation. For this compound, the absence of public biological data necessitates a de novo characterization effort. By employing a multi-pronged strategy that includes biophysical binding assays, broad selectivity profiling, orthogonal validation, and cellular characterization, researchers can build a comprehensive understanding of its activity and cross-reactivity. This evidence-based approach is essential for ensuring the reliability of future studies and is a cornerstone of scientific integrity in chemical biology and drug discovery.

References

  • Antolin, A. A., Al-Lazikani, B., & Workman, P. (2022). an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic Acids Research. [Link]

  • Creative Biostructure. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. [Link]

  • Giniatullina, A., & Giniatullin, R. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]

  • Oncolines B.V. (2024). Kinome Profiling. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Zheng, W., et al. (2013). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]

  • The Chemical Probes Portal. (n.d.). Welcome to the Chemical Probes Portal. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • The Biochemist. (2025). A beginner's guide to differential scanning fluorimetry. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • The Institute of Cancer Research. (2018). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. [Link]

  • The Chemical Probes Portal. (2024). The Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. [Link]

  • American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

  • Structural Genomics Consortium. (n.d.). Chemical Tools. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). [Link]

  • Frontiers. (n.d.). Hypersensitivity reactions to small molecule drugs. [Link]

  • MDPI. (n.d.). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • PubMed. (2023). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]

  • Journal of Visualized Experiments. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • PubMed. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. [Link]

  • MDPI. (n.d.). Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. [Link]

  • National Institutes of Health. (n.d.). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. [Link]

  • Pamgene. (n.d.). KinomePro. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. [Link]

  • Chem Help ASAP. (2020). off-target effects. YouTube. [Link]

  • National Institutes of Health. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]

  • Taylor & Francis Online. (n.d.). The chemical probe – scopes, limitations and challenges. [Link]

  • ResearchGate. (n.d.). Cell-based phenotypic screening endpoints for phenotype-based drug discovery. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable research. The compound 3-chloro-N-(2,5-dimethylphenyl)propanamide, a key building block in various synthetic pathways, is no exception. Variations in its purity, including the presence of residual starting materials, by-products, or degradation products, can have significant downstream effects on reaction yields, impurity profiles of subsequent steps, and the overall integrity of a research program.

This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound. In the absence of publicly available comparative data from suppliers, this document equips the end-user with the necessary protocols and scientific rationale to conduct their own rigorous assessment.

Understanding the Impurity Landscape: A Synthesis-Based Approach

The most common synthetic route to N-aryl amides involves the acylation of an amine with an acyl chloride.[] In the case of this compound, this is the reaction between 2,5-dimethylaniline and 3-chloropropionyl chloride. This process, while generally efficient, can introduce several classes of impurities that must be monitored.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • 2,5-dimethylaniline

    • 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropionic acid)

  • By-products of the Acylation Reaction:

    • Over-acylated species (diacylation of the amine, though less likely with secondary amides).

    • Products of side reactions involving residual water.

  • Regioisomers:

    • Impurities arising from isomeric starting materials (e.g., if the 2,5-dimethylaniline contains other dimethylaniline isomers).

Potential Degradation Products:

Amide bonds are generally stable, but can be susceptible to hydrolysis under strongly acidic or basic conditions, which could be relevant depending on the work-up and storage of the material.

  • Hydrolysis Products:

    • 2,5-dimethylaniline

    • 3-chloropropionic acid

A thorough analytical assessment must be capable of separating and identifying these potential contaminants.

A Multi-Modal Analytical Strategy for Purity Determination

A robust assessment of purity relies on the orthogonal application of several analytical techniques. Here, we detail protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile and semi-volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.

I. Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. The following method is adapted from established protocols for similar N-aryl amides and is designed to provide excellent separation of the main component from potential impurities.[2]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid is a good starting point. The formic acid helps to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the aromatic nature of the compound, a wavelength of 254 nm is likely to provide good sensitivity. A photodiode array (PDA) detector would be advantageous to assess peak purity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Data Interpretation:

The primary peak should be sharp and symmetrical. Any additional peaks represent impurities. The area percentage of each peak can be calculated to provide a quantitative measure of purity. For accurate quantification, especially of known impurities, a reference standard for each impurity would be required to determine its response factor relative to the main compound.

II. Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual starting materials like 2,5-dimethylaniline.[3]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL, with an appropriate split ratio (e.g., 20:1) to avoid column overloading.

Data Interpretation:

The resulting chromatogram will separate the components based on their volatility and interaction with the column. The mass spectrum of each separated peak can be compared to spectral libraries (e.g., NIST) to identify the compound. This is particularly effective for identifying unreacted 2,5-dimethylaniline and other potential volatile by-products.

III. Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and to detect and quantify impurities, often without the need for reference standards for the impurities (qNMR). Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. Impurities will appear as extra peaks. The integration of these impurity peaks relative to the main compound's peaks can be used for quantification if the number of protons for both is known.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts are characteristic of the functional groups present.

Expected ¹H NMR Signals (in CDCl₃, approximate):

  • Aromatic protons: ~7.0-7.5 ppm (multiplets)

  • Amide NH: ~7.5-8.5 ppm (broad singlet)

  • -CH₂-Cl: ~3.8 ppm (triplet)

  • -CO-CH₂-: ~2.8 ppm (triplet)

  • Aromatic methyl groups: ~2.2-2.4 ppm (singlets)

Expected ¹³C NMR Signals (in CDCl₃, approximate):

  • Carbonyl carbon: ~170 ppm

  • Aromatic carbons: ~120-140 ppm

  • -CH₂-Cl: ~40 ppm

  • -CO-CH₂-: ~38 ppm

  • Aromatic methyl carbons: ~17-21 ppm

Any significant peaks outside of these expected regions or additional peaks within these regions are likely due to impurities.

Forced Degradation Studies: Probing for Stability

To develop a truly stability-indicating analytical method, it is necessary to understand how the molecule behaves under stress conditions. Forced degradation studies intentionally degrade the sample to generate potential degradation products.[4][5]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80 °C for several hours.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60-80 °C for several hours.

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 105 °C) for 24-48 hours.

  • Photolytic Degradation: Expose a solution of the sample to UV light.

After exposure to these conditions, the samples should be analyzed by the HPLC method described above to see if any new peaks (degradation products) have appeared. The goal is to achieve 5-20% degradation of the main peak. This ensures that the analytical method can separate the intact drug from its degradation products.

Comparative Data Summary

To effectively compare different commercial sources of this compound, the data generated from the above experiments should be compiled into a clear, comparative table.

Analytical Test Parameter Supplier A (Lot #) Supplier B (Lot #) Supplier C (Lot #) Acceptance Criteria (Example)
HPLC Purity (Area %)> 98.0%
Number of Impurities > 0.1%< 3
Largest Single Impurity (Area %)< 0.5%
GC-MS 2,5-dimethylaniline (ppm)< 500 ppm
Other Volatile ImpuritiesReport
NMR Structural ConfirmationConformsConformsConformsConforms to structure
Organic Impurities (%)< 0.5%
Appearance Color and FormWhite to off-white solid

Visualizing the Workflow

A systematic approach is crucial for reliable benchmarking. The following workflow outlines the process from sample receipt to final data analysis.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison SupplierA Supplier A Sample HPLC HPLC Purity SupplierA->HPLC GCMS GC-MS Impurity ID SupplierA->GCMS NMR NMR Structural Confirmation SupplierA->NMR ForcedDeg Forced Degradation SupplierA->ForcedDeg SupplierB Supplier B Sample SupplierB->HPLC SupplierB->GCMS SupplierB->NMR SupplierC Supplier C Sample SupplierC->HPLC SupplierC->GCMS SupplierC->NMR DataTable Compile Comparative Table HPLC->DataTable GCMS->DataTable NMR->DataTable ForcedDeg->HPLC Method Validation Report Generate Purity Report DataTable->Report

Caption: Workflow for benchmarking commercial this compound.

Conclusion

Ensuring the purity of this compound is a critical first step in any synthetic endeavor that utilizes this intermediate. By employing a multi-faceted analytical approach encompassing HPLC, GC-MS, and NMR, researchers can gain a comprehensive understanding of the quality of their starting material. The protocols and framework provided in this guide are designed to empower scientists to independently verify the purity of commercial materials, leading to more robust and reproducible scientific outcomes. This self-validating system of analysis ensures that the causality between starting material quality and experimental results is well-understood and controlled.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868.
  • Gowda, B. T., et al. (2008). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
  • LookChem. 3-chloro-1-(2,5-dimethylphenyl)propan-1-one. Available at: [Link]

  • PubChem. 3-chloro-N-phenylpropanamide. National Center for Biotechnology Information. Available at: [Link]

  • Rani, M. S., & Devanna, N. (2018). Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. Research Journal of Pharmacy and Technology, 11(8), 3421-3426.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • SpectraBase. Propanamide, 3-amino-N-(2,5-dimethylphenyl)-3-(hydroxyimino)-. Available at: [Link]

  • Szollosi, M. V., & Toth, G. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Acta Poloniae Pharmaceutica, 69(3), 435-440.
  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262-272.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • WHO. Quality control guidelines. Available at: [Link]

  • LibreTexts Chemistry. Synthesis of Amides. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Lead Sciences. 3-Chloro-N-(3,5-dimethylphenyl)propanamide. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 3-chloro-N-(2,5-dimethylphenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Bioactivity of a Novel Chemical Series

The exploration of novel chemical entities is the foundational pillar of modern drug discovery. The 3-chloro-N-(2,5-dimethylphenyl)propanamide scaffold and its derivatives represent a class of compounds with significant therapeutic potential, owing to the broad biological activities often associated with amide-containing molecules, including antimicrobial, enzyme inhibitory, and anti-inflammatory properties.[1][2][3][4] However, before a compound can advance in the development pipeline, its biological activity must be rigorously characterized and quantified. This is achieved through a systematic process of in vitro assay validation.

This guide provides a comprehensive comparison of essential in vitro assays for the initial characterization of novel compounds like this compound derivatives. We will move beyond simple protocols to dissect the causality behind experimental choices, ensuring that each assay is a self-validating system. Our approach is grounded in the principles outlined by regulatory bodies, which mandate that an analytical procedure must be demonstrably "fit for its intended purpose."[5][6] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a robust framework for early-stage compound evaluation.

Pillar 1: Foundational Cytotoxicity Profiling

The first critical step in evaluating any new compound is to determine its effect on cell viability. Cytotoxicity assays provide a baseline understanding of a compound's intrinsic toxicity, which is crucial for interpreting data from more specific, target-based assays.[7][8] A compound that is highly cytotoxic at concentrations required for target engagement may not be a viable therapeutic candidate. We will compare two common methods: a metabolic assay (MTT) and a membrane integrity assay (LDH).

Comparison of Foundational Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.High sensitivity, well-established, cost-effective.[7]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.Non-destructive to remaining cells; allows for kinetic measurements from the same sample.Less sensitive than MTT for early-stage apoptosis; can be affected by serum LDH in the medium.
Experimental Workflow: Validating the MTT Cytotoxicity Assay

The following workflow outlines the essential steps for validating an MTT assay for a new compound series. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]

MTT_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells 1. Cell Seeding (e.g., A549, HEK293) treat 4. Treat Cells (24-72h incubation) prep_cells->treat prep_compounds 2. Compound Dilution Series (e.g., 0.1 µM to 100 µM) prep_compounds->treat prep_controls 3. Prepare Controls - Vehicle (0.1% DMSO) - Positive (Doxorubicin) prep_controls->treat add_mtt 5. Add MTT Reagent (Incubate 2-4h) treat->add_mtt solubilize 6. Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read_plate 7. Read Absorbance (570 nm) solubilize->read_plate calc 8. Calculate % Viability read_plate->calc plot 9. Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, A549) at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the this compound derivatives in growth medium. The final solvent concentration (e.g., DMSO) should be kept constant, typically ≤0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Self-Validation System:

      • Negative Control: Wells treated with vehicle (medium + DMSO) only, representing 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin), to confirm assay sensitivity.

      • Blank Control: Wells with medium but no cells, for background subtraction.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Pillar 2: Target-Oriented Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[9] Given that amide derivatives are known to target enzymes like kinases and proteases, validating an enzyme inhibition assay is a logical next step to elucidate a specific mechanism of action.[10] The goal is to determine if the compound directly interacts with and inhibits the activity of a purified enzyme.

Comparison of Enzyme Inhibition Assay Formats
Assay FormatPrincipleBest ForKey Parameters
Absorbance-Based Measures the change in absorbance of a chromogenic substrate or product.Enzymes with commercially available colorimetric substrates (e.g., proteases, phosphatases).IC₅₀, Ki, Mechanism of Inhibition (competitive, non-competitive).[11]
Fluorescence-Based Measures the change in fluorescence of a fluorogenic substrate or product.High-throughput screening (HTS) due to higher sensitivity and wider dynamic range.IC₅₀, Ki, Z'-factor for HTS validation.
Luminescence-Based Measures light produced from a chemical reaction, often linked to ATP consumption or production.Kinase and ATPase assays, where ATP levels are a proxy for enzyme activity.IC₅₀, Ki.
Experimental Design: Validating a Kinase Inhibition Assay

This diagram illustrates the decision-making process and validation steps for characterizing a compound as a potential kinase inhibitor. This process adheres to regulatory expectations for bioanalytical method validation, which requires assessing parameters like accuracy, precision, and selectivity.[12][13]

Kinase_Assay_Logic cluster_validation Assay Validation (ICH Q2(R2)) cluster_screening Compound Screening cluster_conclusion Conclusion start Hypothesis: Compound inhibits Target Kinase X linearity Linearity & Range (Substrate & Enzyme Titration) start->linearity Establish Assay Window accuracy Accuracy (Spike-recovery) precision Precision (Intra- & Inter-assay %CV) accuracy->precision ic50 IC50 Determination (10-point dose-response) precision->ic50 Validated Assay Ready linearity->accuracy moa Mechanism of Action (MOA) - Vary Substrate (ATP) Conc. - Plot Lineweaver-Burk ic50->moa If Potent (IC50 < 10µM) conclusion Characterized Inhibitor: - Potency (IC50/Ki) - MOA (e.g., Competitive) moa->conclusion

Caption: Logical flow for kinase inhibitor assay validation.

Detailed Protocol: Generic Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on a common format that measures remaining ATP after the kinase reaction.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate peptide, and ATP solution.

  • Compound Plating: Serially dilute the this compound derivatives in a 384-well assay plate.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the compounds and pre-incubate for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding a mix of the peptide substrate and ATP.

    • Incubate for 1-2 hours at room temperature.

    • Self-Validation System:

      • Negative Control (0% Inhibition): Wells with enzyme and substrate but no inhibitor (vehicle only).

      • Positive Control (100% Inhibition): Wells with a known potent inhibitor for the target kinase (e.g., Staurosporine) or wells without the enzyme.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase/luciferin detection reagent. This reagent produces light in proportion to the amount of ATP present.

  • Data Acquisition: Read the luminescence signal on a plate reader. A higher signal indicates more ATP remaining, thus higher inhibition.

  • Analysis: Normalize the data to the controls (0% and 100% inhibition) and plot a dose-response curve to determine the IC₅₀ value.

Data Summary: Comparing Derivative Potency
Compound IDCytotoxicity IC₅₀ (µM, HeLa cells)Target Kinase X IC₅₀ (µM)
Parent Cmpd > 10025.4
Derivative A 85.25.1
Derivative B > 1000.8
Derivative C 12.50.6
Staurosporine 0.050.01

Senior Application Scientist's Note: From this data, Derivative B is the most promising lead. It shows potent, single-digit micromolar inhibition of the target kinase with a large therapeutic window relative to its general cytotoxicity. Derivative C, while slightly more potent, exhibits significant cytotoxicity at a concentration close to its IC₅₀, making it a less desirable candidate for further development.

Pillar 3: Receptor-Ligand Binding Assays

If the mechanism of action is hypothesized to involve interaction with a cell surface receptor (e.g., a GPCR), a receptor binding assay is the gold standard.[14] These assays directly measure the physical interaction between a compound and its receptor target.[15] The most common format is a competitive binding assay, where the test compound's ability to displace a known, labeled ligand (often radioactive) is quantified.

Comparison of Binding Assay Technologies
TechnologyPrincipleProsCons
Radioligand Filtration A radiolabeled ligand is incubated with a receptor source (e.g., cell membranes). The mixture is passed through a filter; receptor-bound ligand is retained and counted.High sensitivity, highly quantitative.[16]Requires handling of radioactive materials, generates radioactive waste.
Scintillation Proximity Assay (SPA) Receptor is bound to a scintillant-coated bead. When a radioligand binds, it comes close enough to the bead to excite the scintillant and produce light.Homogeneous (no wash steps), amenable to HTS.[15]Can be prone to color-quenching interference; requires specific bead chemistry.
Fluorescence Polarization (FP) A small fluorescently labeled ligand tumbles rapidly in solution (low polarization). When bound to a large receptor, it tumbles slowly (high polarization).Non-radioactive, homogeneous format.Lower sensitivity than radioligand assays; requires a suitable fluorescent probe.
Detailed Protocol: Radioligand Competitive Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine:

    • Assay Buffer

    • A fixed concentration of radiolabeled ligand (e.g., ³H-dopamine) at its K_d_ concentration.

    • Serial dilutions of the unlabeled test compound (the this compound derivative).

    • Receptor-containing cell membranes.

  • Incubation: Incubate the plate at room temperature for a set time to reach equilibrium.

  • Self-Validation System:

    • Total Binding: Wells with radioligand and membranes, but no competitor compound. Represents the maximum possible signal.

    • Non-Specific Binding (NSB): Wells with radioligand, membranes, and a saturating concentration of a known, unlabeled ligand for the target. This measures the amount of radioligand that binds to the filter or non-receptor components and must be subtracted from all other readings.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The receptor-bound radioligand is trapped on the filter.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (K_i_) using the Cheng-Prusoff equation.

Conclusion: An Integrated Approach to Validation

The validation of in vitro assays is not a checklist but a scientific investigation into the reliability and relevance of an experimental system. For a novel series like this compound derivatives, a tiered approach is most effective.

  • Start Broadly: Profile all derivatives in a validated cytotoxicity assay to eliminate non-specific actors and establish concentration ranges for subsequent assays.

  • Test Hypotheses: Based on structural similarity to known drugs or computational predictions, select and validate target-specific assays, such as enzyme inhibition or receptor binding assays.

  • Compare and Prioritize: Use the validated data (e.g., IC₅₀, K_i_) to compare the potency and selectivity of the derivatives, allowing for the confident selection of lead candidates for more advanced studies.

This structured, validation-centric approach ensures the integrity of the data generated and provides a solid foundation for making critical decisions in the drug discovery and development process, adhering to the rigorous standards expected by the scientific and regulatory communities.[17][18]

References

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • National Toxicology Program. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. National Institute of Environmental Health Sciences. [Link]

  • European Medicines Agency. (2023, November 30). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Taylor & Francis Online. (2025, March 17). Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • PubMed. (2025, March 18). Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Ohno, T., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. Toxicology in Vitro. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-chloro-N-phenylpropanamide. PubChem. [Link]

  • U.S. Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Lazo, J. S., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • U.S. Food and Drug Administration. (2024, May). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PubMed Central. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2011, January). Synthesis of some amide derivatives and their biological activity. [Link]

  • ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. [Link]

  • Advanced Journal of Chemistry. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

  • ResearchGate. (2022, November). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). [Link]

  • ResearchGate. (2025, August 6). Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Bioanalysis Zone. (2013, September 18). FDA releases draft of bioanalytical method validation. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BioPharm International. (2014, February 19). FDA Updates Analytical Validation Guidance. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-chloro-N-(2,5-dimethylphenyl)propanamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical control point. The aformentioned isomers, while possessing the same molecular formula, can exhibit divergent biological activities and toxicological profiles. This guide provides a comprehensive framework for differentiating between two key constitutional isomers: 3-chloro-N-(2,5-dimethylphenyl)propanamide (Isomer A) and 2-chloro-N-(2,5-dimethylphenyl)propanamide (Isomer B) using fundamental spectroscopic techniques.

This document is structured to provide not just the "how," but the "why," reflecting the analytical logic that underpins robust structural elucidation in a research and development setting. We will explore the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that allow for their clear distinction.

The Rationale for Spectroscopic Differentiation

The position of the chlorine atom on the propanamide side-chain fundamentally alters the electronic environment and symmetry of the molecule. These changes, though subtle, manifest in predictable ways across different spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is arguably the most powerful technique for isomer differentiation. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon skeletons, respectively. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aliphatic protons on the propanamide chain will be distinctly different for each isomer.

  • Infrared (IR) Spectroscopy : While the IR spectra are expected to be broadly similar due to the presence of the same functional groups (secondary amide, aromatic ring, C-Cl bond), subtle shifts in vibrational frequencies, particularly in the fingerprint region, can offer corroborating evidence.

  • Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry fragments molecules in a reproducible manner. The stability of the resulting carbocations will differ based on the chlorine's position, leading to a unique fragmentation pattern and relative abundance of key fragment ions for each isomer.[1][2]

Molecular Structures and Analytical Workflow

The clear differentiation between Isomer A and Isomer B relies on a systematic analytical workflow.

Diagram: Isomeric Structures

A visual comparison of the two constitutional isomers.

Diagram: Analytical Workflow

G Sample Isomer Sample (A or B) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS EI-Mass Spectrometry Sample->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Unambiguous Isomer Identification Data->ID

Systematic workflow for isomer identification.

Experimental Methodologies

The validity of any analytical result is predicated on the integrity of the experimental protocol. The following are standardized procedures for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent and reference standard is paramount for reproducible results. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for molecules of this type. Tetramethylsilane (TMS) is used as an internal standard for calibrating the chemical shift to 0 ppm.[3]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.6 mL of CDCl₃.

  • Standard Addition: Add a small drop of TMS to the solution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is the method of choice for solid powder samples as it requires minimal to no sample preparation, ensuring the sample remains unmodified.[4][5][6]

Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the powder sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal.[5][6]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction.

Electron Ionization Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique that induces fragmentation, providing a structural fingerprint of the molecule.[7]

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via a direct insertion probe or through a gas chromatograph (GC) inlet for volatile compounds.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[8]

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Comparative Data Analysis

The key to distinguishing Isomer A and Isomer B lies in the direct comparison of their spectra. The following tables summarize the expected, chemically plausible data.

¹H NMR Data Comparison (400 MHz, CDCl₃)

The most significant differences will appear in the aliphatic region of the proton NMR spectrum.

Proton Assignment Isomer A (3-chloro) Isomer B (2-chloro) Rationale for Difference
-NH- (Amide) ~8.0 ppm (s, br)~8.0 ppm (s, br)Environment is similar, broad due to quadrupole coupling and exchange.
Ar-H (Aromatic) ~7.0-7.4 ppm (m)~7.0-7.4 ppm (m)Aromatic proton environments are identical.
-CH₂-CO- ~2.8 ppm (t, J ≈ 6.5 Hz)-Key Differentiator: This triplet arises from coupling to the adjacent -CH₂-Cl group.
-CH₂-Cl ~3.9 ppm (t, J ≈ 6.5 Hz)-Key Differentiator: This downfield triplet is due to the electronegative Cl and coupling to the adjacent -CH₂-CO group.
-CH(Cl)- -~4.7 ppm (q, J ≈ 7.0 Hz)Key Differentiator: A significant downfield shift for the proton directly attached to the carbon bearing the chlorine. It appears as a quartet due to coupling with the adjacent methyl group.
-CH₃ (Aliphatic) -~1.8 ppm (d, J ≈ 7.0 Hz)Key Differentiator: This doublet arises from the methyl group coupled to the single proton on the adjacent chlorinated carbon.
Ar-CH₃ ~2.3 ppm (s), ~2.2 ppm (s)~2.3 ppm (s), ~2.2 ppm (s)Aromatic methyl environments are identical.
¹³C NMR Data Comparison (100 MHz, CDCl₃)

The carbon signals for the propanamide chain provide unambiguous confirmation of the chlorine's position.

Carbon Assignment Isomer A (3-chloro) Isomer B (2-chloro) Rationale for Difference
C=O (Amide) ~170 ppm~168 ppmThe position of the electronegative chlorine has a minor inductive effect on the carbonyl carbon.
Ar-C ~125-138 ppm~125-138 ppmAromatic carbon environments are identical.
-CH₂-CO- ~40 ppm-Key Differentiator: Methylene carbon adjacent to the carbonyl.
-CH₂-Cl ~41 ppm-Key Differentiator: Methylene carbon directly attached to chlorine.
-CH(Cl)- -~55 ppmKey Differentiator: Methine carbon directly attached to chlorine, shifted significantly downfield.
-CH₃ (Aliphatic) -~22 ppmKey Differentiator: The methyl group on the propanamide chain.
Ar-CH₃ ~17 ppm, ~21 ppm~17 ppm, ~21 ppmAromatic methyl environments are identical.
FTIR Data Comparison (ATR, Solid)

The IR spectra will be very similar, but minor differences in the C-Cl stretch and fingerprint region can be observed.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch 3300 - 3250 (broad)Characteristic of a secondary amide. Expected in both isomers.
C-H Stretch (Aromatic) >3000Expected in both isomers.[9]
C-H Stretch (Aliphatic) <3000Expected in both isomers.[10]
C=O Stretch (Amide I) ~1660A very strong, sharp absorption. Its position might shift slightly between isomers but would not be a primary differentiator.
N-H Bend (Amide II) ~1540A strong band, characteristic of secondary amides.
C-Cl Stretch 750 - 650The exact position can vary. Isomer B (secondary halide) may have a slightly stronger or shifted band compared to Isomer A (primary halide). This is a subtle but potentially useful corroborating feature.
Mass Spectrometry Data Comparison (EI)

Fragmentation patterns are dictated by the formation of the most stable carbocations. This provides a clear method for differentiation.

m/z Value Isomer A Fragment Isomer B Fragment Rationale for Difference
211/213 [M]⁺˙ [M]⁺˙ The molecular ion peak . The M+2 peak at m/z 213 will have an intensity of ~1/3 that of the m/z 211 peak, characteristic of a single chlorine atom.
148 [M - CH₂CH₂Cl]⁺[M - CH(Cl)CH₃]⁺Loss of the entire chloro-alkyl chain via cleavage alpha to the carbonyl. This fragment, [CH₃C₆H₃NHCO]⁺, should be present in both spectra.
135 [CH₃C₆H₃NH₂]⁺˙[CH₃C₆H₃NH₂]⁺˙Fragment corresponding to the dimethylaniline ion, likely formed through McLafferty rearrangement.
91 Not a primary fragment[M - CH(Cl)CH₃ - CO]⁺Key Differentiator: Isomer B can undergo alpha-cleavage to lose the -CH(Cl)CH₃ radical, followed by loss of CO, leading to a more stable secondary benzylic-type cation.
57 [CH₂=CH-C=O]⁺[CH₃-CH=C=O]⁺Key Differentiator: While both may show acylium ions, the specific fragmentation leading to them differs. Cleavage between the alpha and beta carbons in Isomer A would yield a different fragment than cleavage in Isomer B. The stability of the resulting radical and cation pair will dictate the abundance. Isomer B is more likely to favor cleavage that results in a more stable secondary radical.

Conclusion

While this compound and 2-chloro-N-(2,5-dimethylphenyl)propanamide are constitutional isomers with identical masses, they are readily and unambiguously distinguishable through a combination of standard spectroscopic techniques.

  • ¹H NMR provides the most definitive and immediate evidence, with the splitting patterns and chemical shifts of the aliphatic side-chain protons creating a unique fingerprint for each isomer (a pair of triplets for Isomer A vs. a quartet and a doublet for Isomer B).

  • ¹³C NMR confirms this distinction by showing the number and chemical shifts of the aliphatic carbons.

  • Mass Spectrometry offers orthogonal confirmation through distinct fragmentation patterns driven by the relative stability of intermediate carbocations.

  • FTIR Spectroscopy , while less definitive on its own, serves as a valuable tool for confirming the presence of key functional groups and ensuring overall compound identity.

By employing this multi-technique, logic-driven approach, researchers and drug development professionals can ensure the structural integrity of their compounds, a foundational requirement for any further chemical or biological investigation.

References

  • Vertex AI Search Result[11] - NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - NIH. Available from:

  • Vertex AI Search Result[1] - Fragmentation Patterns in Mass Spectra - Chemguide. Available from:

  • Vertex AI Search Result[2] - Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[4] - ATR-FTIR Spectroscopy Basics - Mettler Toledo. Available from:

  • Vertex AI Search Result[5] - Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from:

  • Vertex AI Search Result[6] - ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available from:

  • Vertex AI Search Result[7] - C7895 Mass Spectrometry of Biomolecules Schedule of lectures Content I. Introduction Study Material - Jan Preisler's. Available from:

  • Vertex AI Search Result[3] - NMR Spectroscopy - MSU chemistry. Available from:

  • Vertex AI Search Result[8] - Mass Spectrometry - MSU chemistry. Available from:

  • Vertex AI Search Result[9] - Table of Characteristic IR Absorptions. Available from:

  • Vertex AI Search Result[10] - The features of IR spectrum. Available from:

Sources

A Head-to-Head Comparison of Analytical Techniques for 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-chloro-N-(2,5-dimethylphenyl)propanamide, a key chemical entity, demands precise and reliable analytical methods to ensure its identity, purity, and quantity. This guide provides a comprehensive, head-to-head comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of this compound. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions about method selection, optimization, and validation.

Introduction to this compound and its Analytical Challenges

This compound is a substituted amide with a molecular formula of C₁₁H₁₄ClNO[1]. Its structure, featuring a chlorinated propyl chain and a substituted aromatic ring, presents unique analytical considerations. The presence of a chlorine atom makes it amenable to specific detection methods, while the amide linkage and aromatic moiety influence its chromatographic behavior and spectral properties. The primary analytical objectives for this compound typically involve:

  • Identification: Unambiguous confirmation of the chemical structure.

  • Quantification: Accurate measurement of its concentration in various matrices.

  • Purity Assessment: Detection and quantification of any impurities or degradation products.

The choice of analytical technique is dictated by the specific analytical goal, the required sensitivity, the complexity of the sample matrix, and regulatory requirements.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and suitability for a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point, leveraging the compound's moderate polarity.

Principle of Operation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The analyte, this compound, will partition between the stationary and mobile phases based on its hydrophobicity. By optimizing the mobile phase composition, a sharp, symmetrical peak can be achieved, allowing for accurate quantification.

Experimental Protocol: RP-HPLC with UV Detection

A validated RP-HPLC method provides reliable quantification, essential for quality control and stability studies[2][3].

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm (based on the aromatic chromophore)

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Rationale for Experimental Choices:

  • C18 Column: The nonpolar nature of the C18 stationary phase provides good retention for the moderately nonpolar analyte.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and resolution. The ratio can be adjusted to optimize the retention time.

  • UV Detection at 254 nm: The dimethylphenyl group contains a strong chromophore, making UV detection a sensitive and straightforward choice.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and can provide definitive structural information. For this compound, GC-MS is an excellent choice for impurity profiling and confirmatory analysis.

Principle of Operation

In GC, the sample is vaporized and injected into a column with a stationary phase. An inert carrier gas (e.g., helium) carries the sample through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

Experimental Protocol: GC-MS Analysis

The successful GC-MS analysis of polar or thermally labile compounds often requires derivatization to improve their volatility and thermal stability[4][5]. However, given the structure of this compound, direct analysis may be feasible.

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable volatile solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample in the same solvent as the standard. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the standards and samples. Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

  • Data Analysis: Identify the analyte by its retention time and mass spectrum. Quantify using a calibration curve based on the area of a characteristic ion.

Rationale for Experimental Choices:

  • Nonpolar Capillary Column: A 5% phenyl-methylpolysiloxane column is a good general-purpose column for separating a wide range of compounds.

  • Temperature Program: The temperature program is designed to ensure good separation of the analyte from any potential impurities while minimizing analysis time.

  • Mass Spectrometry Detection: MS provides high selectivity and sensitivity, and the fragmentation pattern serves as a fingerprint for structural confirmation[6].

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard in Volatile Solvent GCMS GC-MS System (Capillary Column, MS Detector) Standard->GCMS Sample Sample in Volatile Solvent Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC MassSpectrum Mass Spectrum GCMS->MassSpectrum Identification Identification (RT & Mass Spectrum) TIC->Identification MassSpectrum->Identification Quantification Quantification (SIM) Identification->Quantification

Caption: Workflow for the analysis of this compound by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each atom in a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR).

Principle of Operation

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The resonance frequency of a nucleus is dependent on its local electronic environment, providing information about its connectivity and spatial arrangement.

Experimental Protocol: ¹H and ¹³C NMR

Structural characterization by NMR is a fundamental step in the analysis of any new chemical entity[7].

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals: aromatic protons, amide proton (NH), methylene protons (CH₂), and methyl protons (CH₃).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals: aromatic carbons, carbonyl carbon (C=O), methylene carbons, and methyl carbons.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete and unambiguous assignment.

Rationale for Experimental Choices:

  • High-Field NMR: A higher magnetic field strength provides better signal dispersion and sensitivity, which is crucial for resolving complex spectra.

  • Deuterated Solvent: The deuterated solvent is used to avoid overwhelming signals from the solvent protons. CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Sample in Deuterated Solvent NMR NMR Spectrometer Sample->NMR H1_Spectrum ¹H NMR Spectrum NMR->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum NMR->C13_Spectrum Assignment Spectral Assignment H1_Spectrum->Assignment C13_Spectrum->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for the structural elucidation of this compound by NMR.

Head-to-Head Comparison

The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a direct comparison of HPLC, GC-MS, and NMR for the analysis of this compound.

FeatureHPLCGC-MSNMR
Primary Application Quantitative analysis, purity assessmentImpurity profiling, confirmatory analysisStructural elucidation, absolute quantification (qNMR)
Sensitivity High (ng to pg range)Very high (pg to fg range)Moderate (µg to mg range)
Selectivity Good (based on retention time)Excellent (based on retention time and mass spectrum)Excellent (based on unique chemical shifts)
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery high
Solvent Consumption HighLowVery low
Destructive/Non-destructive DestructiveDestructiveNon-destructive
Ease of Use Relatively easyRequires expertiseRequires significant expertise
Regulatory Acceptance Widely accepted for QCWidely accepted for identification and impurity analysisGold standard for structural confirmation

Conclusion and Recommendations

The comprehensive analysis of this compound is best achieved through a multi-faceted approach that leverages the strengths of different analytical techniques.

  • For routine quality control and quantitative analysis , a validated RP-HPLC method is the most practical and efficient choice. Its robustness, high throughput, and moderate cost make it ideal for release testing and stability studies. The validation of such analytical procedures is crucial to ensure they are fit for their intended purpose[2][8].

  • For impurity profiling and unambiguous identification , GC-MS is the preferred technique. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for detecting and identifying trace-level impurities.

  • For definitive structural elucidation and confirmation , NMR spectroscopy is indispensable. It provides a complete picture of the molecular structure and is the ultimate tool for resolving any structural ambiguities.

In a drug development setting, all three techniques play a critical role. NMR is used to confirm the structure of the newly synthesized compound. A robust HPLC method is then developed and validated for routine analysis. GC-MS is employed to investigate any potential volatile impurities that may arise during synthesis or degradation. By understanding the capabilities and limitations of each technique, researchers can develop a comprehensive analytical strategy that ensures the quality, safety, and efficacy of the final drug product.

References

  • Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. [Link]

  • Thangavelu, M., & Gurusamy, R. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences and Research, 11(5), 2265-2272. [Link]

  • Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. [Link]

  • Brereton, P., & Kelly, J. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]

  • SpectraBase. (n.d.). Propanamide, 3-amino-N-(2,5-dimethylphenyl)-3-(hydroxyimino)-. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antioxidant Properties of Novel N-H and N-Substituted Propanamide Derivatives. International Journal of Molecular Sciences, 13(12), 16879-16904. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted propanamide derivatives of.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Zovko, M., & Ester, K. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Medicinal Chemistry Research, 31(5), 843-863. [Link]

  • Caliber Universal. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Seventh Sense Research Group. (n.d.). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with.... Retrieved from [Link]

  • Jayawantrao Sawant College of Pharmacy & Research. (2019). The Catalyst Club Activity: Development of reaction database. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Cavaleiro, J. A. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry (Vol. 11, No. 6, pp. 496-519). Bentham Science Publishers. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Before detailing the disposal procedure, it is crucial to understand the potential hazards associated with 3-chloro-N-(2,5-dimethylphenyl)propanamide. This proactive understanding forms the basis for the stringent disposal protocols that follow.

Structural Analogs and Potential Hazards:

Derivatives of chloroacetanilide are widely used as herbicides and have been studied for their toxicological and environmental impact.[2][3] These studies indicate that compounds in this class can exhibit varying degrees of toxicity and persistence in the environment.[4][5] For instance, related compounds are often classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2][6][7]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[6][8][9]

  • Environmental Persistence: Chloroacetanilide herbicides and their degradation byproducts can persist in soil and groundwater, posing a risk to ecosystems.[10]

Given these potential risks, this compound must be handled and disposed of with the assumption that it is a hazardous substance.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[6][7]
Skin Corrosion/IrritationCauses skin irritation.[6][8][9]
Serious Eye Damage/IrritationCauses serious eye irritation.[6][8][9]
Specific Target Organ ToxicityMay cause respiratory irritation.[6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, containment, and professional management.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_handling Waste Handling & Segregation cluster_labeling Labeling & Documentation cluster_disposal Final Disposal A Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Segregate Halogenated Waste: Do not mix with non-halogenated solvents. A->B Proceed to Handling C Collect in a Designated 'Halogenated Organic Waste' Container B->C Containment D Ensure Container is: - Chemically compatible - Properly sealed - Stored in secondary containment C->D Securement E Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Chemical Name & Quantity D->E Identification F Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F Transfer G High-Temperature Incineration (Preferred Method) F->G Treatment

Caption: Disposal workflow for this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves

  • Safety goggles

  • A laboratory coat

Step 2: Waste Segregation (The Cardinal Rule)

The most critical step in chemical waste management is proper segregation. As a chlorinated organic compound, this compound must be disposed of in a designated halogenated organic waste stream.

  • Do not mix with non-halogenated organic waste. The presence of halogens requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.

  • Do not dispose of down the drain. This can lead to environmental contamination and damage to aquatic life.

  • Do not dispose of in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

Step 3: Container Selection and Management

Collect waste this compound, including any contaminated materials (e.g., weighing boats, gloves, paper towels), in a designated, properly labeled container.

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The specific chemical name: "Waste this compound"

    • An approximate concentration and volume of the waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container should be kept closed at all times except when adding waste and should be placed in secondary containment to prevent spills.

Step 4: Professional Disposal

The final step is to transfer the waste to a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Contact EHS: Follow your institution's protocol for requesting a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and regulatory bodies.

The Rationale Behind the Protocol

This disposal procedure is grounded in the principles of chemical safety and environmental protection.

  • Segregation of Halogenated Waste: Halogenated compounds require higher incineration temperatures to ensure complete destruction and to prevent the formation of persistent and toxic dioxins and furans. Mixing them with non-halogenated waste unnecessarily increases the volume of waste that requires this more expensive and specialized treatment.

  • Containment: Secure, labeled containers prevent accidental spills and exposure to laboratory personnel.

  • Professional Management: Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations. High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[11]

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • BioOne. The Fate of Chloroacetanilide Herbicides and Their Degradation Products in the Nzoia Basin, Kenya. [Link]

  • ChemGulf. How should I dispose of Premium oleamide waste safely?. [Link]

  • National Center for Biotechnology Information. 3-chloro-N-phenylpropanamide | C9H10ClNO - PubChem. [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-methylpropanamide | C4H8ClNO - PubChem. [Link]

  • National Center for Biotechnology Information. Acute Oral Poisoning Due to Chloracetanilide Herbicides - PMC. [Link]

  • ResearchGate. The Fate of Chloroacetanilide Herbicides and Their Degradation Products in the Nzoia Basin, Kenya. [Link]

  • Soil Science Extension. CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Chloroacetanilide. [Link]

Sources

Personal protective equipment for handling 3-chloro-N-(2,5-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-chloro-N-(2,5-dimethylphenyl)propanamide

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS No. 39494-07-0). The information herein is synthesized from established chemical safety principles and data from structurally analogous compounds to ensure a comprehensive risk mitigation strategy. This guide is intended for trained laboratory personnel, including researchers, scientists, and technicians in drug development and chemical synthesis environments.

Core Hazard Assessment and Risk Profile

The primary anticipated hazards are summarized below. The causality is clear: the chloro- functional group and the amide linkage present known pathways for toxicity and irritation upon exposure.

Anticipated Hazard GHS Hazard Class & Category Hazard Statement Rationale & Implication for Handling
Oral Toxicity Acute Toxicity 4 (Oral)H302: Harmful if swallowed.[1][2][3][4]Ingestion of even small quantities may lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4]
Skin Irritation Skin Irritation 2H315: Causes skin irritation.[1][2][3]Direct contact can cause redness, inflammation, or dermatitis. Chemical-resistant gloves and a lab coat are essential to prevent skin exposure.
Eye Irritation Eye Irritation 2AH319: Causes serious eye irritation.[1][2][3]Vapors, dust, or splashes can cause significant, potentially damaging, eye irritation. Appropriate eye protection is non-negotiable.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[1][2][3]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[5] All handling of open solids or solutions must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense. PPE serves as the final barrier between the operator and the chemical.

Task / Operation Risk Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport (Sealed Containers)LowStandard Cotton Lab CoatNitrile GlovesSafety Glasses with Side ShieldsNot Required
Weighing & Aliquoting Solid MediumStandard Cotton Lab CoatNitrile Gloves (Double-gloving recommended)Chemical Splash GogglesNot required if performed in a chemical fume hood.
Solution Preparation & Transfers Medium-HighChemical-Resistant Apron over Lab CoatNitrile Gloves (Double-gloving mandatory)Chemical Splash Goggles and Face ShieldNot required if performed in a chemical fume hood.
Heating or Generating Aerosols HighChemical-Resistant Apron over Lab CoatNitrile or Neoprene Gloves[6] (Consult glove manufacturer's compatibility chart)Chemical Splash Goggles and Face ShieldNot required if performed in a chemical fume hood. Consider an air-purifying respirator (APR) with organic vapor cartridges if engineering controls are compromised.

Procedural Guidance: A Self-Validating Workflow

Adherence to a strict, logical workflow ensures that safety checks are integrated into the experimental process itself, creating a self-validating system of protection.

Step 1: Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates correct operation.

  • Inspect PPE: Check all PPE for signs of wear, cracks, or contamination. Ensure gloves are the correct size and material.[7]

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review Procedure: Mentally walk through the entire handling procedure, identifying steps with the highest risk of exposure.

Step 2: Donning PPE (Correct Sequence)
  • Don Lab Coat or Coverall.

  • Don Inner Gloves (if double-gloving).

  • Don Chemical Splash Goggles and/or Face Shield.

  • Don Outer Gloves. Tuck the glove cuffs over the sleeves of the lab coat.

Step 3: Doffing PPE (Contamination Control Sequence)
  • Inspect Outer Gloves: Check for any visible contamination.

  • Remove Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the second glove and peel it off, inside out, over the first glove. Dispose of immediately as hazardous waste.

  • Remove Face Shield/Goggles: Handle by the head strap, avoiding contact with the front surface.

  • Remove Lab Coat/Apron: Unfasten and roll it away from the body, keeping the contaminated outer surface contained inward.

  • Remove Inner Gloves: Use the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[8]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the assessed risk of the handling procedure.

PPE_Selection_Workflow start Begin Task: Handling this compound assess Assess Exposure Potential (Dust, Splash, Aerosol) start->assess low Low Risk (Sealed Containers) - Lab Coat - Safety Glasses - Single Gloves assess->low Minimal medium Medium Risk (Weighing, Transfers) - Lab Coat - Goggles - Double Gloves assess->medium Moderate high High Risk (Heating, Splashing) - Lab Coat + Apron - Goggles + Face Shield - Double Gloves assess->high

Caption: PPE selection workflow based on task-specific risk assessment.

Emergency and Disposal Plans

Immediate Actions for Exposure

In any case of exposure, alert colleagues and seek medical attention immediately after performing first aid.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

Waste Disposal Protocol

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Collect all residual solids and solutions in a clearly labeled, sealed hazardous waste container. The label should include the full chemical name and associated hazard warnings.

  • Contaminated Materials: All disposable PPE (gloves, aprons), weighing papers, and contaminated lab supplies must be collected in a designated hazardous waste bag or container for disposal.[8]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal environmental regulations.[9] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 255689, 3-Chloro-1-(2,5-dimethylphenyl)propan-1-one. PubChem. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • CHEMM. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3269066, 3-Chloro-N,N-dimethylpropanamide. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66960, 3-Chloro-N,N-dimethyl-1-propanamine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3519145, 3-chloro-N-ethylpropanamide. PubChem. [Link]

  • Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Pharmaffiliates. [Link]

  • Unknown Source. Chemical Waste Name or Mixtures.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.